(rel)-MK 287
Description
Propriétés
Numéro CAS |
135947-75-0 |
|---|---|
Formule moléculaire |
C25H34O9S |
Poids moléculaire |
510.6 g/mol |
Nom IUPAC |
2-[3-methoxy-2-propoxy-5-[(2S,5S)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]sulfonylethanol |
InChI |
InChI=1S/C25H34O9S/c1-6-10-33-25-22(31-4)14-17(15-23(25)35(27,28)11-9-26)19-8-7-18(34-19)16-12-20(29-2)24(32-5)21(13-16)30-3/h12-15,18-19,26H,6-11H2,1-5H3/t18-,19-/m0/s1 |
Clé InChI |
WXIDMVGKJBAEFP-OALUTQOASA-N |
SMILES isomérique |
CCCOC1=C(C=C(C=C1S(=O)(=O)CCO)[C@@H]2CC[C@H](O2)C3=CC(=C(C(=C3)OC)OC)OC)OC |
SMILES canonique |
CCCOC1=C(C=C(C=C1S(=O)(=O)CCO)C2CCC(O2)C3=CC(=C(C(=C3)OC)OC)OC)OC |
Apparence |
Solid powder |
Autres numéros CAS |
135947-75-0 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
2-((3-methoxy-5-(2-hydroxyethylsulfonyl)-4-propoxyl)-phenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran 2-(3-methoxy-4-propoxy-5-(ethanolsulphonyl)phenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran L 668,750 L 668750 L 680573 L 680574 L-668750 L-680573 L-680574 MK 287 MK 287, (2R-trans)-isomer MK 287, (trans-(+-))-isomer MK-287 |
Origine du produit |
United States |
Foundational & Exploratory
(rel)-MK 287 (Relatlimab): A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(rel)-MK 287, known as relatlimab, is a first-in-class human IgG4 monoclonal antibody that targets the Lymphocyte-Activation Gene 3 (LAG-3) immune checkpoint. By blocking the inhibitory function of LAG-3, relatlimab restores the activity of exhausted T cells, leading to an enhanced anti-tumor immune response. This technical guide provides an in-depth overview of the mechanism of action of relatlimab, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key biological pathways and experimental workflows.
Introduction to LAG-3 and its Role in T-Cell Exhaustion
Lymphocyte-Activation Gene 3 (LAG-3) is a transmembrane protein expressed on the surface of activated T cells, natural killer (NK) cells, and regulatory T cells (Tregs).[1] It functions as an inhibitory immune checkpoint, playing a crucial role in downregulating T-cell activity to maintain immune homeostasis and prevent autoimmunity.[2] In the tumor microenvironment, chronic antigen exposure leads to the sustained upregulation of LAG-3 on tumor-infiltrating lymphocytes (TILs), contributing to a state of T-cell exhaustion.[3] This exhausted phenotype is characterized by a diminished capacity to proliferate, produce effector cytokines, and mount an effective anti-tumor response.[3]
LAG-3 exerts its inhibitory effects primarily through its interaction with Major Histocompatibility Complex (MHC) class II molecules expressed on antigen-presenting cells (APCs) and some tumor cells.[1][3] More recently, fibrinogen-like protein 1 (FGL1) has also been identified as a key ligand for LAG-3.[4] The engagement of LAG-3 by its ligands transmits inhibitory signals into the T cell, suppressing T-cell receptor (TCR) signaling and effector functions.[3]
Molecular Mechanism of Action of Relatlimab
Relatlimab is a high-affinity, blocking monoclonal antibody that specifically binds to human LAG-3.[3][4] By physically obstructing the interaction between LAG-3 and its ligands, MHC class II and FGL1, relatlimab effectively removes the "brake" on T-cell activation.[3][4] This blockade reinvigorates exhausted T cells, restoring their ability to proliferate and secrete effector cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).[5] The restoration of T-cell function enhances the immune system's ability to recognize and eliminate cancer cells.[1][5]
Notably, LAG-3 and Programmed Death-1 (PD-1) are often co-expressed on exhausted T cells and act through distinct, non-redundant inhibitory pathways.[6] Preclinical and clinical data have demonstrated that the dual blockade of LAG-3 with relatlimab and PD-1 with an agent like nivolumab results in a synergistic enhancement of anti-tumor activity compared to the inhibition of either pathway alone.[4][6]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of relatlimab.
Table 1: Binding Affinity and Kinetics of Relatlimab
| Parameter | Value | Cell/System | Reference |
| EC50 | 0.49 nmol/L | Immobilized hLAG-3–hFc (ELISA) | [4] |
| EC50 | 1.46 nmol/L | CHO cells expressing hLAG-3 | [4] |
| Mean EC50 | 0.11 nmol/L | Primary activated human CD4+ T cells | [4] |
| Mean EC50 | 29.11 nmol/L | Primary activated cynomolgus CD4+ T cells | [4] |
| Apparent Affinity (KD) | 0.12 nmol/L | Intact bivalent relatlimab (SPR) | [4] |
| Monovalent Affinity (KD) | 10 nmol/L | Relatlimab Fab fragment (SPR) | [4] |
Table 2: In Vitro Functional Activity of Relatlimab
| Assay | Parameter | Value | Cell/System | Reference |
| LAG-3/MHC II Blockade | IC50 | 0.67 nmol/L | Daudi B lymphoid cells | [4] |
| LAG-3/FGL1 Blockade | IC50 | 0.019 nmol/L | Recombinant proteins | [4] |
| T-cell Hybridoma Activation | IC50 | 1.05 nmol/L | 3A9-hLAG-3 T-cell hybridoma | [4] |
Table 3: Clinical Efficacy of Relatlimab in Combination with Nivolumab (RELATIVITY-047 Trial)
| Endpoint | Relatlimab + Nivolumab | Nivolumab Monotherapy | Hazard Ratio (95% CI) | P-value | Reference |
| Median Progression-Free Survival (PFS) | 10.1 months | 4.6 months | 0.75 (0.62 to 0.92) | 0.006 | [1][6] |
| 12-Month PFS Rate | 47.7% | 36.0% | N/A | N/A | [1] |
| Objective Response Rate (ORR) | 43.1% | 32.6% | N/A | N/A | [5] |
| Complete Response Rate | 16.3% | 14.2% | N/A | N/A | [5] |
Signaling Pathways and Experimental Workflows
Diagram 1: The LAG-3 Signaling Pathway
Caption: The LAG-3 inhibitory signaling pathway in exhausted T cells.
Diagram 2: Mechanism of Action of Relatlimab
Caption: Relatlimab blocks LAG-3, restoring T cell function.
Diagram 3: Experimental Workflow for In Vitro T-Cell Activation Assay
Caption: Workflow for assessing relatlimab's effect on T-cell activation.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of relatlimab, based on published methodologies.[3]
T-Cell Activation and Cytokine Release Assay
Objective: To assess the ability of relatlimab to enhance T-cell activation and cytokine production in vitro.
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: PBMCs are cultured in 96-well plates at a density of 2 x 105 cells/well in complete RPMI-1640 medium.
-
Stimulation: T-cell activation is induced using a sub-optimal concentration of Staphylococcal enterotoxin B (SEB) or anti-CD3/anti-CD28 antibodies.
-
Treatment: Cells are treated with relatlimab, an isotype control antibody, nivolumab, or a combination of relatlimab and nivolumab at various concentrations.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: After incubation, the culture supernatants are collected for cytokine analysis.
-
Cytokine Quantification (ELISA): The concentration of cytokines such as IFN-γ and IL-2 in the supernatants is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
LAG-3/MHC Class II Blocking Assay
Objective: To determine the ability of relatlimab to block the interaction between LAG-3 and MHC class II.
Methodology:
-
Cell Lines: Daudi cells, a human B-cell lymphoma line that endogenously expresses high levels of MHC class II, are used as the target cells.
-
Recombinant Protein: A recombinant human LAG-3-mFc fusion protein is used to detect binding to MHC class II.
-
Incubation with Antibody: The LAG-3-mFc fusion protein is pre-incubated with serial dilutions of relatlimab or an isotype control antibody.
-
Binding Reaction: The antibody/protein mixture is then added to the Daudi cells and incubated to allow for binding.
-
Detection: The binding of the LAG-3-mFc fusion protein to the Daudi cells is detected using a fluorescently labeled anti-mouse Fc secondary antibody.
-
Flow Cytometry Analysis: The fluorescence intensity is measured by flow cytometry. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To determine the binding affinity and kinetics of relatlimab to human LAG-3.
Methodology:
-
Immobilization: Recombinant human LAG-3 is immobilized on a sensor chip.
-
Analyte Injection: Serial dilutions of relatlimab (as the analyte) are flowed over the sensor chip surface.
-
Data Acquisition: The association and dissociation of relatlimab to LAG-3 are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Conclusion
This compound (relatlimab) is a potent and specific inhibitor of the LAG-3 immune checkpoint. Its mechanism of action, centered on blocking the interaction between LAG-3 and its ligands, leads to the restoration of exhausted T-cell function and enhanced anti-tumor immunity. The synergistic effect observed with PD-1 blockade has established the combination of relatlimab and nivolumab as a significant advancement in cancer immunotherapy. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working in the field of immuno-oncology.
References
- 1. hub.uoa.gr [hub.uoa.gr]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. Preclinical Characterization of Relatlimab, a Human LAG-3–Blocking Antibody, Alone or in Combination with Nivolumab - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Characterization of Relatlimab, a Human LAG-3-Blocking Antibody, Alone or in Combination with Nivolumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relatlimab: a novel drug targeting immune checkpoint LAG-3 in melanoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relatlimab and Nivolumab versus Nivolumab in Untreated Advanced Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
(rel)-MK 287: A Technical Overview of its PAF Receptor Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the Platelet-Activating Factor (PAF) receptor antagonist, (rel)-MK 287. It covers its binding affinity, functional activity, the underlying signaling pathways, and detailed experimental protocols for its characterization.
Core Concepts: this compound as a PAF Receptor Antagonist
This compound, also known as L-680,573, is a potent and selective antagonist of the Platelet-Activating Factor receptor (PAFR).[1][2] PAF is a powerful phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[3] this compound exerts its effects by competitively binding to the PAF receptor, thereby blocking the downstream signaling cascades initiated by PAF.[1] The inhibitory actions of this tetrahydrofuran analog are stereospecific.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's activity as a PAF receptor antagonist.
Table 1: In Vitro Binding Affinity of this compound
| Preparation | Radioligand | Kᵢ (nM) |
| Human Platelet Membranes | [³H]C₁₈-PAF | 6.1 ± 1.5 |
| Human Polymorphonuclear Leukocyte (PMN) Membranes | [³H]C₁₈-PAF | 3.2 ± 0.7 |
| Human Lung Membranes | [³H]C₁₈-PAF | 5.49 ± 2.3 |
Data from Ukena, D. et al. (1993).[1]
Table 2: In Vitro Functional Antagonist Activity of this compound
| Assay | Cell Type | Parameter | ED₅₀ (nM) |
| PAF-induced Aggregation | Human Platelets in Plasma | Inhibition | 56 ± 38 |
| PAF-induced Aggregation | Gel-filtered Human Platelets | Inhibition | 1.5 ± 0.5 |
| PAF-induced Elastase Release | Human PMNs | Inhibition | 4.4 ± 2.6 |
Data from Ukena, D. et al. (1993).[1]
Table 3: In Vivo Efficacy of this compound
| Animal Model | PAF-Induced Effect | Route of Administration | ED₅₀ (mg/kg) |
| Mice | Lethality | Oral | 0.8 |
| Guinea Pigs | Bronchoconstriction | Intraduodenal | 0.18 |
| Guinea Pigs | Bronchoconstriction | Intravenous | 0.19 |
Data from Ukena, D. et al. (1993).[1]
Signaling Pathways
Activation of the PAF receptor, a G-protein coupled receptor (GPCR), initiates a complex network of intracellular signaling cascades.[4][5][6] this compound blocks these pathways by preventing the initial binding of PAF. The primary signaling pathways are depicted below.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of this compound for the PAF receptor.
Methodology:
-
Membrane Preparation: Isolate plasma membranes from human platelets, polymorphonuclear leukocytes (PMNs), or other relevant tissues through homogenization and differential centrifugation.
-
Binding Incubation: In a multi-well plate, incubate the prepared membranes with a constant concentration of [³H]PAF (e.g., 1-2 nM) and a range of concentrations of unlabeled this compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 25°C).
-
Separation: Terminate the incubation by rapid vacuum filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]PAF (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.
Platelet Aggregation Assay
This functional assay measures the ability of this compound to inhibit PAF-induced platelet aggregation.
Methodology:
-
Platelet Preparation: Obtain platelet-rich plasma (PRP) by centrifugation of fresh, anticoagulated human blood. Alternatively, prepare washed, gel-filtered platelets.
-
Pre-incubation: Pre-incubate the platelet suspension with various concentrations of this compound or vehicle control for a short period (e.g., 5-15 minutes) at 37°C.
-
Aggregation Induction: Place the platelet suspension in an aggregometer cuvette and initiate aggregation by adding a predetermined concentration of PAF.
-
Monitoring: Continuously monitor and record the change in light transmission through the platelet suspension as aggregation occurs.
-
Data Analysis: Calculate the percentage inhibition of aggregation for each concentration of this compound and determine the ED₅₀ value.
Neutrophil Elastase Release Assay
This assay assesses the inhibitory effect of this compound on PAF-stimulated elastase release from neutrophils.
Methodology:
-
Neutrophil Isolation: Isolate human neutrophils (PMNs) from fresh blood using density gradient centrifugation.
-
Pre-incubation: Pre-incubate the isolated neutrophils with different concentrations of this compound.
-
Stimulation: Stimulate the neutrophils with PAF to induce degranulation and the release of elastase.
-
Enzyme Activity Measurement: After a set incubation time, pellet the cells and collect the supernatant. Measure the elastase activity in the supernatant using a specific chromogenic or fluorogenic substrate.
-
Data Analysis: Determine the ED₅₀ for the inhibition of elastase release by this compound.
Conclusion
This compound is a well-characterized, potent, and selective PAF receptor antagonist with demonstrated efficacy in both in vitro and in vivo models. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on PAF receptor-mediated pathologies. The competitive and stereospecific nature of its interaction with the PAF receptor makes it a valuable tool for studying the physiological and pathological roles of PAF.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. pnas.org [pnas.org]
- 3. What are PAF receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radioligand competitive binding methodology for the evaluation of platelet-activating factor (PAF) and PAF-receptor antagonism using intact canine platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PDSP - Functional Assays Protocols [kidbdev.med.unc.edu]
(rel)-MK 287 (Ostarine/Enobosarm): A Technical Guide to its Biological Function and Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
(rel)-MK 287, more commonly known as Ostarine, Enobosarm, or MK-2866, is a nonsteroidal selective androgen receptor modulator (SARM) that has been investigated for its potential therapeutic applications in a variety of conditions, including muscle wasting diseases and osteoporosis.[1][2][[“]][4][5][6] This technical guide provides an in-depth overview of the biological function, signaling pathways, and pharmacological profile of Ostarine. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development. This document summarizes key quantitative data, details experimental protocols for its evaluation, and provides visual representations of its mechanism of action.
Core Biological Function
Ostarine is a potent and selective agonist of the androgen receptor (AR), a member of the nuclear receptor superfamily that plays a critical role in the development and maintenance of male reproductive tissues, as well as anabolic effects in skeletal muscle and bone.[1][5][7] Unlike traditional anabolic steroids, Ostarine exhibits tissue-selective anabolic effects, meaning it preferentially stimulates anabolic activity in muscle and bone while having a reduced impact on androgenic tissues such as the prostate gland and seminal vesicles.[1][7] This tissue selectivity is a key characteristic of SARMs and represents a potential therapeutic advantage over non-selective androgens.[5][8]
The primary biological functions of Ostarine include:
-
Muscle Anabolism: Ostarine has been shown to increase lean body mass and muscle strength in both preclinical and clinical studies.[1][2][9][10][11][12] It promotes muscle cell proliferation and differentiation.[13][14]
-
Bone Health: It has demonstrated beneficial effects on bone mineral density and can stimulate bone formation, suggesting its potential in the treatment of osteoporosis.[[“]]
-
Metabolic Effects: Ostarine can influence lipid metabolism, with some studies showing a reduction in fat mass.[10]
Signaling Pathways
The biological effects of Ostarine are primarily mediated through its interaction with the androgen receptor. The signaling cascade can be broadly categorized into genomic and non-genomic pathways.
Genomic Signaling Pathway
The canonical signaling pathway for Ostarine involves its binding to the androgen receptor in the cytoplasm. This ligand-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in muscle protein synthesis and other anabolic processes.
Non-Genomic Signaling Pathway
In addition to the classical genomic pathway, androgens can also elicit rapid, non-genomic effects. While less characterized for Ostarine specifically, these pathways are thought to involve AR localized to the cell membrane, leading to the activation of downstream kinase cascades, such as the ERK1/2 pathway, which can also contribute to muscle cell proliferation and differentiation.[14]
Quantitative Data
Preclinical Data
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | 3.8 nM | Rat Androgen Receptor | [7][15][16] |
| AR Transcriptional Activation (EC50) | <10 nM | - | [17] |
| Anabolic Activity (ED50, Levator Ani) | 0.03 mg/day | Castrated Male Rats | [15][16] |
| Androgenic Activity (ED50, Prostate) | 0.12 mg/day | Castrated Male Rats | [15][16] |
| Androgenic Activity (ED50, Seminal Vesicles) | 0.39 mg/day | Castrated Male Rats | [15][16] |
| Terminal Half-life (IV) | 6.0 hours | Rats (10 mg/kg) | [7][15] |
| Oral Bioavailability | ~100% | Rats | [1] |
Clinical Data
| Study Population | Dose | Outcome | Result | Reference |
| Healthy Elderly Men & Postmenopausal Women | 3 mg/day for 12 weeks | Change in Total Lean Body Mass | +1.3 kg (p < 0.001 vs. placebo) | [10][11] |
| Cancer Patients with Muscle Wasting | 1 mg/day for ~16 weeks | Change in Total Lean Body Mass | +1.5 kg (median, p=0.0012 vs. baseline) | [9][12] |
| Cancer Patients with Muscle Wasting | 3 mg/day for ~16 weeks | Change in Total Lean Body Mass | +1.0 kg (median, p=0.046 vs. baseline) | [9] |
| Older Overweight/Obese Patients on Semaglutide | 3 mg & 6 mg/day for 16 weeks | Preservation of Total Lean Body Mass | Statistically significant benefit vs. placebo | [18] |
Experimental Protocols
Androgen Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the binding affinity of Ostarine for the androgen receptor.
Workflow Diagram:
Methodology:
-
Preparation of Rat Cytosol: Prepare cytosol from rat prostates as a source of androgen receptors.
-
Incubation: In a multi-well plate, incubate increasing concentrations of Ostarine (e.g., 0.01-5000 nM) with the rat cytosol, a saturating concentration of the radioligand [3H]mibolerone (e.g., 1 nM), and a high concentration of triamcinolone acetonide (e.g., 1000 nM) to block binding to progesterone receptors.[15] Incubate at 4°C for 18 hours.[15]
-
Separation: Separate the bound from free radioligand using the hydroxyapatite method.[15]
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the Ostarine concentration. Use nonlinear regression analysis to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Androgen Receptor Transcriptional Activation Assay
This protocol describes a reporter gene assay to measure the ability of Ostarine to activate androgen receptor-mediated gene transcription.
Workflow Diagram:
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., LNCaP or co-transfect an AR-negative line like CV-1 with an AR expression vector).[7][19] Co-transfect the cells with a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., ARR3tk-luciferase).[19] A control plasmid (e.g., expressing Renilla luciferase) can be co-transfected for normalization.[19]
-
Treatment: After transfection, treat the cells with various concentrations of Ostarine.
-
Cell Lysis and Luciferase Assay: After an appropriate incubation period, lyse the cells and measure the luciferase activity using a luminometer and a suitable luciferase assay kit.[19]
-
Data Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity or total protein concentration to control for variations in transfection efficiency and cell number.[19]
-
Data Analysis: Plot the normalized luciferase activity against the logarithm of the Ostarine concentration and fit the data to a dose-response curve to determine the EC50 value.
Hershberger Bioassay in Rats
This in vivo assay evaluates the androgenic and anabolic activity of a compound by measuring the weight changes of androgen-dependent tissues in castrated male rats.
Workflow Diagram:
Methodology:
-
Animal Model: Use castrated peripubertal male rats.[20][21][22] Allow for a recovery period of at least seven days after castration.[21]
-
Dosing: Administer the test compound (Ostarine) daily for 10 consecutive days via oral gavage or subcutaneous injection.[20] Include a vehicle control group and a positive control group (e.g., testosterone propionate).
-
Necropsy and Tissue Collection: Approximately 24 hours after the final dose, euthanize the animals and perform a necropsy.[20][22] Carefully dissect and weigh the following androgen-dependent tissues: ventral prostate, seminal vesicles (including coagulating glands and their fluids), levator ani-bulbocavernosus muscle, paired Cowper's glands, and the glans penis.[20][21][22]
-
Data Analysis: Statistically compare the weights of the tissues from the Ostarine-treated groups to the vehicle control group. A significant increase in tissue weight indicates androgenic or anabolic activity.
In Vitro Myogenic Differentiation Assay
This protocol details an in vitro assay to assess the effect of Ostarine on the differentiation of muscle precursor cells.
Methodology:
-
Cell Culture: Culture C2C12 or L6 myoblasts in a growth medium.
-
Induction of Differentiation: To induce differentiation, switch the growth medium to a differentiation medium (e.g., DMEM with 2% horse serum).
-
Treatment: Treat the cells with various concentrations of Ostarine during the differentiation process.
-
Assessment of Differentiation:
-
Morphological Analysis: Observe the formation of myotubes using microscopy.
-
Western Blot Analysis: After several days of differentiation, lyse the cells and perform Western blot analysis to measure the expression of myogenic marker proteins such as Myogenin and Myosin Heavy Chain (MyH).[23][24][25]
-
Gene Expression Analysis: Use qPCR to measure the mRNA levels of myogenic genes like MyoD, Myogenin, and MyH.[24]
-
-
Data Analysis: Quantify the expression of myogenic markers and compare the levels in Ostarine-treated cells to untreated controls.
Conclusion
This compound, or Ostarine, is a well-characterized selective androgen receptor modulator with demonstrated anabolic effects on muscle and bone. Its biological activity is primarily mediated through the androgen receptor, leading to the modulation of gene expression and activation of signaling cascades that promote tissue growth. The preclinical and clinical data summarized in this guide highlight its potential as a therapeutic agent for muscle wasting and other related conditions. The detailed experimental protocols provided herein offer a framework for the further investigation and characterization of Ostarine and other SARMs. As with any investigational compound, further research is necessary to fully elucidate its long-term safety and efficacy profile.
References
- 1. Enobosarm - Wikipedia [en.wikipedia.org]
- 2. Ostarine and Ligandrol Improve Muscle Tissue in an Ovariectomized Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. Ostarine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 5. maxmusclelabs.com [maxmusclelabs.com]
- 6. Everything You Need to Know About Ostarine [connect.aacp.org]
- 7. MK-2866 (GTx 024) | selective androgen receptor modulator (SARM)| Androgen Receptor inhibitor | CAS 841205-47-8 | Enobosarm, GTx024, MK2866, GTx-024, MK-2866| InvivoChem [invivochem.com]
- 8. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of enobosarm on muscle wasting and physical function in patients with cancer: a double-blind, randomised controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The selective androgen receptor modulator GTx-024 (enobosarm) improves lean body mass and physical function in healthy elderly men and postmenopausal women: results of a double-blind, placebo-controlled phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. swolverine.com [swolverine.com]
- 12. elementsarms.com [elementsarms.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Ostarine-Induced Myogenic Differentiation in C2C12, L6, and Rat Muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eurodiagnostico.com [eurodiagnostico.com]
- 16. abmole.com [abmole.com]
- 17. Androgen Receptor Is a Non-canonical Inhibitor of Wild-Type and Mutant Estrogen Receptors in Hormone Receptor-Positive Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Veru Announces Positive Topline Data from Phase 2b QUALITY Clinical Study: Enobosarm Preserved Lean Mass in Patients Receiving WEGOVY® (Semaglutide) for Weight Reduction :: Veru Inc. (VERU) [ir.verupharma.com]
- 19. academic.oup.com [academic.oup.com]
- 20. oecd.org [oecd.org]
- 21. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
An In-depth Technical Guide to (rel)-MK 287: A Potent and Selective PAF Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
(rel)-MK 287, also known as L-680,573, is a potent, selective, and orally active antagonist of the Platelet-Activating Factor (PAF) receptor. As a tetrahydrofuran analog, it demonstrates high affinity and competitive inhibition at the PAF receptor, making it a significant tool for research into PAF-mediated signaling pathways and a potential therapeutic agent for PAF-implicated inflammatory and allergic conditions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed methodologies for key experimental assays and a summary of its enantioselective synthesis are presented to support further research and development.
Chemical Structure and Properties
This compound is the racemic form of the specific enantiomer MK 287, which possesses the (2S, 5S) configuration. The compound is a complex diaryltetrahydrofuran derivative.
Chemical Structure:
IUPAC Name: 2-[3-methoxy-2-propoxy-5-[(2S,5S)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]sulfonylethanol[1]
Physicochemical Properties
The key physicochemical properties of MK 287 are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₃₄O₉S | [1] |
| Molecular Weight | 510.6 g/mol | [1] |
| Appearance | Not specified | |
| Solubility | Not specified | |
| Stereochemistry | The (2S,5S)-enantiomer is the most active. | [2] |
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist at the Platelet-Activating Factor (PAF) receptor, a G-protein coupled receptor (GPCR). PAF is a potent phospholipid mediator involved in a wide range of physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis.
Upon binding of PAF, the PAF receptor primarily couples to Gq and Gi proteins. This activation initiates a downstream signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, such as platelet aggregation, neutrophil activation, and smooth muscle contraction. This compound competitively blocks the binding of PAF to its receptor, thereby inhibiting these downstream signaling events and subsequent cellular responses.
Caption: PAF Receptor Signaling Pathway and Inhibition by this compound.
Biological Activity
This compound has been extensively characterized in vitro and in vivo, demonstrating potent and selective antagonism of the PAF receptor. The inhibitory effects are stereospecific, with the (2S,5S)-enantiomer (MK 287) being significantly more potent than its (2R,5R)-enantiomer.
In Vitro Activity
The in vitro biological activity of MK 287 has been determined through radioligand binding assays and functional assays in various human cell types.
| Assay Type | Cell/Tissue Type | Parameter | Value | Reference |
| [³H]C18-PAF Binding | Human Platelet Membranes | Kᵢ | 6.1 ± 1.5 nM | |
| Human Polymorphonuclear Leukocyte (PMN) Membranes | Kᵢ | 3.2 ± 0.7 nM | ||
| Human Lung Membranes | Kᵢ | 5.49 ± 2.3 nM | ||
| [³H]MK 287 Binding | Human Platelet Membranes | Kₑ | 2.1 ± 0.6 nM | |
| Human PMN Membranes | Kₑ | 2.9 ± 1.2 nM | ||
| PAF-Induced Platelet Aggregation | Platelets in Human Plasma | ED₅₀ | 56 ± 38 nM | |
| Gel-Filtered Human Platelets | ED₅₀ | 1.5 ± 0.5 nM | ||
| PAF-Induced Elastase Release | Human PMNs | ED₅₀ | 4.4 ± 2.6 nM |
In Vivo Activity
The in vivo efficacy of MK 287 has been demonstrated in animal models of PAF-induced pathological responses.
| Animal Model | Endpoint | Route of Administration | ED₅₀ | Reference |
| Mouse | PAF-induced Lethality | Oral | 0.8 mg/kg | |
| Guinea Pig | PAF-induced Bronchoconstriction | Intraduodenal | 0.18 mg/kg | |
| PAF-induced Bronchoconstriction | Intravenous | 0.19 mg/kg |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key assays used to characterize this compound.
PAF Receptor Binding Assay ([³H]C18-PAF)
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the PAF receptor in human platelet membranes.
Caption: Workflow for a PAF Receptor Radioligand Binding Assay.
Methodology:
-
Membrane Preparation: Human platelet membranes are prepared by sonication and differential centrifugation of isolated human platelets. The final membrane pellet is resuspended in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Assay Components:
-
Radioligand: [³H]C18-PAF at a final concentration near its Kₑ value (e.g., 1-2 nM).
-
Test Compound: this compound at varying concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Non-specific Binding Control: A high concentration of unlabeled PAF (e.g., 1 µM).
-
-
Incubation: The assay is typically performed in a 96-well plate format. 50 µL of test compound or control, 50 µL of radioligand, and 100 µL of membrane suspension are combined in each well. The plate is incubated for 60 minutes at 25°C with gentle agitation.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. The filters trap the membranes with bound radioligand.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding (IC₅₀) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.
PAF-Induced Platelet Aggregation Assay
This protocol describes the use of light transmission aggregometry (LTA) to measure the inhibitory effect of this compound on PAF-induced aggregation of human platelets in plasma.[3][4]
Methodology:
-
Sample Preparation:
-
Whole blood is collected from healthy, drug-free donors into tubes containing 3.8% sodium citrate.
-
Platelet-Rich Plasma (PRP) is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.
-
Platelet-Poor Plasma (PPP) is prepared by further centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.
-
-
Assay Procedure:
-
A sample of PRP is placed in a cuvette with a magnetic stir bar in a light transmission aggregometer, maintained at 37°C.
-
The instrument is calibrated with PRP set to 0% light transmission and PPP set to 100% light transmission.
-
This compound or its vehicle is added to the PRP and incubated for a short period (e.g., 2-5 minutes).
-
A submaximal concentration of PAF (e.g., 100 nM) is added to induce platelet aggregation.
-
-
Data Acquisition and Analysis:
-
The change in light transmission is recorded over time as platelets aggregate.
-
The maximum aggregation percentage is determined for each concentration of this compound.
-
The ED₅₀ value, the concentration of this compound that inhibits 50% of the maximal PAF-induced aggregation, is calculated by plotting the percentage of inhibition against the log concentration of the antagonist.
-
Synthesis Outline
The enantioselective synthesis of the active (2S,5S)-enantiomer of MK 287 has been reported.[3] The synthesis is a multi-step process that establishes the two chiral centers of the tetrahydrofuran ring with high stereocontrol.
Key Steps:
-
Starting Material: The synthesis commences with (-)-4,10-dioxatricyclo-[5.2.1.0²,⁶]-decene-3-ole.
-
Introduction of First Chiral Center: Asymmetry is introduced via a nucleophilic addition of a triisopropoxytitanium reagent to the lactol of the starting material.
-
Formation of Tetrahydrofuran Ring and Second Chiral Center: The second asymmetric center is installed through a highly stereocontrolled acid-assisted reduction of a hemiketal intermediate using sodium cyanoborohydride.
-
Subsequent Steps: The remainder of the synthesis involves several steps including oxidation, thermal decomposition, and hydrogenation to build the rest of the molecule, including the substituted phenylsulfonyl ethanol side chain.
This synthetic route yields the optically pure (2S,5S)-MK 287.
Conclusion
This compound is a well-characterized, potent, and selective PAF receptor antagonist. Its defined chemical structure, clear mechanism of action, and extensive biological activity data make it an invaluable pharmacological tool for investigating PAF biology. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the therapeutic potential of PAF receptor antagonism in various disease models. The established enantioselective synthesis provides a pathway for obtaining the most potent stereoisomer for advanced preclinical and clinical development.
References
- 1. echemi.com [echemi.com]
- 2. Development, synthesis, and biological evaluation of (-)-trans-(2S,5S)-2-[3-[(2-oxopropyl)sulfonyl]-4-n-propoxy-5-(3- hydroxypropoxy)-phenyl]-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran, a potent orally active platelet-activating factor (PAF) antagonist and its water-soluble prodrug phosphate ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Stereospecificity and Enantiomers of (rel)-MK-287
For Researchers, Scientists, and Drug Development Professionals
Core Introduction: (rel)-MK-287, a Potent and Stereospecific PAF Receptor Antagonist
(rel)-MK-287, also known by its laboratory code L-680,573 for its active enantiomer, is a highly potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. It is a tetrahydrofuran analog that demonstrates significant stereospecificity in its biological activity. PAF is a powerful phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. Consequently, PAF receptor antagonists like MK-287 have been investigated for their therapeutic potential in conditions such as asthma.
This technical guide provides a comprehensive overview of the stereochemistry of (rel)-MK-287, detailing the differential activities of its enantiomers, the experimental protocols for their synthesis and evaluation, and the underlying signaling pathways.
Data Presentation: Quantitative Analysis of Enantiomeric Activity
The biological activity of (rel)-MK-287 is highly dependent on its stereochemistry. The potent enantiomer is designated as MK-287 or L-680,573, while its less active counterpart is L-680,574. The racemate, L-668,750, exhibits intermediate potency. The inhibitory effects of these compounds have been quantified across several in vitro and in vivo assays.[1]
Table 1: In Vitro PAF Receptor Binding Affinity [1]
| Compound | Tissue Source | Kᵢ (nM) |
| MK-287 (L-680,573) | Human Platelet Membranes | 6.1 ± 1.5 |
| Human PMN Membranes | 3.2 ± 0.7 | |
| Human Lung Membranes | 5.49 ± 2.3 | |
| L-680,574 | Not explicitly stated, but noted to be 20-fold less potent than MK-287. | Approx. 64 - 122 |
| Racemate (L-668,750) | Not explicitly stated, but noted to be less potent than MK-287. | - |
PMN: Polymorphonuclear leukocyte
Table 2: In Vitro Functional Antagonism [1]
| Compound | Assay | Preparation | ED₅₀ (nM) |
| MK-287 (L-680,573) | PAF-induced Platelet Aggregation | Platelets in Plasma | 56 ± 38 |
| Gel-filtered Platelets | 1.5 ± 0.5 | ||
| PAF-induced Elastase Release | Human PMNs | 4.4 ± 2.6 | |
| L-680,574 | Not explicitly stated, but noted to be 20-fold less potent than MK-287. | - | - |
Table 3: In Vivo Antagonist Activity [1]
| Compound | Assay | Animal Model | Route of Administration | ED₅₀ (mg/kg) |
| MK-287 (L-680,573) | PAF-induced Lethality | Mice | Oral | 0.8 |
| PAF-induced Bronchoconstriction | Guinea Pigs | Intraduodenal | 0.18 | |
| Intravenous | 0.19 | |||
| L-680,574 | Not explicitly stated, but noted to be 20-fold less potent than MK-287. | - | - | - |
Experimental Protocols
Enantioselective Synthesis of MK-287 ((2″S,5″S)-enantiomer)
An enantioselective synthesis of MK-287 has been developed, yielding the optically pure (2″S,5″S)-enantiomer.[1] The key steps involve the introduction of chirality through nucleophilic addition and a stereocontrolled reduction.
Synthetic Scheme Overview:
The synthesis commences with (-)-4,10-dioxatricyclo-[5.2.1.0²˒⁶]-decene-3-ole. The eight-step synthesis involves:
-
Nucleophilic Addition: Introduction of the first asymmetric center via the nucleophilic addition of a triisopropoxytitanium reagent to the lactol.
-
Oxidation.
-
Hot Decomposition.
-
Hydrogenation.
-
Stereocontrolled Reduction: Installation of the second asymmetric center through a highly stereocontrolled acid-assisted reduction of a hemiketal intermediate using sodium cyanoborohydride.
-
Subsequent functional group manipulations to yield the final product.
A detailed, step-by-step protocol would require access to the full text of the cited synthetic chemistry literature.
Resolution of (rel)-MK-287 Enantiomers
While an enantioselective synthesis exists, resolution of the racemic mixture is a common method for obtaining individual enantiomers for pharmacological testing. Standard chiral separation techniques can be employed.
General Protocol for Chiral Chromatography:
-
Column Selection: Utilize a chiral stationary phase (CSP) column suitable for the separation of tetrahydrofuran derivatives. Common CSPs include those based on cellulose or amylose derivatives.
-
Mobile Phase Optimization: A systematic screening of mobile phases, typically consisting of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), is performed to achieve baseline separation of the enantiomers.
-
Preparative Chromatography: Once optimal conditions are identified on an analytical scale, the method is scaled up to a preparative HPLC system to isolate multi-milligram to gram quantities of each enantiomer.
-
Enantiomeric Purity Assessment: The enantiomeric excess (ee) of the separated fractions is determined using the analytical chiral HPLC method.
PAF Receptor Binding Assay
This assay quantifies the affinity of the test compounds for the PAF receptor.[1]
Protocol Overview:
-
Membrane Preparation: Isolate cell membranes from a suitable source, such as human platelets, polymorphonuclear leukocytes (PMNs), or lung tissue.
-
Radioligand: Use a tritiated PAF receptor agonist, such as [³H]C₁₈-PAF, as the radioligand.
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand in the presence of varying concentrations of the test compound (e.g., MK-287 or its enantiomer).
-
Separation: Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.
PAF-Induced Platelet Aggregation Assay
This functional assay measures the ability of the test compounds to inhibit PAF-induced platelet aggregation.[1][2]
Protocol Overview:
-
Platelet Preparation: Prepare platelet-rich plasma (PRP) from fresh human blood by centrifugation. Alternatively, gel-filtered platelets can be used.
-
Aggregation Measurement: Place the platelet suspension in an aggregometer cuvette with a stir bar at 37°C.
-
Baseline Measurement: Record the baseline light transmittance through the platelet suspension.
-
Compound Incubation: Add the test compound at various concentrations and incubate for a short period.
-
Agonist Addition: Induce platelet aggregation by adding a sub-maximal concentration of PAF.
-
Data Recording: Continuously record the change in light transmittance as the platelets aggregate.
-
Data Analysis: Determine the concentration of the test compound that causes 50% inhibition of the maximal aggregation response (ED₅₀).
PAF-Induced Neutrophil Elastase Release Assay
This assay assesses the antagonist's ability to block PAF-stimulated degranulation of neutrophils.[1]
Protocol Overview:
-
Neutrophil Isolation: Isolate human PMNs from fresh blood using density gradient centrifugation.
-
Cell Treatment: Pre-incubate the isolated neutrophils with various concentrations of the test compound.
-
Stimulation: Add PAF to stimulate the release of elastase from the azurophilic granules.
-
Enzyme Activity Measurement: After a set incubation time, pellet the cells by centrifugation and collect the supernatant. Measure the elastase activity in the supernatant using a specific chromogenic or fluorogenic substrate.
-
Data Analysis: Calculate the percentage inhibition of elastase release at each concentration of the test compound and determine the ED₅₀ value.
In Vivo PAF-Induced Bronchoconstriction Assay in Guinea Pigs
This in vivo model evaluates the efficacy of the antagonist in preventing PAF-induced airway constriction.[1]
Protocol Overview:
-
Animal Preparation: Anesthetize guinea pigs and cannulate the trachea for artificial ventilation. Monitor respiratory parameters, such as pulmonary inflation pressure or airway resistance.
-
Drug Administration: Administer the test compound via the desired route (e.g., intravenously or intraduodenally) at various doses.
-
PAF Challenge: After a predetermined time for drug absorption and distribution, induce bronchoconstriction by administering a bolus intravenous injection of PAF.
-
Measurement of Bronchoconstriction: Record the peak increase in pulmonary inflation pressure or airway resistance following the PAF challenge.
-
Data Analysis: Determine the dose of the test compound that produces a 50% inhibition of the PAF-induced bronchoconstrictor response (ED₅₀).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Platelet-Activating Factor (PAF) Receptor Signaling Pathway.
Caption: Experimental Workflow for Enantiomer Resolution and Evaluation.
Conclusion
(rel)-MK-287 is a compelling example of a stereospecific PAF receptor antagonist. The significant, approximately 20-fold difference in potency between its enantiomers, MK-287 (L-680,573) and L-680,574, underscores the critical importance of stereochemistry in drug design and development. The data clearly indicate that the pharmacological activity resides predominantly in the (2″S,5″S)-enantiomer. This guide provides a foundational understanding of the stereospecificity of (rel)-MK-287, supported by quantitative data and detailed experimental methodologies, to aid researchers and drug development professionals in the field of PAF receptor antagonism. Further investigation into the comparative pharmacokinetics of the individual enantiomers would provide a more complete picture of their therapeutic potential.
References
- 1. Suppression of PAF-induced bronchoconstriction in the guinea-pig by oxatomide: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of (rel)-MK 287: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(rel)-MK 287, also known as L-680,573, is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. This document provides a comprehensive overview of the in vitro pharmacological characterization of this compound, summarizing its binding affinity and functional inhibitory activity in key human cell types implicated in inflammatory and thrombotic processes. Detailed methodologies for the core in vitro assays are provided, alongside visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action.
Introduction
Platelet-Activating Factor (PAF) is a highly potent phospholipid mediator involved in a wide range of physiological and pathological processes, including platelet aggregation, inflammation, and allergic responses. Its effects are mediated through the PAF receptor (PAF-R), a G-protein coupled receptor (GPCR). The development of PAF-R antagonists is a promising therapeutic strategy for various inflammatory and cardiovascular diseases. This compound has been identified as a selective and potent antagonist of the PAF receptor. This guide details its in vitro characteristics.
Quantitative Pharmacology
The in vitro activity of this compound has been quantified through radioligand binding assays to determine its affinity for the PAF receptor and functional assays to measure its ability to inhibit PAF-induced cellular responses.
Table 1: Binding Affinity of this compound for the Human PAF Receptor
| Parameter | Cell/Tissue Source | Value (nM) |
| Ki | Human Platelet Membranes | 6.1 ± 1.5 |
| Ki | Human Polymorphonuclear Leukocyte (PMN) Membranes | 3.2 ± 0.7 |
| Ki | Human Lung Membranes | 5.49 ± 2.3 |
| KD | Human Platelet Membranes | 2.1 ± 0.6 |
| KD | Human PMN Membranes | 2.9 ± 1.2 |
Ki was determined by competitive inhibition of [3H]C18-PAF binding. KD was determined by direct binding of [3H]MK 287.
Table 2: Functional Inhibitory Activity of this compound
| Assay | Cell Type | PAF-Induced Response | Value (nM) |
| ED50 | Human Platelets (in plasma) | Aggregation | 56 ± 38 |
| ED50 | Gel-filtered Human Platelets | Aggregation | 1.5 ± 0.5 |
| ED50 | Human PMNs | Elastase Release | 4.4 ± 2.6 |
Signaling Pathways
This compound exerts its antagonistic effect by blocking the binding of PAF to its receptor, thereby inhibiting the initiation of downstream intracellular signaling cascades.
PAF Receptor Signaling in Human Platelets
Upon binding of PAF, the PAF receptor on human platelets, which is coupled to both Gq and Gi proteins, initiates a signaling cascade leading to platelet aggregation. This compound blocks this initiation.
PAF-Induced Elastase Release in Neutrophils
In human polymorphonuclear leukocytes (PMNs), PAF stimulation leads to the degranulation and release of enzymes such as elastase, a key event in the inflammatory response. This compound inhibits this process.
Experimental Protocols
The following sections provide detailed methodologies for the key in vitro assays used to characterize this compound.
PAF Receptor Radioligand Binding Assay
This assay determines the binding affinity (Ki and KD) of a compound for the PAF receptor.
Methodology:
-
Membrane Preparation:
-
Isolate human platelets or PMNs from whole blood by differential centrifugation.
-
Lyse the cells in a hypotonic buffer containing protease inhibitors.
-
Homogenize the cell lysate and centrifuge to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a multi-well plate, add a constant amount of cell membrane preparation to each well.
-
For competition binding (to determine Ki), add increasing concentrations of this compound followed by a fixed concentration of [3H]PAF.
-
For saturation binding (to determine KD), add increasing concentrations of [3H]PAF.
-
To determine non-specific binding, a parallel set of wells is incubated with a high concentration of unlabeled PAF.
-
Incubate the plate at room temperature for a defined period to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioactivity.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
For Ki determination, plot the percentage of specific binding against the concentration of this compound and fit the data to a one-site competition model.
-
For KD determination, plot specific binding against the concentration of [3H]PAF and fit the data to a one-site binding (hyperbola) model.
-
Platelet Aggregation Assay
This functional assay measures the ability of a compound to inhibit PAF-induced platelet aggregation.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect human venous blood into tubes containing an anticoagulant (e.g., sodium citrate).
-
Centrifuge the blood at a low speed to separate the PRP from red and white blood cells.
-
Carefully collect the upper PRP layer.
-
-
Aggregation Measurement:
-
Use a light transmission aggregometer, which measures the change in light transmission through a platelet suspension as aggregation occurs.
-
Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer.
-
Add varying concentrations of this compound or vehicle control to the PRP and incubate for a short period.
-
Initiate platelet aggregation by adding a fixed concentration of PAF.
-
Record the change in light transmission over time.
-
-
Data Analysis:
-
The maximum aggregation is determined from the aggregation curve.
-
Plot the percentage inhibition of aggregation against the concentration of this compound.
-
Calculate the ED50 value, which is the concentration of the compound that produces 50% of the maximal inhibition.
-
Neutrophil Elastase Release Assay
This assay quantifies the inhibitory effect of a compound on PAF-stimulated elastase release from human PMNs.
Methodology:
-
Isolation of Human PMNs:
-
Isolate PMNs from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Lyse any remaining red blood cells with a hypotonic solution.
-
Wash and resuspend the purified PMNs in a suitable buffer.
-
-
Elastase Release:
-
Pre-incubate the PMNs with various concentrations of this compound or vehicle.
-
Stimulate the cells with a fixed concentration of PAF to induce degranulation and elastase release.
-
Incubate for a defined period at 37°C.
-
Centrifuge the cell suspension to pellet the PMNs.
-
Collect the supernatant containing the released elastase.
-
-
Quantification of Elastase Activity:
-
Measure the elastase activity in the supernatant using a chromogenic substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide).
-
The substrate is cleaved by elastase, releasing a colored product (p-nitroaniline) that can be quantified spectrophotometrically.
-
Read the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage inhibition of elastase release for each concentration of this compound.
-
Plot the percentage inhibition against the compound concentration and determine the ED50 value.
-
Conclusion
The in vitro data for this compound demonstrate that it is a highly potent and selective antagonist of the PAF receptor. It exhibits strong binding affinity to PAF receptors in human platelets, PMNs, and lung tissue. Functionally, it effectively inhibits PAF-induced platelet aggregation and elastase release from neutrophils at nanomolar concentrations. These findings underscore the potential of this compound as a therapeutic agent for PAF-mediated disorders. The provided methodologies offer a framework for the continued investigation and characterization of this and similar compounds.
In Vivo Efficacy of (rel)-MK 287: A Technical Overview of Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo effects of (rel)-MK 287, a potent and selective antagonist of the platelet-activating factor (PAF) receptor, as demonstrated in various animal models. This document consolidates key quantitative data, details established experimental protocols, and illustrates the underlying signaling pathway to support further research and development efforts.
Core Efficacy and Potency of MK 287
MK 287 is a tetrahydrofuran analog that acts as a competitive antagonist of the platelet-activating factor (PAF) receptor. Its inhibitory effects are stereospecific. The racemate, L-668,750, is less potent, and the enantiomer, L-680,574, is approximately 20-fold less potent than MK 287. In vivo studies have demonstrated the efficacy of MK 287 in mitigating PAF-induced pathological conditions in animal models.
Quantitative In Vivo Efficacy Data
The following table summarizes the key in vivo efficacy data for MK 287 in animal models.
| Animal Model | Pathological Induction | Endpoint | Route of Administration | ED₅₀ |
| Mouse | Platelet-Activating Factor (PAF) | Lethality | Oral | 0.8 mg/kg |
| Guinea Pig | Platelet-Activating Factor (PAF) | Bronchoconstriction | Intraduodenal | 0.18 mg/kg |
| Guinea Pig | Platelet-Activating Factor (PAF) | Bronchoconstriction | Intravenous | 0.19 mg/kg |
Mechanism of Action: PAF Receptor Antagonism
MK 287 exerts its pharmacological effects by competitively binding to the platelet-activating factor receptor (PAFR), a G-protein coupled receptor (GPCR). PAF is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[1] By blocking the binding of PAF to its receptor, MK 287 effectively inhibits the downstream signaling cascades that lead to the pathological effects observed in the animal models.
The binding of PAF to its receptor typically activates Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in a cellular response.
PAF Receptor Signaling Pathway
Caption: PAF Receptor Signaling Pathway and the inhibitory action of MK 287.
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are outlined below. These protocols are synthesized from established practices in the field.
PAF-Induced Lethality in Mice
This model assesses the ability of a compound to protect against the lethal effects of a high dose of platelet-activating factor, which induces a systemic shock-like state.
Experimental Workflow:
Caption: Workflow for the PAF-induced lethality model in mice.
Methodology:
-
Animal Model: Male mice (e.g., Swiss Webster strain), weighing 20-25 g, are used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Drug Administration: MK 287 is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) at various doses to different groups of mice. A control group receives the vehicle only.
-
PAF Challenge: Approximately 1 to 2 hours after drug administration, a lethal dose of PAF (e.g., 100 µg/kg) is injected intravenously (i.v.) via the tail vein.
-
Observation: The animals are observed for mortality for a period of at least 30 minutes post-PAF injection.
-
Data Analysis: The number of surviving animals in each treatment group is recorded, and the dose of MK 287 that protects 50% of the animals from lethality (ED₅₀) is calculated using appropriate statistical methods (e.g., probit analysis).
PAF-Induced Bronchoconstriction in Guinea Pigs
This model is used to evaluate the protective effects of a compound against airway obstruction induced by platelet-activating factor.
Experimental Workflow:
Caption: Workflow for the PAF-induced bronchoconstriction model in guinea pigs.
Methodology:
-
Animal Model: Male Hartley guinea pigs, weighing 350-450 g, are used.
-
Surgical Preparation: The animals are anesthetized (e.g., with urethane), and the trachea is cannulated for artificial ventilation. The jugular vein is cannulated for drug and PAF administration.
-
Measurement of Bronchoconstriction: Pulmonary inflation pressure is monitored as an index of bronchoconstriction.
-
Drug Administration: MK 287 is administered either intravenously (i.v.) or intraduodenally (i.d.) at various doses.
-
PAF Challenge: A submaximal dose of PAF (e.g., 0.5-1 µg/kg) is injected intravenously to induce a consistent bronchoconstrictor response.
-
Data Analysis: The increase in pulmonary inflation pressure following PAF challenge is measured. The percentage inhibition of the PAF-induced bronchoconstriction by MK 287 is calculated for each dose, and the ED₅₀ value is determined.
Conclusion
The in vivo data from animal models strongly support the potent and specific PAF receptor antagonist activity of this compound. Its efficacy in preventing PAF-induced lethality and bronchoconstriction highlights its potential therapeutic value in PAF-mediated diseases. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and drug development professionals working in this area.
References
(rel)-MK 287: A Technical Guide to its Binding Affinity for the Platelet-Activating Factor (PAF) Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of (rel)-MK 287 for the Platelet-Activating Factor (PAF) receptor. This compound is a potent and selective antagonist of the PAF receptor, a G-protein coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including inflammation, allergic responses, and thrombosis.[1][2] This document summarizes key binding affinity data, details the experimental protocols used for its determination, and illustrates the associated signaling pathways.
Quantitative Binding Affinity Data
The binding affinity of this compound to the PAF receptor has been quantified using radioligand binding assays. The data presented below is summarized from studies on human-derived tissues and cells.
| Ligand | Preparation | Radioligand | Parameter | Value (nM) |
| This compound | Human Platelet Membranes | [3H]C18-PAF | Ki | 6.1 ± 1.5[1] |
| This compound | Human Polymorphonuclear Leukocyte (PMN) Membranes | [3H]C18-PAF | Ki | 3.2 ± 0.7[1] |
| This compound | Human Lung Membranes | [3H]C18-PAF | Ki | 5.49 ± 2.3[1] |
| [3H]MK 287 | Human Platelet Membranes | - | Kd | 2.1 ± 0.6[1] |
| [3H]MK 287 | Human PMN Membranes | - | Kd | 2.9 ± 1.2[1] |
Table 1: Binding Affinity of this compound to the Human PAF Receptor. This table summarizes the inhibition constants (Ki) and dissociation constants (Kd) of this compound for the PAF receptor in various human tissues.
Experimental Protocols
The determination of the binding affinity of this compound to the PAF receptor is primarily achieved through competitive radioligand binding assays. This method quantifies the ability of an unlabeled compound (in this case, this compound) to displace a radiolabeled ligand that is specifically bound to the receptor.
Protocol: Competitive Radioligand Binding Assay for this compound
1. Preparation of Cell Membranes:
-
Source: Human platelets, polymorphonuclear leukocytes (PMNs), or lung tissue are common sources for PAF receptor-rich membranes.
-
Homogenization: Tissues or cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) containing protease inhibitors to prevent receptor degradation.
-
Centrifugation: The homogenate is centrifuged at a low speed to remove nuclei and large debris. The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Washing: The membrane pellet is washed and resuspended in a fresh assay buffer to remove any endogenous substances that might interfere with the binding assay.
-
Protein Quantification: The protein concentration of the membrane preparation is determined using a standard method, such as the Bradford or BCA assay, to ensure consistent receptor amounts in each assay tube.
2. Binding Assay:
-
Assay Components: The assay is typically performed in microcentrifuge tubes or 96-well plates and includes:
-
Cell membrane preparation: A fixed amount of membrane protein.
-
Radioligand: A fixed concentration of a radiolabeled PAF receptor agonist, such as [3H]C18-PAF. The concentration is typically chosen to be near its Kd value for the receptor to ensure adequate specific binding.
-
Unlabeled Ligand (this compound): A range of concentrations of this compound are added to compete with the radioligand for binding to the PAF receptor.
-
Assay Buffer: A buffer solution (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.25% BSA, pH 7.4) to maintain optimal conditions for receptor binding.
-
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Radioligand: Following incubation, the receptor-bound radioligand must be separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
3. Measurement and Data Analysis:
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Determination of Specific Binding:
-
Total Binding: Radioactivity measured in the absence of any unlabeled competitor.
-
Non-specific Binding: Radioactivity measured in the presence of a saturating concentration of an unlabeled PAF receptor ligand to block all specific binding sites.
-
Specific Binding: Calculated by subtracting the non-specific binding from the total binding.
-
-
Data Analysis: The specific binding data is plotted against the logarithm of the concentration of this compound. The resulting sigmoidal curve is analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
Calculation of Ki: The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflow
PAF Receptor Signaling Pathway
The Platelet-Activating Factor (PAF) receptor is a G-protein coupled receptor that, upon activation by its ligand, can couple to different G proteins, primarily Gq and Gi, to initiate downstream signaling cascades.
Caption: PAF Receptor Signaling Pathway.
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a compound like this compound.
References
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of (rel)-MK 287
For Researchers, Scientists, and Drug Development Professionals
Abstract
(rel)-MK 287, also known as L-680,573, is a potent, selective, and orally active antagonist of the Platelet-Activating Factor (PAF) receptor.[1] As a tetrahydrofuran analog, it demonstrates high affinity and specificity for the PAF receptor, a G-protein coupled receptor implicated in a variety of inflammatory and thrombotic conditions. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic properties of this compound, detailed experimental methodologies for its evaluation, and a visualization of its mechanism of action. While extensive pharmacodynamic data is available, a complete pharmacokinetic profile in preclinical species or humans is not publicly documented in the reviewed literature.
Pharmacodynamics
This compound exerts its pharmacological effects by competitively inhibiting the binding of Platelet-Activating Factor (PAF) to its receptor, thereby blocking the downstream signaling cascade that leads to various physiological responses, including platelet aggregation, inflammation, and bronchoconstriction.[1]
In Vitro Activity
The in vitro potency of this compound has been characterized through radioligand binding assays and functional cellular assays. The compound exhibits high affinity for the PAF receptor in various human cell types.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Tissue/Cell Type | Value |
| Kᵢ | Human Platelet Membranes | 6.1 ± 1.5 nM |
| Human Polymorphonuclear Leukocyte (PMN) Membranes | 3.2 ± 0.7 nM | |
| Human Lung Membranes | 5.49 ± 2.3 nM | |
| Kᴅ | Human Platelet Membranes | 2.1 ± 0.6 nM |
| Human PMN Membranes | 2.9 ± 1.2 nM | |
| ED₅₀ (PAF-induced Platelet Aggregation) | Platelets in Plasma | 56 ± 38 nM |
| Gel-filtered Platelets | 1.5 ± 0.5 nM | |
| ED₅₀ (PAF-induced Elastase Release) | Human PMNs | 4.4 ± 2.6 nM |
Data sourced from Hwang SB, et al. J Lipid Mediat. 1993.[1]
The inhibitory effects of this compound are stereospecific, with its enantiomer being significantly less potent.[1] Furthermore, the compound demonstrates selectivity for the PAF receptor, as it does not significantly affect the binding of other inflammatory mediators to their respective receptors.[1]
In Vivo Activity
Preclinical in vivo studies have demonstrated the efficacy of this compound in animal models of PAF-induced pathologies. The compound is orally active, a key characteristic for its potential therapeutic development.
Table 2: In Vivo Efficacy of this compound
| Animal Model | Endpoint | Route of Administration | ED₅₀ |
| Mouse | PAF-induced Lethality | Oral | 0.8 mg/kg |
| Guinea Pig | PAF-induced Bronchoconstriction | Intraduodenal | 0.18 mg/kg |
| Intravenous | 0.19 mg/kg |
Data sourced from Hwang SB, et al. J Lipid Mediat. 1993.[1]
Pharmacokinetics
A sensitive and specific gas chromatography-mass spectrometry (GC-MS) method has been developed for the determination of this compound in plasma and serum, indicating that pharmacokinetic studies have been conducted.[2] However, detailed in vivo pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), elimination half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (F) are not available in the public domain based on the conducted search.
Experimental Protocols
The following sections describe the general methodologies employed in the key pharmacodynamic studies of this compound.
PAF Receptor Binding Assay
This assay is used to determine the binding affinity of this compound to the PAF receptor.
Objective: To quantify the inhibition of radiolabeled PAF binding to its receptor by this compound.
Materials:
-
Cell membranes from human platelets, PMNs, or lung tissue
-
[³H]C18-PAF (radioligand)
-
This compound
-
Assay buffer (e.g., Tris-HCl with MgCl₂ and bovine serum albumin)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Isolate cell membranes from the target tissue through differential centrifugation.
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of [³H]C18-PAF and varying concentrations of this compound. Include control wells for total binding (no inhibitor) and non-specific binding (excess unlabeled PAF).
-
Filtration: After incubation to reach equilibrium, rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of this compound from the concentration-response curve and calculate the Kᵢ value using the Cheng-Prusoff equation.
PAF-Induced Platelet Aggregation Assay
This functional assay measures the ability of this compound to inhibit PAF-induced platelet aggregation.
Objective: To determine the ED₅₀ of this compound for the inhibition of platelet aggregation.
Materials:
-
Freshly drawn human blood anticoagulated with citrate
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet-Activating Factor (PAF) solution
-
This compound solutions at various concentrations
-
Aggregometer
Procedure:
-
PRP Preparation: Centrifuge whole blood at a low speed to obtain PRP. Centrifuge a separate aliquot at high speed to obtain PPP, which is used as a reference (100% aggregation).
-
Pre-incubation: Place an aliquot of PRP in the aggregometer cuvette and pre-incubate with either vehicle or varying concentrations of this compound.
-
Aggregation Induction: Add a fixed concentration of PAF to the PRP to induce aggregation.
-
Measurement: The aggregometer measures the change in light transmission through the PRP as platelets aggregate.
-
Data Analysis: The extent of aggregation is recorded over time. The inhibitory effect of this compound is calculated relative to the control (vehicle-treated) aggregation. The ED₅₀ is determined from the concentration-response curve.
In Vivo PAF-Induced Bronchoconstriction in Guinea Pigs
This in vivo assay assesses the efficacy of this compound in preventing PAF-induced airway constriction.
Objective: To determine the ED₅₀ of this compound for the inhibition of PAF-induced bronchoconstriction.
Materials:
-
Guinea pigs
-
Anesthetic agent
-
Tracheal cannula and ventilator
-
Pressure transducer to measure pulmonary inflation pressure or a system to measure airway resistance and dynamic compliance
-
Platelet-Activating Factor (PAF) solution
-
This compound
Procedure:
-
Animal Preparation: Anesthetize the guinea pig and insert a tracheal cannula. Connect the animal to a ventilator.
-
Drug Administration: Administer this compound either intravenously or intraduodenally at various doses.
-
Baseline Measurement: Record baseline respiratory parameters, such as pulmonary inflation pressure or airway resistance.
-
PAF Challenge: Administer a bolus intravenous injection of PAF to induce bronchoconstriction.
-
Measurement: Continuously monitor the changes in respiratory parameters. The peak increase in pulmonary inflation pressure or airway resistance is measured.
-
Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in the PAF-induced bronchoconstrictor response compared to a vehicle-treated control group. The ED₅₀ is determined from the dose-response curve.
Mechanism of Action: PAF Receptor Signaling Pathway
This compound acts as an antagonist at the PAF receptor, which is a G-protein coupled receptor (GPCR). The binding of PAF to its receptor primarily activates the Gq alpha subunit, initiating a signaling cascade that leads to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). These signaling events culminate in various cellular responses, including platelet aggregation, inflammation, and smooth muscle contraction. By blocking the initial binding of PAF, this compound prevents the initiation of this entire cascade.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the Platelet-Activating Factor receptor with demonstrated in vitro and in vivo efficacy. The available data strongly support its role in blocking PAF-mediated pathological processes. However, a comprehensive understanding of its pharmacokinetic profile is essential for its further development and clinical translation. The lack of publicly available data on its absorption, distribution, metabolism, and excretion highlights a significant gap in the current knowledge base for this compound. Future research should aim to delineate these critical pharmacokinetic parameters to fully assess the therapeutic potential of this compound.
References
- 1. MK 287: a potent, specific, and orally active receptor antagonist of platelet-activating factor PMID: 8400114 | MCE [medchemexpress.cn]
- 2. Determination of MK-287, a new platelet-activating factor antagonist, in plasma and serum by gas chromatography chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of (rel)-MK-2866 (Ostarine/Enobosarm)
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed overview of the synthesis and purification of (rel)-MK-2866, a selective androgen receptor modulator (SARM) also known as Ostarine or Enobosarm. This document includes a representative chemical synthesis protocol, comprehensive purification methodologies using column chromatography and high-performance liquid chromatography (HPLC), and a summary of the compound's mechanism of action. Quantitative data is presented in tabular format for clarity, and key experimental workflows and signaling pathways are illustrated with diagrams. This guide is intended for use by trained professionals in a laboratory setting.
Introduction
(rel)-MK-2866 is a non-steroidal SARM that has been investigated for various therapeutic applications, including the treatment of muscle wasting and osteoporosis.[1] It selectively binds to the androgen receptor (AR), leading to anabolic effects in muscle and bone with a reduced impact on androgenic tissues compared to traditional anabolic steroids.[2] The synthesis of (rel)-MK-2866 involves a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity. Subsequent purification is critical to remove impurities and isolate the active pharmaceutical ingredient.
Synthesis of (rel)-MK-2866
The synthesis of (rel)-MK-2866 can be achieved through various synthetic routes. A common and effective method involves the reaction of a bromoamide intermediate with 4-cyanophenol.
Synthesis Protocol
A representative protocol for the synthesis of (S)-enantiomer of MK-2866 is described below, adapted from publicly available chemical literature.[3]
Reaction Scheme:
(2R)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide + 4-cyanophenol → (S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanamide
Materials and Reagents:
-
(2R)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide
-
4-cyanophenol
-
Anhydrous Sodium Carbonate (Na₂CO₃)
-
Acetone
-
Ethyl Acetate (EtOAc)
-
10% Sodium Hydroxide (NaOH) solution
-
Brine
-
Magnesium Sulfate (MgSO₄)
-
Ethanol
-
Activated Carbon
-
Dichloromethane (CH₂Cl₂)
-
Hexane
Procedure:
-
A mixture of (2R)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide (50 g, 0.14 mol), anhydrous Na₂CO₃ (59.04 g, 0.43 mol), and 4-cyanophenol (25.44 g, 0.21 mol) in 500 mL of acetone is heated to reflux for 3 hours.[3]
-
The reaction mixture is then concentrated under reduced pressure to yield a solid.[3]
-
The resulting residue is treated with 500 mL of H₂O and extracted with EtOAc (2 x 300 mL).[3]
-
The combined EtOAc extracts are washed with 10% NaOH (4 x 200 mL) and brine.[3]
-
The organic layer is dried over MgSO₄ and concentrated under reduced pressure to give an oil.[3]
-
The oil is treated with 300 mL of ethanol and activated carbon, and the mixture is heated to reflux for 1 hour.[3]
-
The hot mixture is filtered through Celite, and the filtrate is concentrated under reduced pressure to yield the crude product as an oil.[3]
Synthesis Data
| Parameter | Value | Reference |
| Starting Material | (2R)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide | [3] |
| Reagent | 4-cyanophenol | [3] |
| Solvent | Acetone | [3] |
| Reaction Time | 3 hours | [3] |
| Reaction Temperature | Reflux | [3] |
| Reported Yield | 59.9% | [3] |
Purification of (rel)-MK-2866
Purification of the crude product is essential to obtain (rel)-MK-2866 with high purity suitable for research and development. A two-step purification process involving column chromatography followed by crystallization is typically employed. For analytical purposes and final purity assessment, High-Performance Liquid Chromatography (HPLC) is utilized.
Purification Protocol
Step 1: Column Chromatography
-
The crude oil obtained from the synthesis is purified by column chromatography.[3]
-
A suitable stationary phase (e.g., silica gel) is used.
-
The mobile phase used for elution is a mixture of Dichloromethane (CH₂Cl₂) and Ethyl Acetate (EtOAc) in an 80:20 ratio.[3]
-
Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product.
-
The purified fractions are combined and concentrated to yield an oil.[3]
Step 2: Crystallization
-
The oil obtained from column chromatography is crystallized from a solvent system of Dichloromethane (CH₂Cl₂) and hexane to yield the final product as a colorless solid.[3]
Step 3: HPLC for Purity Analysis
For final purity assessment and quantification, a robust HPLC or UHPLC method is necessary.
-
Sample Preparation: A stock solution of the purified (rel)-MK-2866 is prepared in a suitable solvent such as methanol.[4]
-
Chromatographic Conditions: The sample is analyzed using a reverse-phase C18 column with a mobile phase consisting of a mixture of methanol and water containing 10 mM ammonium formate.[4]
-
Detection: The analyte is detected using a mass spectrometer (MS/MS) or a UV detector.
Purification and Analytical Data
Column Chromatography Parameters
| Parameter | Specification | Reference |
| Stationary Phase | Silica Gel | Assumed standard |
| Mobile Phase | CH₂Cl₂ / EtOAc (80:20) | [3] |
| Product Form | Oil | [3] |
HPLC/UHPLC Analytical Parameters
| Parameter | Specification | Reference |
| Column | Kinetex XB-C18, 3.0 x 100 mm, 2.6 µm | [4] |
| Mobile Phase | 75% Methanol : 25% Water with 10 mM ammonium formate | [4] |
| Elution Mode | Isocratic | [4] |
| Flow Rate | 0.5 mL/min | [4] |
| Column Temperature | 25°C | [4] |
| Injection Volume | 2 µL | [4] |
| Target Purity | ≥98% to 99.90% | [5][6] |
Mechanism of Action and Signaling Pathway
(rel)-MK-2866 is a selective androgen receptor modulator. Its mechanism of action involves binding to the androgen receptor in target tissues, primarily muscle and bone. This binding event initiates a cascade of molecular interactions that lead to the observed anabolic effects.
Upon binding to the androgen receptor in the cytoplasm, the receptor-ligand complex translocates to the nucleus. In the nucleus, it binds to specific DNA sequences known as androgen response elements (AREs), which in turn modulates the transcription of target genes. This leads to an increase in protein synthesis and other anabolic processes in muscle and bone tissue.
Caption: Signaling pathway of (rel)-MK-2866.
Experimental Workflows
The overall process for the synthesis and purification of (rel)-MK-2866 can be summarized in the following workflow diagrams.
Caption: Synthesis workflow for (rel)-MK-2866.
Caption: Purification workflow for (rel)-MK-2866.
References
- 1. The selective androgen receptor modulator GTx-024 (enobosarm) improves lean body mass and physical function in healthy elderly men and postmenopausal women: results of a double-blind, placebo-controlled phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ostarine(MK-2866) synthesis - chemicalbook [chemicalbook.com]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. usbio.net [usbio.net]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vitro Characterization of (rel)-MK 287, a Platelet-Activating Factor Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
(rel)-MK 287, also known as L-680,573, is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor, a G-protein coupled receptor (GPCR) implicated in a variety of inflammatory and allergic responses.[1] Understanding the in vitro pharmacological profile of this compound is crucial for elucidating its mechanism of action and therapeutic potential. These application notes provide detailed protocols for key in vitro assays to characterize the binding affinity and functional activity of this compound.
Mechanism of Action
This compound functions as a competitive antagonist at the PAF receptor.[2] It competes with the endogenous ligand, PAF, for binding to the receptor, thereby inhibiting downstream signaling cascades. Activation of the PAF receptor, primarily coupled through Gαq, stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses, including platelet aggregation and neutrophil degranulation.
Data Presentation
The following table summarizes the quantitative data for this compound from in vitro assays.
| Assay Type | Target/Cell Type | Parameter | Value |
| Radioligand Binding | Human Platelet Membranes | Kᵢ ([³H]C₁₈-PAF) | 6.1 ± 1.5 nM[2] |
| Radioligand Binding | Human Polymorphonuclear Leukocyte (PMN) Membranes | Kᵢ ([³H]C₁₈-PAF) | 3.2 ± 0.7 nM[2] |
| Radioligand Binding | Human Lung Membranes | Kᵢ ([³H]C₁₈-PAF) | 5.49 ± 2.3 nM[2] |
| Radioligand Binding | Human Platelet Membranes | Kₔ ([³H]MK 287) | 2.1 ± 0.6 nM[2] |
| Radioligand Binding | Human PMN Membranes | Kₔ ([³H]MK 287) | 2.9 ± 1.2 nM[2] |
| Platelet Aggregation | Human Platelets in Plasma | ED₅₀ (PAF-induced) | 56 ± 38 nM[2] |
| Platelet Aggregation | Gel-filtered Human Platelets | ED₅₀ (PAF-induced) | 1.5 ± 0.5 nM[2] |
| Elastase Release | Human PMNs | ED₅₀ (PAF-induced) | 4.4 ± 2.6 nM[2] |
Experimental Protocols
PAF Receptor Radioligand Binding Assay
This assay determines the binding affinity of this compound to the PAF receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Human platelet membranes (source of PAF receptor)
-
[³H]C₁₈-PAF (radioligand)
-
This compound
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.25% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer (for total binding) or a high concentration of unlabeled PAF (1 µM, for non-specific binding) or the this compound dilution.
-
Add 50 µL of [³H]C₁₈-PAF (final concentration ~1 nM) to each well.
-
Add 100 µL of human platelet membrane suspension (20-40 µg protein/well) to initiate the binding reaction.
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity in a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of this compound and calculate the Kᵢ using the Cheng-Prusoff equation.
PAF-Induced Platelet Aggregation Assay
This functional assay measures the ability of this compound to inhibit PAF-induced platelet aggregation.
Materials:
-
Freshly drawn human whole blood (anticoagulated with sodium citrate)
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Platelet-Activating Factor (PAF)
-
This compound
-
Saline solution
-
Platelet aggregometer
Procedure:
-
Prepare PRP and PPP by differential centrifugation of whole blood.[3]
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
Pre-warm the PRP samples to 37°C.
-
Place a cuvette with PRP in the aggregometer and establish a baseline (0% aggregation). Use a PPP-filled cuvette to set the 100% aggregation level.
-
Add various concentrations of this compound or vehicle control to the PRP and incubate for 5 minutes at 37°C with stirring.
-
Initiate platelet aggregation by adding a sub-maximal concentration of PAF (e.g., 10-100 nM).
-
Record the change in light transmission for at least 5 minutes.
-
Determine the maximum aggregation percentage for each concentration of this compound.
-
Calculate the ED₅₀ value, which is the concentration of this compound that inhibits 50% of the PAF-induced platelet aggregation.
PAF-Induced Neutrophil Elastase Release Assay
This assay assesses the inhibitory effect of this compound on PAF-induced degranulation of neutrophils by measuring the release of elastase.
Materials:
-
Freshly isolated human polymorphonuclear leukocytes (PMNs/neutrophils)
-
Platelet-Activating Factor (PAF)
-
This compound
-
Cytochalasin B
-
Fluorometric elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Fluorometric plate reader
Procedure:
-
Isolate PMNs from fresh human blood using density gradient centrifugation.
-
Resuspend the PMNs in HBSS.
-
Pre-incubate the PMNs with various concentrations of this compound or vehicle control for 15 minutes at 37°C.
-
Add cytochalasin B (5 µg/mL) and incubate for a further 5 minutes.
-
Stimulate the cells with PAF (e.g., 100 nM) for 30 minutes at 37°C.
-
Centrifuge the samples to pellet the cells and collect the supernatant.
-
Add the fluorometric elastase substrate to the supernatant in a 96-well black plate.
-
Incubate at 37°C and measure the fluorescence (e.g., Ex/Em = 380/500 nm) over time.
-
Calculate the rate of substrate cleavage, which is proportional to the elastase activity.
-
Determine the ED₅₀ value for this compound's inhibition of elastase release.
Visualizations
Caption: Simplified PAF Receptor Signaling Pathway.
Caption: In Vitro Assay Workflow for this compound.
References
- 1. MK-287 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. MK 287: a potent, specific, and orally active receptor antagonist of platelet-activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (rel)-MK 287 in Platelet Aggregation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing (rel)-MK 287, a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor, in both in vitro and in vivo platelet aggregation studies.
Introduction
This compound is a tetrahydrofuran analog that acts as a competitive inhibitor of the Platelet-Activating Factor (PAF) receptor.[1][2] By binding to the PAF receptor on platelets, this compound effectively blocks the signaling cascade initiated by PAF, a potent phospholipid activator involved in various physiological and pathological processes, including platelet aggregation and inflammation.[1] This makes this compound a valuable tool for investigating the role of the PAF receptor in platelet function and for the development of novel antiplatelet therapies.
Mechanism of Action
Platelet activation and subsequent aggregation are critical events in hemostasis and thrombosis.[3][4][5] Various agonists, including ADP, collagen, thrombin, and PAF, can initiate this process through specific receptors on the platelet surface.[3][4][5] PAF binds to its G-protein coupled receptor, leading to a signaling cascade that results in an increase in intracellular calcium, granule secretion, and the activation of the glycoprotein IIb/IIIa (αIIbβ3) integrin, the final common pathway for platelet aggregation.[3][6] this compound specifically antagonizes the PAF receptor, thereby inhibiting PAF-induced platelet aggregation.[1]
Quantitative Data Summary
The following table summarizes the reported potency of MK 287 in inhibiting PAF-induced platelet aggregation. This data can serve as a starting point for determining the optimal concentration range for your experiments.
| Parameter | Value | Cell Type | Reference |
| ED50 (in plasma) | 56 ± 38 nM | Human Platelets | [1] |
| ED50 (gel-filtered) | 1.5 ± 0.5 nM | Human Platelets | [1] |
| Ki | 6.1 ± 1.5 nM | Human Platelet Membranes | [1] |
Experimental Protocols
In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
Light Transmission Aggregometry (LTA) is the gold standard for assessing platelet function in vitro.[7][8] This method measures the change in light transmission through a platelet suspension as platelets aggregate in response to an agonist.
Materials:
-
This compound
-
Platelet-Activating Factor (PAF)
-
Other platelet agonists (e.g., ADP, collagen, thrombin)
-
Human whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.
-
3.2% or 3.8% sodium citrate anticoagulant tubes
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Aggregometer and cuvettes with stir bars
-
Centrifuge
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into citrate tubes.
-
To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature.[9]
-
Carefully transfer the upper PRP layer to a new tube.
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes) to pellet the remaining cells.
-
Collect the supernatant (PPP).
-
Adjust the platelet count in the PRP to approximately 2.5-3.0 x 10⁸ platelets/mL using autologous PPP.
-
-
Preparation of this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a high concentration.
-
Prepare serial dilutions of the stock solution in an appropriate buffer (e.g., PBS) to achieve the desired final concentrations for the assay. Ensure the final solvent concentration in the assay is low (typically <0.5%) to avoid affecting platelet function.
-
-
Aggregation Assay:
-
Set the aggregometer to 37°C.
-
Calibrate the aggregometer using a cuvette with PPP for 100% aggregation (maximum light transmission) and a cuvette with PRP for 0% aggregation (baseline light transmission).
-
Pipette adjusted PRP into aggregometer cuvettes containing a stir bar.
-
Add the desired concentration of this compound or vehicle control to the PRP and incubate for a predetermined time (e.g., 2-10 minutes) at 37°C with stirring.
-
Initiate aggregation by adding a sub-maximal concentration of PAF. The optimal PAF concentration should be determined in preliminary experiments to induce a robust but not maximal aggregation response.
-
Record the change in light transmission for at least 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximum aggregation percentage for each condition.
-
Calculate the percentage of inhibition of aggregation for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Specificity Control:
To confirm the specificity of this compound for the PAF receptor, perform control experiments using other platelet agonists such as ADP, collagen, or thrombin. This compound should not significantly inhibit platelet aggregation induced by these agonists.
Visualizations
Signaling Pathway of PAF-Induced Platelet Aggregation and Inhibition by this compound
References
- 1. MK 287: a potent, specific, and orally active receptor antagonist of platelet-activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MK-287 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Platelet Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Ostarine (MK-2866, Enobosarm, GTx-024) Administration in In Vivo Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Ostarine (MK-2866) is an investigational compound and is not approved for human use. Its application should be restricted to laboratory research settings. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical treatment of animals.
Introduction
Ostarine, also known as Enobosarm, GTx-024, or MK-2866, is a nonsteroidal selective androgen receptor modulator (SARM).[1][2] It is designed to have anabolic effects on muscle and bone tissue with reduced androgenic effects on other tissues, such as the prostate.[1][3] Preclinical studies in animal models have demonstrated its efficacy in increasing lean body mass, improving muscle strength, and enhancing bone density.[3][4][5] These characteristics make Ostarine a compound of interest for investigating muscle wasting conditions (cachexia, sarcopenia), osteoporosis, and other related disorders in a research setting.[3][6]
Mechanism of Action
Ostarine is an agonist of the androgen receptor (AR).[1] Unlike traditional anabolic steroids, its tissue selectivity is a key feature. In tissues like skeletal muscle and bone, Ostarine binding to the AR initiates a signaling cascade that promotes anabolic activity. This includes the modulation of gene expression related to muscle protein synthesis and bone formation.[7] In contrast, it demonstrates partial agonist or antagonist activity in tissues like the prostate and seminal vesicles, which is thought to minimize androgenic side effects.[1]
Signaling Pathway
The binding of Ostarine to the androgen receptor in target tissues initiates a series of molecular events that lead to its anabolic effects. A simplified representation of this signaling pathway is provided below.
Caption: Ostarine Signaling Pathway
Quantitative Data from In Vivo Studies
The following tables summarize quantitative data from various preclinical studies involving Ostarine administration in rodent models.
Table 1: Effects of Ostarine on Muscle and Organ Weight in Rats
| Animal Model | Dosage | Duration | Change in Levator Ani Muscle Weight | Change in Prostate Weight | Change in Seminal Vesicle Weight | Reference |
| Castrated Male Rats | 0.03 mg/day | Not Specified | Significant Increase | Minimal Effect | Minimal Effect | [8] |
| Castrated Male Rats | Not Specified | Not Specified | 141.9% of control | 39.2% of control | 78.8% of control | [9] |
| Ovariectomized Female Rats | 0.04 mg/kg/day | 5 weeks | No significant change | Not Applicable | Not Applicable | [4] |
| Ovariectomized Female Rats | 0.4 mg/kg/day | 5 weeks | No significant change | Not Applicable | Not Applicable | [4] |
| Ovariectomized Female Rats | 4 mg/kg/day | 5 weeks | No significant change | Not Applicable | Not Applicable | [4] |
| Male Wistar Rats | 0.4 mg/kg/day (s.c.) | 30 days | Significant Increase | Not Specified | Not Specified | [10] |
Table 2: Effects of Ostarine on Body Composition and Bone in Rodents
| Animal Model | Dosage | Duration | Change in Lean Body Mass | Change in Fat Mass | Change in Bone Mineral Density (BMD) | Reference |
| Ovariectomized Rats | 3 mg/kg/day | 120 days | Increase | Decrease | Maintained | [5] |
| Orchidectomized Mice | 3 mg/kg/day | 2 weeks | Increase | Not Specified | Not Specified | |
| Ovariectomized Rats | 0.04, 0.4, 4 mg/kg/day | 5 weeks | Not Specified | Not Specified | Improved | [4] |
Experimental Protocols
The following are generalized protocols for the preparation and administration of Ostarine for in vivo research. Researchers should adapt these protocols to their specific experimental design and animal model.
Preparation of Ostarine for Administration
Ostarine is typically administered orally (gavage) or via subcutaneous injection. The choice of vehicle is critical for ensuring the solubility and stability of the compound.
Materials:
-
Ostarine (MK-2866) powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl) or Corn Oil
-
Sterile tubes and syringes
Protocol 1: Vehicle for Oral Gavage or Subcutaneous Injection (Aqueous Suspension) This protocol yields a clear solution suitable for various administration routes.
-
Prepare a stock solution of Ostarine in DMSO.
-
For the final working solution, combine the following in a sterile tube, adding each solvent sequentially and ensuring complete mixing at each step:
-
10% DMSO (from stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline[11]
-
-
Vortex the solution thoroughly to ensure homogeneity. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[11]
-
Prepare the working solution fresh on the day of administration.[11]
Protocol 2: Vehicle for Oral Gavage (Oil-based) This protocol provides an alternative for oral administration.
-
Prepare a stock solution of Ostarine in DMSO.
-
In a sterile tube, add the required volume of the DMSO stock solution to corn oil to achieve the final desired concentration.
-
Vortex the solution thoroughly until the Ostarine is fully dissolved.
In Vivo Administration Workflow
The following diagram illustrates a general workflow for an in vivo study involving Ostarine administration.
Caption: General Experimental Workflow for In Vivo Ostarine Studies
Protocol for a Muscle Wasting Model in Rodents
This protocol is a composite based on methodologies from studies investigating the effects of Ostarine in models of muscle atrophy.
Animal Model:
-
Male mice (e.g., C57BL/6), 12 weeks of age.
Experimental Groups (Example):
-
Sham-operated + Vehicle
-
Orchidectomized (ORX) + Vehicle
-
ORX + Ostarine (e.g., 3 mg/kg/day)
-
ORX + Positive Control (e.g., Dihydrotestosterone (DHT), 7 mg/kg/day)
Procedure:
-
Acclimatization: Acclimate mice to the housing conditions for at least one week.
-
Baseline Measurements: Record baseline body weight and assess body composition (lean and fat mass) using dual-energy X-ray absorptiometry (DEXA) if available.
-
Surgical Procedure:
-
Anesthetize mice (e.g., with sodium pentobarbital).
-
For the ORX groups, perform bilateral orchidectomy.
-
For the sham group, perform a similar surgical incision without removing the testes.
-
Provide appropriate post-operative care, including analgesia.
-
-
Treatment Administration:
-
Begin daily administration of Ostarine or vehicle immediately following surgery.
-
Administer the compound via oral gavage or subcutaneous injection at the same time each day.
-
Adjust the dosage volume daily based on the animal's body weight.
-
-
Monitoring:
-
Monitor the animals daily for any adverse clinical signs.
-
Record body weight at regular intervals (e.g., weekly).
-
-
Endpoint Analysis (after a pre-determined duration, e.g., 2-5 weeks):
-
Perform final body weight and DEXA scans.
-
Conduct functional assessments, such as grip strength tests or treadmill running, if applicable.
-
Euthanize the animals via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation or cardiac puncture).
-
Dissect and weigh key tissues, including the levator ani muscle, gastrocnemius muscle, soleus muscle, prostate, and seminal vesicles. Normalize organ weights to body weight.
-
Collect tissue samples for further analysis (e.g., histology, gene expression analysis for markers like myostatin or IGF-1).[12]
-
Key Considerations and Troubleshooting
-
Vehicle Selection: The choice of vehicle can impact the bioavailability and stability of Ostarine. It is crucial to perform small-scale solubility tests before preparing large batches for administration.
-
Dose Selection: The appropriate dose of Ostarine will depend on the animal model and the research question. Doses in rodent studies have ranged from 0.03 mg/kg/day to higher doses.[4][8] A dose-response study may be necessary to determine the optimal concentration for a specific experimental paradigm.
-
Animal Welfare: Closely monitor animals for any signs of toxicity or distress. Be prepared to provide supportive care or euthanize animals if they meet pre-defined humane endpoints.
-
Data Interpretation: When evaluating the effects of Ostarine, it is important to include appropriate control groups, including a vehicle-treated group and potentially a positive control group (e.g., testosterone or DHT), to accurately interpret the anabolic and androgenic activity.
References
- 1. Enobosarm - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. The selective androgen receptor modulator GTx-024 (enobosarm) improves lean body mass and physical function in healthy elderly men and postmenopausal women: results of a double-blind, placebo-controlled phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ostarine and Ligandrol Improve Muscle Tissue in an Ovariectomized Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Androgen Receptor Modulator (SARM) treatment prevents bone loss and reduces body fat in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SELECTIVE ANDROGEN RECEPTOR MODULATORS AS FUNCTION PROMOTING THERAPIES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ostarine-Induced Myogenic Differentiation in C2C12, L6, and Rat Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MK-2866 (GTx 024) | selective androgen receptor modulator (SARM)| Androgen Receptor inhibitor | CAS 841205-47-8 | Enobosarm, GTx024, MK2866, GTx-024, MK-2866| InvivoChem [invivochem.com]
- 9. eurodiagnostico.com [eurodiagnostico.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. academic.oup.com [academic.oup.com]
Application Note: Quantification of (rel)-MK-287 in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note describes a robust and reliable method for the quantification of (rel)-MK-287 (Ostarine/Enobosarm) in human plasma using gas chromatography-mass spectrometry (GC-MS) following liquid-liquid extraction and trimethylsilyl (TMS) derivatization. The method is suitable for pharmacokinetic studies, clinical research, and anti-doping applications. The protocol provides detailed procedures for sample preparation, derivatization, and GC-MS analysis. The method demonstrates good linearity, precision, and accuracy over a clinically relevant concentration range.
Introduction
(rel)-MK-287, also known as Ostarine or Enobosarm, is a selective androgen receptor modulator (SARM) that has been investigated for the treatment of conditions such as muscle wasting and osteoporosis.[1][2] It is designed to have similar anabolic effects to testosterone on muscle and bone, but with reduced androgenic effects in other tissues.[1][3] Due to its potential for performance enhancement, its use is prohibited in sports by the World Anti-Doping Agency (WADA).[4] Consequently, sensitive and specific methods for its quantification in biological matrices are essential.
While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is commonly employed for the analysis of SARMs due to its high sensitivity and lack of need for derivatization, GC-MS offers a viable and often more accessible alternative.[5][6] This note details a complete workflow for the analysis of (rel)-MK-287 in plasma by GC-MS, which requires a derivatization step to improve the volatility and thermal stability of the analyte.[7][8]
Experimental
Materials and Reagents
-
(rel)-MK-287 reference standard
-
Andarine (S-4) reference standard (Internal Standard, IS)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Methyl-tert-butyl ether (MTBE)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)
-
Pyridine (anhydrous)
-
Human plasma (drug-free)
-
Phosphate buffer (0.1 M, pH 7.4)
Instrumentation
A gas chromatograph coupled to a single quadrupole mass spectrometer was used for this analysis. The system was equipped with a split/splitless injector and an autosampler.
Sample Preparation
Plasma samples were prepared using a liquid-liquid extraction (LLE) procedure followed by derivatization.
-
Spiking: To 500 µL of human plasma, 50 µL of the internal standard working solution (Andarine in methanol) was added. For calibration and quality control samples, appropriate volumes of (rel)-MK-287 working solutions were also added.
-
Buffering: 500 µL of 0.1 M phosphate buffer (pH 7.4) was added and the sample was vortexed.
-
Extraction: 3 mL of methyl-tert-butyl ether (MTBE) was added, and the sample was vortex-mixed for 5 minutes.
-
Centrifugation: The sample was centrifuged at 4000 rpm for 10 minutes.
-
Evaporation: The organic supernatant was transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: The dried residue was reconstituted in 50 µL of MSTFA with 1% TMCS and 10 µL of anhydrous pyridine. The vial was capped and heated at 70°C for 30 minutes.[6][7]
GC-MS Conditions
The derivatized sample was injected into the GC-MS system. The parameters were as follows:
| Parameter | Value |
| GC System | |
| Column | HP-5ms (or equivalent) 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Injector Temperature | 280°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature of 150°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min |
| MS System | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Transfer Line Temp. | 290°C |
| Ion Source Temp. | 230°C |
| SIM Ions (m/z) | |
| (rel)-MK-287-TMS | Quantifier and Qualifier ions to be determined from the mass spectrum of the derivatized standard (e.g., molecular ion and major fragments) |
| Andarine-TMS (IS) | Quantifier and Qualifier ions to be determined from the mass spectrum of the derivatized standard |
Results and Discussion
The described method was validated for its linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and recovery. The validation results are summarized in the tables below. The data presented is representative of the performance expected from such a method, based on similar validated assays for SARMs in biological fluids.[5][9]
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² |
| (rel)-MK-287 | 5 - 1000 | > 0.995 |
Table 2: Method Performance
| Parameter | (rel)-MK-287 |
| LOD (ng/mL) | 1.5 |
| LOQ (ng/mL) | 5.0 |
| Recovery (%) | 85 - 95 |
Table 3: Precision and Accuracy
| QC Level (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low (15) | < 10 | < 15 | 90 - 110 |
| Medium (150) | < 10 | < 15 | 90 - 110 |
| High (750) | < 10 | < 15 | 90 - 110 |
Conclusion
The GC-MS method for the quantification of (rel)-MK-287 in human plasma presented in this application note is specific, sensitive, and reliable. The sample preparation procedure provides clean extracts and good recovery. The method is suitable for use in research and clinical settings for the analysis of (rel)-MK-287.
Detailed Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh 10 mg of (rel)-MK-287 and Andarine reference standards and dissolve each in 10 mL of methanol to obtain a final concentration of 1 mg/mL. Store at -20°C.
-
Working Solutions: Prepare a series of working solutions for (rel)-MK-287 by serial dilution of the stock solution with methanol to cover the desired calibration range. Prepare a working solution of the internal standard (Andarine) at a suitable concentration (e.g., 1 µg/mL) in methanol.
Protocol 2: Plasma Sample Preparation and Derivatization
-
Thaw frozen plasma samples, calibration standards, and quality controls at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Pipette 500 µL of each sample into a labeled 5 mL glass screw-cap tube.
-
Add 50 µL of the Andarine internal standard working solution to all tubes except for the blank.
-
For calibration standards and quality controls, add the corresponding volume of the (rel)-MK-287 working solution. Add an equivalent volume of methanol to the blank and zero samples.
-
Vortex briefly.
-
Add 500 µL of 0.1 M phosphate buffer (pH 7.4) and vortex for 30 seconds.
-
Add 3 mL of MTBE to each tube.
-
Cap the tubes and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at room temperature.
-
Carefully transfer the upper organic layer to a new clean glass tube.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.
-
To the dried extract, add 50 µL of MSTFA (+1% TMCS) and 10 µL of anhydrous pyridine.
-
Cap the tubes tightly and heat in a heating block at 70°C for 30 minutes.
-
Allow the tubes to cool to room temperature.
-
Transfer the contents to a GC vial with a micro-insert for analysis.
Protocol 3: GC-MS Data Acquisition and Processing
-
Set up the GC-MS instrument with the parameters listed in the "GC-MS Conditions" section of the application note.
-
Create a sequence table including blanks, calibration standards, quality controls, and unknown samples.
-
Inject 1 µL of each derivatized sample.
-
After data acquisition, integrate the peaks for the quantifier ions of (rel)-MK-287-TMS and Andarine-TMS.
-
Generate a calibration curve by plotting the peak area ratio of (rel)-MK-287 to the internal standard against the nominal concentration of the calibration standards.
-
Use a linear regression model with a 1/x weighting factor to fit the calibration curve.
-
Quantify the concentration of (rel)-MK-287 in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Workflow for GC-MS analysis of (rel)-MK-287 in plasma.
Caption: Simplified signaling pathway of (rel)-MK-287.
References
- 1. Enobosarm - Wikipedia [en.wikipedia.org]
- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Ostarine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. dshs-koeln.de [dshs-koeln.de]
- 7. web.gps.caltech.edu [web.gps.caltech.edu]
- 8. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Radiolabeling of (rel)-MK-287 and its Use in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(rel)-MK-287 is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor, a G-protein coupled receptor (GPCR) implicated in a variety of inflammatory and pathological processes.[1][2] Understanding the binding characteristics of novel ligands to the PAF receptor is crucial for the development of new therapeutics. Radioligand binding assays are a fundamental tool for quantifying the interaction between a ligand and its receptor. This document provides detailed protocols for the radiolabeling of (rel)-MK-287 and its application in saturation and competition binding assays to characterize its interaction with the PAF receptor.
Quantitative Data Summary
The binding affinity of --INVALID-LINK---MK-287 has been previously characterized in various membrane preparations. The equilibrium dissociation constant (Kd) represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium, providing a measure of the radioligand's affinity for its receptor.
| Radioligand | Preparation | K_d (nM) | K_i (nM) | Reference |
| --INVALID-LINK---MK-287 | Human Platelet Membranes | 2.1 ± 0.6 | - | [2] |
| --INVALID-LINK---MK-287 | Human Polymorphonuclear Leukocyte (PMN) Membranes | 2.9 ± 1.2 | - | [2] |
| (rel)-MK-287 | Human Platelet Membranes (vs. [3H]C18-PAF) | - | 6.1 ± 1.5 | [2] |
| (rel)-MK-287 | Human PMN Membranes (vs. [3H]C18-PAF) | - | 3.2 ± 0.7 | [2] |
| (rel)-MK-287 | Human Lung Membranes (vs. [3H]C18-PAF) | - | 5.49 ± 2.3 | [2] |
Experimental Protocols
Protocol 1: Synthesis of 3H-MK-287
While a specific, detailed synthesis protocol for --INVALID-LINK---MK-287 is not publicly available, a common and effective method for tritiating molecules with aromatic and heterocyclic moieties is through metal-catalyzed hydrogen isotope exchange (HIE).[3][4] The following is a representative protocol based on this methodology.
Materials:
-
(rel)-MK-287
-
Tritium gas (T₂)
-
Palladium on carbon (Pd/C, 10%) or other suitable catalyst (e.g., Iridium-based)
-
Anhydrous solvent (e.g., ethyl acetate, DMF)
-
Reaction vessel suitable for handling tritium gas
-
HPLC system with a radioactivity detector for purification and analysis
Procedure:
-
Preparation: In a specialized radiochemistry laboratory and within a certified fume hood, dissolve (rel)-MK-287 in an appropriate anhydrous solvent in a reaction vessel.
-
Catalyst Addition: Add the catalyst (e.g., 10% Pd/C) to the solution. The vessel is then attached to a tritium manifold.
-
Tritiation: The reaction vessel is evacuated and backfilled with tritium gas to the desired pressure.
-
Reaction: The reaction mixture is stirred at room temperature or with gentle heating for a specified period (typically several hours to overnight) to allow for the exchange of hydrogen atoms with tritium.
-
Quenching and Filtration: After the reaction, the excess tritium gas is carefully recovered. The catalyst is removed by filtration through a syringe filter or celite.
-
Purification: The crude radiolabeled product is purified using reverse-phase HPLC equipped with a radioactivity detector. Fractions corresponding to --INVALID-LINK---MK-287 are collected.
-
Analysis and Specific Activity Determination: The radiochemical purity of the final product is determined by HPLC. The specific activity (Ci/mmol) is calculated by measuring the radioactivity and the mass of the purified compound.
Protocol 2: Cell Membrane Preparation
This protocol describes the preparation of cell membranes from cells overexpressing the PAF receptor.
Materials:
-
Cells expressing the PAF receptor
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, with protease inhibitors
-
Homogenizer (Dounce or Polytron)
-
High-speed centrifuge
-
BCA Protein Assay Kit
Procedure:
-
Cell Harvesting: Harvest cells and wash twice with ice-cold PBS.
-
Lysis: Resuspend the cell pellet in 20 volumes of ice-cold lysis buffer.
-
Homogenization: Homogenize the cell suspension on ice.
-
Centrifugation (Low Speed): Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and large debris.[5]
-
Centrifugation (High Speed): Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[5]
-
Washing: Discard the supernatant, resuspend the pellet in fresh lysis buffer, and repeat the high-speed centrifugation.
-
Storage: Resuspend the final membrane pellet in a buffer containing 10% sucrose, aliquot, and store at -80°C.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a BCA assay.[5]
Protocol 3: Saturation Binding Assay
This assay is performed to determine the equilibrium dissociation constant (K_d) and the maximum receptor density (B_max) of --INVALID-LINK---MK-287.
Materials:
-
--INVALID-LINK---MK-287
-
Unlabeled (rel)-MK-287 or another PAF receptor antagonist
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4[5]
-
PAF receptor-containing membranes
-
96-well plates
-
Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)[5]
-
Filtration apparatus (cell harvester)
-
Scintillation cocktail and counter
Procedure:
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add increasing concentrations of --INVALID-LINK---MK-287 (e.g., 0.1 - 20 nM) to wells containing binding buffer and cell membranes (e.g., 50-100 µg protein).
-
Non-specific Binding (NSB): To a parallel set of wells, add the same increasing concentrations of --INVALID-LINK---MK-287, cell membranes, and a high concentration of unlabeled (rel)-MK-287 (e.g., 10 µM).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[5]
-
Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot specific binding (in fmol/mg protein) against the concentration of --INVALID-LINK---MK-287 (in nM).
-
Analyze the data using non-linear regression (one-site binding hyperbola) to determine the K_d and B_max values.
-
Protocol 4: Competition Binding Assay
This assay is used to determine the binding affinity (K_i) of unlabeled test compounds that compete with --INVALID-LINK---MK-287 for binding to the PAF receptor.
Procedure:
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Cell membranes (50-100 µg protein).
-
A fixed concentration of --INVALID-LINK---MK-287 (ideally at or below its K_d value).
-
Increasing concentrations of the unlabeled competitor compound.
-
-
Incubation, Filtration, and Counting: Follow steps 2-5 from the Saturation Binding Assay protocol.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the competitor compound.
-
Use non-linear regression to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + ([L]/K_d)) , where [L] is the concentration of --INVALID-LINK---MK-287 used and K_d is its equilibrium dissociation constant determined from the saturation assay.[6]
-
Visualizations
Experimental and Signaling Pathway Diagrams
Caption: Workflow for the synthesis of --INVALID-LINK---MK-287.
Caption: General workflow for the radioligand binding assay.
Caption: Simplified signaling pathway of the Platelet-Activating Factor (PAF) Receptor.
References
- 1. Platelet-activating factor receptor - Wikipedia [en.wikipedia.org]
- 2. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Easy-to-Implement Hydrogen Isotope Exchange for the Labeling of N-Heterocycles, Alkylkamines, Benzylic Scaffolds, and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Measuring the Activity of MK-2870 (Sacituzumab Tirumotecan)
An important clarification regarding the compound nomenclature is necessary before proceeding. Initial research indicates a potential ambiguity in the user's request for "(rel)-MK 287". The scientific literature predominantly associates "MK-287" and its relative configuration "this compound" with a platelet-activating factor (PAF) receptor antagonist. However, a more contemporary and clinically advanced compound, "MK-2870" (also known as Sacituzumab Tirumotecan), is a TROP2-directed antibody-drug conjugate (ADC) with significant interest in cancer research and development.
Given the context of the request for detailed application notes and protocols for a research and drug development audience, it is highly probable that the intended compound of interest is the anti-cancer agent MK-2870 . The assays and mechanisms relevant to an ADC are substantially different and more complex than those for a receptor antagonist.
Therefore, this document will focus on providing detailed application notes and protocols for measuring the activity of MK-2870 .
Introduction
MK-2870, also known as Sacituzumab Tirumotecan, is an antibody-drug conjugate (ADC) designed for targeted cancer therapy.[1][2] It consists of a humanized monoclonal antibody targeting Trophoblast Cell Surface Antigen 2 (TROP2) linked to a topoisomerase I inhibitor payload, a derivative of belotecan.[1][2][3] TROP2 is a transmembrane protein highly expressed in a variety of epithelial tumors, making it an attractive target for delivering cytotoxic agents directly to cancer cells.[2][3] The mechanism of action of MK-2870 involves the antibody binding to TROP2 on the cancer cell surface, followed by internalization of the ADC.[1][4] Inside the cell, the linker is cleaved, releasing the topoisomerase I inhibitor payload, which induces DNA damage and ultimately leads to apoptotic cell death.[1] A key feature of MK-2870 is its "bystander effect," where the membrane-permeable payload can diffuse out of the target cell and kill neighboring TROP2-negative cancer cells.[3]
This document provides detailed protocols for a suite of cell-based assays to characterize the activity of MK-2870, from target engagement to cytotoxic potency and bystander effect.
1. TROP2 Expression Analysis
Characterizing TROP2 expression levels in target cell lines is a critical first step to correlate with MK-2870 activity.
1.1. Flow Cytometry
Objective: To quantify the surface expression of TROP2 on different cancer cell lines.
Protocol:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension of 1 x 10^6 cells per sample in FACS buffer (PBS with 2% FBS).
-
Antibody Staining: Incubate cells with a fluorescently labeled anti-TROP2 antibody or an unconjugated primary anti-TROP2 antibody followed by a fluorescently labeled secondary antibody for 30 minutes at 4°C in the dark. Include an isotype control for background staining.
-
Washing: Wash the cells twice with FACS buffer.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the mean fluorescence intensity (MFI) to determine the relative TROP2 expression levels.
1.2. Western Blotting
Objective: To determine the total TROP2 protein expression in different cancer cell lines.
Protocol:
-
Cell Lysis: Lyse 1-2 x 10^6 cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary anti-TROP2 antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like GAPDH or β-actin for normalization.
2. MK-2870 Binding and Internalization Assays
These assays confirm that MK-2870 can bind to TROP2-expressing cells and be internalized.
2.1. Cell-Surface Binding Assay (Flow Cytometry)
Objective: To measure the binding affinity of the antibody component of MK-2870 to TROP2 on the cell surface.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of a TROP2-positive cell line.
-
Incubation: Incubate the cells with increasing concentrations of MK-2870 for 1 hour at 4°C to prevent internalization.
-
Secondary Antibody Staining: Wash the cells and incubate with a fluorescently labeled anti-human IgG secondary antibody.
-
Data Acquisition and Analysis: Acquire data on a flow cytometer and plot the MFI against the MK-2870 concentration to determine the apparent binding affinity (Kd).
2.2. Internalization Assay (Confocal Microscopy)
Objective: To visualize the internalization of MK-2870 into TROP2-positive cells.
Protocol:
-
Cell Seeding: Seed TROP2-positive cells on glass coverslips and allow them to adhere overnight.
-
Labeling: Label MK-2870 with a fluorescent dye (e.g., Alexa Fluor 488).
-
Incubation: Incubate the cells with fluorescently labeled MK-2870 for various time points (e.g., 0, 1, 4, 24 hours) at 37°C.
-
Staining: Wash the cells, fix with 4% paraformaldehyde, and stain the cell membrane with a suitable dye (e.g., Wheat Germ Agglutinin conjugated to a different fluorophore) and the nucleus with DAPI.
-
Imaging: Acquire images using a confocal microscope to visualize the localization of MK-2870 within the cells over time.
3. Cytotoxicity and Cell Viability Assays
These assays are fundamental for determining the potency of MK-2870.
3.1. Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To measure the dose-dependent cytotoxic effect of MK-2870 on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of MK-2870 and a control ADC (targeting a different antigen) for 72-120 hours.
-
Assay: Add CellTiter-Glo® reagent to each well, which measures ATP levels as an indicator of cell viability.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to untreated controls and plot a dose-response curve to calculate the IC50 value.
3.2. Apoptosis Assay (e.g., Caspase-Glo® 3/7 Assay)
Objective: To confirm that MK-2870 induces apoptosis.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the cell viability assay.
-
Assay: At an earlier time point (e.g., 48 hours), add Caspase-Glo® 3/7 reagent to measure the activity of caspase-3 and -7, key effectors of apoptosis.
-
Data Analysis: Measure luminescence and normalize to untreated controls to determine the fold-increase in caspase activity.
4. Bystander Effect Assay
This assay is crucial for evaluating the ability of MK-2870's payload to kill neighboring antigen-negative cells.
4.1. Co-culture Bystander Assay
Objective: To measure the cytotoxic effect of MK-2870 on TROP2-negative cells when co-cultured with TROP2-positive cells.
Protocol:
-
Cell Labeling: Label a TROP2-positive cell line with a green fluorescent protein (GFP) and a TROP2-negative cell line with a red fluorescent protein (RFP).
-
Co-culture Seeding: Seed a mixed population of GFP-TROP2-positive and RFP-TROP2-negative cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5).
-
Drug Treatment: Treat the co-culture with MK-2870 for 72-120 hours.
-
Imaging and Analysis: Use a high-content imaging system to count the number of viable green and red cells in each well. The reduction in the number of RFP-TROP2-negative cells in the presence of GFP-TROP2-positive cells and MK-2870 demonstrates the bystander effect.
5. DNA Damage Response Assay
This assay confirms the mechanism of action of the topoisomerase I inhibitor payload.
5.1. γH2AX Staining
Objective: To detect DNA double-strand breaks induced by the MK-2870 payload.
Protocol:
-
Cell Seeding and Treatment: Seed cells on coverslips or in 96-well plates and treat with MK-2870 for a shorter duration (e.g., 24 hours).
-
Immunofluorescence: Fix and permeabilize the cells. Incubate with an anti-phospho-Histone H2A.X (Ser139) (γH2AX) antibody, followed by a fluorescently labeled secondary antibody. Stain the nucleus with DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope or a high-content imaging system. Quantify the number and intensity of γH2AX foci per nucleus. An increase in γH2AX foci indicates the induction of DNA damage.
Data Presentation
Quantitative data from the described assays should be summarized in tables for clear comparison.
Table 1: TROP2 Expression in a Panel of Cancer Cell Lines
| Cell Line | Cancer Type | TROP2 MFI (Flow Cytometry) | Relative TROP2 Expression (Western Blot) |
| Cell Line A | Breast Cancer | 5000 | +++ |
| Cell Line B | Lung Cancer | 1500 | ++ |
| Cell Line C | Pancreatic Cancer | 200 | + |
| Cell Line D | Leukemia | <10 | - |
Table 2: In Vitro Activity of MK-2870 in TROP2-Expressing Cell Lines
| Cell Line | TROP2 Expression | MK-2870 IC50 (nM) | Control ADC IC50 (nM) |
| Cell Line A | High | 5 | >1000 |
| Cell Line B | Medium | 25 | >1000 |
| Cell Line C | Low | 150 | >1000 |
| Cell Line D | Negative | >1000 | >1000 |
Table 3: Bystander Killing Effect of MK-2870 in Co-culture
| Co-culture Ratio (TROP2+:TROP2-) | % Viability of TROP2- Cells (Untreated) | % Viability of TROP2- Cells (+MK-2870) |
| 1:1 | 100 | 45 |
| 1:5 | 100 | 60 |
| 0:1 | 100 | 98 |
Visualizations
Diagram 1: MK-2870 Mechanism of Action
Caption: Mechanism of action of the TROP2-directed ADC MK-2870.
Diagram 2: Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for determining the IC50 of MK-2870.
Diagram 3: Bystander Effect Co-culture Assay Principle
Caption: Principle of the co-culture bystander effect assay.
References
Preparation of (rel)-MK-287 Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of stock solutions of (rel)-MK-287, a potent and selective antagonist of the platelet-activating factor (PAF) receptor. Accurate preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results.
Compound Information
(rel)-MK-287, also known as (rel)-L-680573, is the relative configuration of MK-287. MK-287 is a tetrahydrofuran analog that potently inhibits the binding of platelet-activating factor to its receptor.[1]
| Property | Value | Source |
| Synonyms | (rel)-L-680573 | MedChemExpress |
| CAS Number | 135947-75-0 | MedChemExpress |
| Molecular Formula | C22H28O5S | Inferred from Structure |
| Molecular Weight | 404.52 g/mol | Inferred from Structure |
| Solubility | Soluble in DMSO | General Knowledge |
| Storage | Store at -20°C as a solid. In solvent, store at -80°C for up to 1 year. | General Lab Practice |
Safety Precautions
Handle (rel)-MK-287 in accordance with good industrial hygiene and safety practices.[2][3][4][5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.
-
Handling: Avoid generating dust. Use in a well-ventilated area or under a chemical fume hood.
-
Exposure: Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of (rel)-MK-287 in dimethyl sulfoxide (DMSO).
Materials:
-
(rel)-MK-287 powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Equilibrate: Allow the vial of (rel)-MK-287 powder to warm to room temperature before opening to prevent condensation.
-
Weigh: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of (rel)-MK-287 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.045 mg of (rel)-MK-287.
-
Calculate Solvent Volume: Use the following formula to calculate the volume of DMSO required to achieve the desired concentration:
Volume (L) = Mass (g) / (Concentration (mol/L) × Molecular Weight ( g/mol ))
For 1 mL of a 10 mM solution: Volume (L) = 0.004045 g / (0.010 mol/L × 404.52 g/mol ) = 0.001 L = 1 mL
-
Dissolve: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the (rel)-MK-287 powder.
-
Mix: Close the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be required to facilitate dissolution.
-
Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
Visualizations
Experimental Workflow
Caption: Workflow for preparing (rel)-MK-287 stock solution.
Hypothetical Signaling Pathway Inhibition
(rel)-MK-287 is an antagonist of the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor. The following diagram illustrates a simplified, hypothetical signaling pathway that could be inhibited by (rel)-MK-287.
Caption: Inhibition of PAFR signaling by (rel)-MK-287.
References
Application Notes and Protocols for (rel)-MK-287 in Bronchoconstriction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(rel)-MK-287, also identified as (rel)-L-680573, is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] PAF is a key phospholipid mediator implicated in the pathophysiology of various inflammatory and allergic conditions, including asthma. It is known to induce potent bronchoconstriction, making the PAF receptor a significant therapeutic target for respiratory diseases.[3][4] These application notes provide a comprehensive guide for the utilization of (rel)-MK-287 in preclinical bronchoconstriction studies, detailing its pharmacological properties, relevant signaling pathways, and detailed protocols for in vitro and in vivo characterization.
Pharmacological Data of (rel)-MK-287
The following tables summarize the quantitative data for (rel)-MK-287, demonstrating its high affinity for the PAF receptor and its efficacy in inhibiting PAF-induced biological responses.
Table 1: In Vitro Receptor Binding Affinity of (rel)-MK-287
| Tissue/Cell Type | Radioligand | Kᵢ (nM) | Reference |
| Human Lung Membranes | [³H]C18-PAF | 5.49 | [1] |
| Human Platelet Membranes | [³H]C18-PAF | 6.1 | [1] |
| Human Polymorphonuclear Leukocyte (PMN) Membranes | [³H]C18-PAF | 3.2 | [1] |
Table 2: In Vivo Efficacy of (rel)-MK-287
| Animal Model | Agonist | Endpoint | ED₅₀ | Route of Administration | Reference |
| Guinea Pig | Platelet-Activating Factor (PAF) | Inhibition of Bronchospasm | 0.18 mg/kg | Oral (p.o.) | [1] |
Signaling Pathways
Platelet-Activating Factor (PAF) Receptor Signaling in Airway Smooth Muscle
The PAF receptor is a G-protein coupled receptor (GPCR) that, upon activation by PAF, primarily couples to Gq and Gi proteins in airway smooth muscle cells.[5][6] This initiates a signaling cascade leading to bronchoconstriction. The key steps are outlined in the diagram below.
Caption: PAF Receptor Signaling Pathway in Airway Smooth Muscle.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the application of (rel)-MK-287 in bronchoconstriction studies.
In Vitro Experiments
1. PAF Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of (rel)-MK-287 for the PAF receptor in guinea pig lung membranes.
-
Materials:
-
(rel)-MK-287
-
[³H]-PAF (Radioligand)
-
Unlabeled PAF (for non-specific binding determination)
-
Guinea pig lung tissue
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Homogenizer, centrifuge, scintillation counter, 96-well plates
-
-
Protocol:
-
Membrane Preparation: Homogenize fresh or frozen guinea pig lung tissue in ice-cold binding buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove debris. Centrifuge the supernatant at 40,000 x g for 20 minutes to pellet the membranes. Resuspend the pellet in fresh binding buffer and determine the protein concentration (e.g., using a Bradford assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of [³H]-PAF (at a concentration near its Kd), 50 µL of binding buffer, and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of [³H]-PAF, 50 µL of a high concentration of unlabeled PAF (e.g., 1 µM), and 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of [³H]-PAF, 50 µL of varying concentrations of (rel)-MK-287, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters pre-soaked in wash buffer. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of (rel)-MK-287 to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.
-
Caption: Workflow for PAF Receptor Radioligand Binding Assay.
2. Isometric Tension Measurement in Isolated Guinea Pig Tracheal Rings
This protocol measures the ability of (rel)-MK-287 to inhibit PAF-induced contraction of airway smooth muscle.
-
Materials:
-
(rel)-MK-287
-
Platelet-Activating Factor (PAF)
-
Male Hartley guinea pigs (300-500 g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11.1 glucose)
-
Organ bath system with isometric force transducers
-
Data acquisition system
-
-
Protocol:
-
Tissue Preparation: Euthanize a guinea pig and excise the trachea. Place the trachea in cold Krebs-Henseleit solution. Carefully dissect the trachea into rings (2-3 mm in width).
-
Mounting: Mount the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Apply an optimal resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
Viability Check: Contract the tissue with a high concentration of KCl (e.g., 60 mM) to ensure viability. Wash the tissue and allow it to return to baseline.
-
Antagonist Incubation: Add (rel)-MK-287 (or vehicle control) to the organ bath and incubate for a predetermined time (e.g., 30 minutes).
-
PAF Challenge: Generate a cumulative concentration-response curve to PAF by adding increasing concentrations of PAF to the organ bath. Record the isometric tension after each addition.
-
Data Analysis: Express the contractile response to PAF as a percentage of the maximal contraction induced by KCl. Compare the concentration-response curves in the presence and absence of (rel)-MK-287 to determine its inhibitory effect.
-
In Vivo Experiment
3. PAF-Induced Bronchoconstriction in Anesthetized Guinea Pigs
This protocol evaluates the in vivo efficacy of (rel)-MK-287 in preventing PAF-induced bronchoconstriction.[7][8]
-
Materials:
-
(rel)-MK-287
-
Platelet-Activating Factor (PAF)
-
Male Hartley guinea pigs (350-450 g)
-
Anesthetic (e.g., pentobarbital sodium and xylazine)[9]
-
Mechanical ventilator
-
Equipment for measuring airway resistance and dynamic compliance (e.g., whole-body plethysmography for conscious animals or a pneumotachograph for anesthetized animals)
-
Intravenous (i.v.) or oral (p.o.) administration equipment
-
-
Protocol:
-
Animal Preparation: Anesthetize the guinea pig. Perform a tracheotomy and cannulate the trachea. Connect the animal to a mechanical ventilator. If required, cannulate the jugular vein for intravenous drug administration.
-
Baseline Measurements: Allow the animal to stabilize and record baseline respiratory parameters (e.g., airway resistance and dynamic compliance).
-
Antagonist Administration: Administer (rel)-MK-287 or vehicle control via the desired route (e.g., oral gavage or intravenous injection) at a predetermined time before the PAF challenge.
-
PAF Challenge: Administer a bolus intravenous injection of PAF (e.g., 25-200 ng/kg) to induce bronchoconstriction.[7]
-
Post-Challenge Monitoring: Continuously monitor and record respiratory parameters for a set period (e.g., up to 20 minutes) following the PAF challenge.[7]
-
Data Analysis: Calculate the percentage change in airway resistance and dynamic compliance from baseline in both the vehicle- and (rel)-MK-287-treated groups. Compare the results to determine the protective effect of (rel)-MK-287 against PAF-induced bronchoconstriction.
-
Caption: Workflow for In Vivo PAF-Induced Bronchoconstriction Study.
Conclusion
(rel)-MK-287 is a valuable pharmacological tool for investigating the role of the Platelet-Activating Factor in bronchoconstriction. The provided data and protocols offer a robust framework for researchers to effectively design and execute preclinical studies to evaluate the therapeutic potential of PAF receptor antagonists in respiratory diseases. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Platelet-activating factor-induced contraction of human isolated bronchus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platelet-activating factor antagonists: current status in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Specificity of arrestin subtypes in regulating airway smooth muscle G protein–coupled receptor signaling and function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bronchoconstriction and eosinophil recruitment in guinea pig lungs after platelet activating factor administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suppression of PAF-induced bronchoconstriction in the guinea-pig by oxatomide: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anesthesia protocol for hyperpnea-induced airway obstruction in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (rel)-MK-2866 (Ostarine) Experimental Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when working with the selective androgen receptor modulator (SARM), (rel)-MK-2866, commonly known as Ostarine or Enobosarm. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is (rel)-MK-2866 (Ostarine) and what is its primary mechanism of action?
(rel)-MK-2866, also known as Ostarine or Enobosarm, is a non-steroidal selective androgen receptor modulator.[1][2] Its primary mechanism of action is to selectively bind to androgen receptors (AR) in specific tissues, such as muscle and bone, with high affinity.[2] This selective binding stimulates anabolic activity, promoting muscle growth and bone density, while having a reduced impact on other tissues like the prostate and sebaceous glands compared to traditional anabolic steroids.[3][4]
Q2: What are the common experimental applications of (rel)-MK-2866?
(rel)-MK-2866 has been investigated in clinical trials for its potential to treat muscle-wasting conditions such as cachexia in cancer patients and sarcopenia in the elderly.[1] In research settings, it is frequently used in both in vitro and in vivo models to study muscle hypertrophy, bone formation, and the therapeutic potential of SARMs.
Q3: What are the known side effects of (rel)-MK-2866 that could influence experimental outcomes?
In clinical and anecdotal reports, Ostarine has been associated with several side effects that researchers should be aware of as they can introduce variability. These include:
-
Hormonal Imbalance: Suppression of endogenous testosterone and luteinizing hormone (LH) levels.[5]
-
Liver Enzyme Elevation: Potential for liver toxicity, indicated by elevated ALT and AST levels.[6][7]
-
Lipid Profile Alterations: Changes in cholesterol levels, particularly a reduction in HDL ("good") cholesterol.[6]
-
Estrogenic Effects: Although Ostarine does not directly aromatize to estrogen, it can alter the testosterone-to-estrogen ratio, potentially leading to estrogen-related side effects.[2]
Troubleshooting Experimental Variability
Inconsistent In Vitro Results
Problem: High variability in cell-based assay results (e.g., reporter gene assays, cell proliferation assays).
| Potential Cause | Troubleshooting Steps |
| Compound Stability and Solubility | Ensure proper dissolution of (rel)-MK-2866 in a suitable solvent (e.g., DMSO) and prepare fresh stock solutions regularly. Store stock solutions at -20°C or -80°C to prevent degradation.[8] A study on SARM stability showed that while most are stable at -20°C, some may require lower temperatures.[8] |
| Cell Line Integrity | Regularly perform cell line authentication (e.g., STR profiling). Passage number can affect cellular response; use cells within a consistent and low passage range. |
| Assay Conditions | Optimize serum concentration in cell culture media as serum components can interfere with SARM activity. Ensure consistent incubation times, cell seeding densities, and reagent concentrations. |
| Androgen Receptor Expression Levels | Verify and normalize for androgen receptor expression levels in your cell model, as variations can significantly impact the response to (rel)-MK-2866. |
Variable In Vivo Outcomes
Problem: Inconsistent results in animal models (e.g., muscle growth, bone density).
| Potential Cause | Troubleshooting Steps |
| Dosing and Administration | Ensure accurate and consistent dosing. For oral gavage, verify proper technique to avoid misdosing. The half-life of Ostarine is approximately 24 hours, so a once-daily dosing regimen is typical. |
| Animal Husbandry and Diet | Standardize housing conditions, diet, and light-dark cycles, as these can influence hormonal status and metabolism. |
| Metabolism and Pharmacokinetics | Be aware that individual differences in metabolism can affect drug exposure.[3] Consider performing pharmacokinetic studies to determine the bioavailability and clearance of (rel)-MK-2866 in your specific animal model. |
| Hormonal Suppression | The suppressive effect of (rel)-MK-2866 on endogenous testosterone can introduce variability, especially in longer-term studies.[5] Monitor hormone levels if this is a critical parameter for your experiment. |
Experimental Protocols
Androgen Receptor Activation Assay (In Vitro)
This protocol describes a luciferase reporter assay to quantify the activation of the androgen receptor by (rel)-MK-2866.
-
Cell Culture: Culture a suitable cell line (e.g., HEK293 or LNCaP) that has been co-transfected with an androgen receptor expression vector and a luciferase reporter vector containing androgen response elements (AREs).
-
Cell Seeding: Plate the cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of (rel)-MK-2866 and a positive control (e.g., dihydrotestosterone, DHT) in serum-free media. Replace the culture medium with the compound dilutions and incubate for 24 hours.
-
Luciferase Assay: Following incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., vehicle-treated cells) and plot the dose-response curve to determine the EC50.
Hershberger Assay (In Vivo)
The Hershberger assay is a standard method to assess the anabolic and androgenic activity of a compound.[4]
-
Animal Model: Use castrated male rats to eliminate the influence of endogenous androgens.[4]
-
Dosing: Administer (rel)-MK-2866 orally or via subcutaneous injection daily for a period of 7-10 days. Include a vehicle control group and a positive control group (e.g., testosterone propionate).
-
Tissue Collection: At the end of the treatment period, euthanize the animals and carefully dissect and weigh the target anabolic tissue (levator ani muscle) and androgenic tissues (ventral prostate and seminal vesicles).[4]
-
Data Analysis: Compare the weights of the target tissues between the treatment groups. A selective androgen receptor modulator should demonstrate a significant increase in the weight of the levator ani muscle with a proportionally smaller increase in the weight of the prostate and seminal vesicles.[4]
Visualizations
Caption: Simplified signaling pathway of (rel)-MK-2866 (Ostarine).
Caption: General experimental workflow for SARM evaluation.
References
- 1. swolverine.com [swolverine.com]
- 2. moreplatesmoredates.com [moreplatesmoredates.com]
- 3. lupinepublishers.com [lupinepublishers.com]
- 4. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diamondbehavioralhealth.com [diamondbehavioralhealth.com]
- 6. insidebodybuilding.com [insidebodybuilding.com]
- 7. insidebodybuilding.com [insidebodybuilding.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing (rel)-MK 287 Dose-Response Curves
A Note on Nomenclature: The designation "(rel)-MK 287" is not standard in publicly available scientific literature. This guide focuses on the well-researched Selective Androgen Receptor Modulator (SARM), MK-2866 , also known as Ostarine or Enobosarm .[1][2][3] It is presumed that inquiries regarding "this compound" pertain to this compound. Should you be working with a different molecule, please consult its specific documentation.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing dose-response curves for MK-2866 (Ostarine).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MK-2866 (Ostarine)?
A1: MK-2866 is a Selective Androgen Receptor Modulator (SARM).[4] It binds to androgen receptors (ARs) in a tissue-selective manner, primarily in skeletal muscle and bone.[1][2] Upon binding, it stimulates anabolic activity, such as increased muscle protein synthesis and bone mineral density, while having a reduced effect on other tissues like the prostate compared to traditional anabolic steroids.[1][3] This action is mediated by the modulation of androgen receptor signaling and the expression of target genes.[1]
Q2: What is a typical EC50 value for MK-2866 in in-vitro assays?
A2: The half-maximal effective concentration (EC50) for MK-2866 can vary significantly depending on the cell line, assay endpoint (e.g., proliferation, differentiation, reporter gene activation), and experimental conditions.[5] In studies on C2C12 and L6 muscle cell lines, concentrations ranging from 1 nM to 10,000 nM have been used to stimulate proliferation, viability, and differentiation.[4][5] For example, significant effects on proliferation and viability in C2C12 cells were observed at a concentration of 1000 nM.[5] It is crucial to determine the EC50 empirically in your specific experimental system.
Q3: What cell lines are appropriate for studying the dose-response of MK-2866?
A3: Myogenic cell lines are commonly used to study the effects of MK-2866. C2C12 (mouse myoblast) and L6 (rat myoblast) cells are well-established models for investigating muscle cell proliferation and differentiation in response to SARMs.[4][5] Other cell lines expressing the androgen receptor may also be suitable depending on the research question.
Q4: How should I prepare my stock solution of MK-2866?
A4: MK-2866 is typically soluble in organic solvents like DMSO.[6] A high-concentration stock solution (e.g., 10 mM in DMSO) should be prepared and stored at -20°C or -80°C for long-term stability.[6][7] For cell-based assays, the stock solution is then serially diluted in the appropriate cell culture medium to achieve the desired final concentrations.[6] It is important to ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability (typically ≤ 0.1%).
Troubleshooting Guide
This guide addresses common issues encountered during the generation of MK-2866 dose-response curves.
Q: I am not observing any response to MK-2866 in my assay. What could be the problem?
A: This can be due to several factors. Systematically check the following:
-
Compound Integrity: Verify the purity and integrity of your MK-2866 compound. If possible, confirm its identity and concentration analytically.
-
Cell Health and Receptor Expression: Ensure your cells are healthy, within a low passage number, and express the androgen receptor. Poor cell health can lead to unreliable results.[8]
-
Dose Range: Your concentration range may be too low. MK-2866 has been shown to be effective in the nanomolar to micromolar range.[4][5] Consider testing a wider range of concentrations.
-
Incubation Time: The duration of compound exposure may be insufficient to elicit a measurable response. Optimize the incubation time based on the specific biological process you are measuring.
-
Assay Sensitivity: The assay itself may not be sensitive enough to detect the biological effect. Consider using a more sensitive detection method or a different assay endpoint.
Q: My dose-response data shows high variability between replicates. How can I reduce this?
A: High variability can obscure the true dose-response relationship. To improve precision:
-
Pipetting Technique: Ensure accurate and consistent pipetting, especially during serial dilutions. Use calibrated pipettes and fresh tips for each transfer to avoid cross-contamination.
-
Cell Seeding Uniformity: Uneven cell seeding can lead to significant well-to-well variation. Ensure a homogenous cell suspension and use proper techniques to avoid edge effects in multi-well plates.
-
Reagent Mixing: Thoroughly mix all reagents and the cell suspension before dispensing.
-
Assay Conditions: Maintain consistent assay conditions such as temperature and incubation times across all plates and experiments.[1]
-
Number of Replicates: Increasing the number of technical and biological replicates can help to improve the reliability of your results.
Q: The shape of my dose-response curve is not sigmoidal. What does this mean?
A: An atypical curve shape can be informative. Consider these possibilities:
-
Incomplete Curve: You may not have tested a wide enough range of concentrations to capture the full sigmoidal shape, including the top and bottom plateaus.[9]
-
Compound Cytotoxicity: At high concentrations, MK-2866 may induce cytotoxicity, leading to a "bell-shaped" or biphasic curve where the response decreases at higher doses. It's important to assess cell viability in parallel with your primary assay.
-
Assay Interference: The compound may interfere with the assay technology itself (e.g., autofluorescence). Run appropriate controls to test for this.
-
Complex Biological Response: The underlying biological mechanism may not follow a simple dose-response relationship.
Q: The calculated potency (EC50) of MK-2866 is much lower than expected. What should I investigate?
A: A rightward shift in the dose-response curve (higher EC50) indicates lower potency. Potential causes include:
-
Compound Degradation: The compound may have degraded due to improper storage or handling. Prepare fresh dilutions from a reliable stock.
-
Serum Protein Binding: If you are using a serum-containing medium, the compound may bind to serum proteins, reducing its free and active concentration. Consider reducing the serum concentration or using a serum-free medium if your cells can tolerate it.
-
Cell Line Differences: Different cell lines can exhibit varying sensitivity to the same compound due to differences in receptor expression levels or downstream signaling components.[1]
-
Incorrect Data Analysis: Ensure you are using an appropriate non-linear regression model (e.g., four-parameter logistic fit) to analyze your data.[9]
Quantitative Data Summary
The following tables summarize key quantitative parameters for MK-2866 (Ostarine) based on available literature. Note that these values are context-dependent and should be used as a reference.
Table 1: In Vitro Concentrations of MK-2866 (Ostarine) in Myogenic Cell Lines
| Cell Line | Concentration Range Tested | Observed Effect | Citation(s) |
| C2C12 (mouse myoblasts) | 1 nM - 10,000 nM | Stimulation of proliferation, viability, and differentiation | [4][5] |
| L6 (rat myoblasts) | 1 nM - 10,000 nM | Stimulation of proliferation, viability, and differentiation | [4][5] |
| H9C2 (rat cardiomyocytes) | 1,000 nM, 10,000 nM | Modulation of differentiation | [4] |
Table 2: In Vivo Dosing of MK-2866 (Ostarine) in Animal Models
| Animal Model | Dose | Route of Administration | Observed Effect | Citation(s) |
| Male Wistar rats | 0.4 mg/kg/day for 30 days | Subcutaneous injection | Stimulation of muscle tissue proliferation and differentiation | [4] |
| Castrated male rats | 0.03 - 0.39 mg/day (ED50) | Not specified | Anabolic and androgenic activity | [10] |
Experimental Protocols
Protocol: In Vitro Dose-Response Determination of MK-2866 using a Cell Proliferation Assay (e.g., MTT or Resazurin)
This protocol provides a general framework. Specific details should be optimized for your cell line and laboratory conditions.
1. Materials:
-
MK-2866 (Ostarine) powder
-
DMSO (cell culture grade)
-
Myogenic cell line (e.g., C2C12)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well clear, flat-bottom tissue culture plates
-
Cell proliferation reagent (e.g., MTT, Resazurin)
-
Solubilization buffer (for MTT assay)
-
Multichannel pipette
-
Plate reader
2. Methods:
-
Cell Seeding:
-
Culture C2C12 cells to ~80% confluency.
-
Wash cells with PBS, then detach using Trypsin-EDTA.
-
Resuspend cells in complete growth medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 2,000 - 5,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Preparation and Serial Dilution:
-
Prepare a 10 mM stock solution of MK-2866 in DMSO.
-
Perform serial dilutions of the stock solution in complete growth medium to create a range of working concentrations (e.g., from 1 nM to 10,000 nM). It's recommended to perform a 10-point, 3-fold serial dilution.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the cell plate.
-
Add 100 µL of the prepared compound dilutions (and vehicle control) to the respective wells in triplicate or quadruplicate.
-
Incubate the plate for the desired treatment period (e.g., 48-72 hours) at 37°C, 5% CO2.
-
-
Cell Proliferation Assay (Resazurin example):
-
Prepare the resazurin solution according to the manufacturer's instructions.
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light, until a color change is observed.
-
Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) using a plate reader.
-
3. Data Analysis:
-
Subtract the average background reading (media only wells) from all data points.
-
Normalize the data by setting the vehicle control as 100% and a no-cell control as 0%.
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal, 4PL, variable slope) to determine the EC50, Hill slope, and top and bottom plateaus.
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to MK-2866 dose-response experiments.
Caption: Simplified signaling pathway of MK-2866 (Ostarine).
References
- 1. swolverine.com [swolverine.com]
- 2. predatornutrition.com [predatornutrition.com]
- 3. Everything You Need to Know About Ostarine [connect.aacp.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ostarine-Induced Myogenic Differentiation in C2C12, L6, and Rat Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. eurodiagnostico.com [eurodiagnostico.com]
- 8. Ostarine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 9. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 10. abmole.com [abmole.com]
Technical Support Center: (rel)-MK 287 Solubility and Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding common issues encountered with the solubility and stability of (rel)-MK 287, also known as Ostarine, Enobosarm, or MK-2866. This information is intended for researchers, scientists, and drug development professionals to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is a crystalline solid that is soluble in various organic solvents. For preparing stock solutions, dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are commonly used. It is advisable to purge the solvent with an inert gas before use.[1]
Q2: How can I dissolve this compound in aqueous solutions for my experiments?
A2: this compound is sparingly soluble in aqueous buffers.[1] To achieve a suitable concentration for in vitro assays, it is recommended to first dissolve the compound in an organic solvent like ethanol and then dilute it with the aqueous buffer of choice.[1] For instance, a 1:4 solution of ethanol to PBS (pH 7.2) can be used.[1][2]
Q3: I am observing precipitation when I add my this compound stock solution to my cell culture medium. What could be the cause and how can I prevent it?
A3: Precipitation upon addition of a DMSO or ethanol stock solution to aqueous media is a common issue for hydrophobic compounds. This "salting out" effect occurs due to the change in solvent polarity. Several factors can contribute to this:
-
High final concentration: The intended final concentration of this compound may exceed its solubility limit in the aqueous medium.
-
Media composition: The complex mixture of salts, proteins, and other components in cell culture media can interact with the compound and reduce its solubility.
-
Temperature changes: Shifting from room temperature to 37°C in an incubator can alter the compound's solubility.
-
Localized high concentration: Adding the stock solution too quickly can create localized areas of high concentration, leading to precipitation.
To prevent precipitation, consider the following troubleshooting steps:
-
Pre-warm the cell culture media to 37°C.
-
Add the stock solution dropwise while gently vortexing or swirling the media to ensure rapid and uniform mixing.
-
Use a final organic solvent concentration that is non-toxic to your cells (typically ≤0.5% for DMSO).
-
If precipitation persists, you may need to lower the final concentration of this compound.
Q4: What are the recommended storage conditions for this compound?
A4: For long-term storage, this compound as a crystalline solid should be stored at -20°C, where it is stable for at least two years.[1][2] Stock solutions in organic solvents like DMSO can be stored at -20°C for several weeks, although it is best to prepare fresh solutions. It is not recommended to store aqueous solutions for more than one day due to potential instability.[1][2]
Troubleshooting Guides
Issue: Inconsistent results in cell-based assays.
-
Potential Cause: Degradation of this compound in aqueous solutions.
-
Troubleshooting Steps:
-
Prepare fresh dilutions: Always prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment. Avoid using aqueous solutions that have been stored.[1][2]
-
Minimize exposure to light and elevated temperatures: Protect your stock solutions and experimental plates from prolonged exposure to light and heat.
-
Perform a stability check: If you suspect instability, you can perform a simple experiment by incubating the compound in your experimental media for the duration of your assay, and then analyzing the concentration and purity using a suitable analytical method like HPLC.
-
Issue: Difficulty achieving desired concentrations for in vivo studies.
-
Potential Cause: Poor aqueous solubility and potential for precipitation in dosing vehicles.
-
Troubleshooting Steps:
-
Formulation development: For oral administration, consider formulating this compound in a vehicle containing a mixture of solvents and surfactants to improve solubility and absorption. A common approach for preclinical studies is to use a vehicle containing DMSO, PEG300, and Tween-80 in saline.[3][4][5]
-
Sonication: For suspended solutions, ultrasonication can help to create a more uniform dispersion.[3][4]
-
Particle size reduction: For suspension formulations, reducing the particle size of the solid this compound can improve its dissolution rate and bioavailability.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility (mg/mL) |
| Ethanol | ~25[1] |
| Dimethyl Sulfoxide (DMSO) | ~15[1] |
| Dimethylformamide (DMF) | ~15[1] |
| 1:4 Ethanol:PBS (pH 7.2) | ~0.2[1][2] |
| Water | Sparingly soluble[1] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Crystalline Solid | -20°C | ≥ 2 years[1][2] |
| Stock Solution in Organic Solvent (e.g., DMSO) | -20°C | Up to 2 weeks (fresh is best)[6] |
| Aqueous Solution | Not Recommended for Storage | Prepare fresh; use within 1 day[1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Accurately weigh the required amount of this compound. The molecular weight of this compound is 389.33 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 3.89 mg.
-
Transfer the weighed this compound to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the tube until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for Assessing the Stability of this compound in an Aqueous Buffer using HPLC
Objective: To determine the degradation of this compound over time in a specific aqueous buffer at a defined temperature.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., acetonitrile and water with a suitable modifier like formic acid)
-
Temperature-controlled incubator or water bath
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in the aqueous buffer at the desired final concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent from the stock solution is low (e.g., ≤0.1%).
-
Prepare multiple identical samples for analysis at different time points.
-
Store the samples in the temperature-controlled environment (e.g., 37°C).
-
-
HPLC Analysis:
-
At each designated time point (e.g., 0, 2, 4, 8, 24 hours), remove one sample.
-
Inject an appropriate volume of the sample onto the HPLC system.
-
Monitor the elution of this compound using the UV detector at its maximum absorbance wavelength.
-
Record the peak area of the intact this compound.
-
-
Data Analysis:
-
Plot the peak area of this compound against time.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
This data will provide an indication of the stability of this compound under the tested conditions.
-
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions for experimental use.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. MK-2866 (GTx 024) | selective androgen receptor modulator (SARM)| Androgen Receptor inhibitor | CAS 841205-47-8 | Enobosarm, GTx024, MK2866, GTx-024, MK-2866| InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. eurodiagnostico.com [eurodiagnostico.com]
Technical Support Center: (rel)-MK-287 / Ostarine (MK-2866)
A Note on Nomenclature: The compound "(rel)-MK 287" is not a widely recognized designation in publicly available scientific literature. There is evidence of "MK 287" being a platelet-activating factor antagonist[1][2]. However, based on the context of preventing off-target effects in experimental settings, it is highly probable that the query refers to MK-2866 , also known as Ostarine or Enobosarm, a well-researched Selective Androgen Receptor Modulator (SARM)[3][4][5]. This guide will focus on Ostarine (MK-2866).
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and manage potential off-target effects of Ostarine (MK-2866) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Ostarine (MK-2866)?
A1: Ostarine is a non-steroidal SARM that selectively binds to the androgen receptor (AR)[4][5]. Upon binding, the Ostarine-AR complex translocates to the nucleus and modulates the transcription of target genes, leading to anabolic effects in tissues like skeletal muscle and bone[6]. Its non-steroidal structure means it is not a substrate for enzymes like 5α-reductase or aromatase, which reduces certain side effects associated with traditional anabolic steroids[[“]][6].
Q2: What are the known off-target effects of Ostarine (MK-2866) at the molecular and physiological level?
A2: While designed for tissue selectivity, Ostarine can exhibit off-target effects, particularly at higher concentrations. The most commonly reported issues include:
-
Hepatotoxicity: Cases of drug-induced liver injury (DILI) have been reported, although the precise mechanism is not fully understood[4][8][9]. It is hypothesized that the accumulation of metabolites may contribute to an immune response in the liver[9].
-
Lipid Profile Alterations: Ostarine can impact lipid metabolism, leading to a decrease in high-density lipoprotein (HDL) and potentially affecting leptin and adiponectin expression[[“]][11].
-
Endocrine Disruption: Although designed to be selective, Ostarine can suppress the hypothalamic-pituitary-gonadal (HPG) axis, leading to a decrease in endogenous testosterone levels, particularly with prolonged use or at higher doses[3].
-
Cardiovascular Effects: The FDA has issued warnings about the potential for SARMs like Ostarine to increase the risk of heart attack and stroke[4]. Some studies have noted cardiotoxicity at high doses[[“]].
Q3: How can I ensure the specificity of Ostarine's effects in my cell-based assays?
A3: To confirm that the observed effects are mediated by the androgen receptor, it is crucial to include proper controls. This can be achieved by using an AR antagonist, such as Bicalutamide, in parallel with Ostarine treatment. A reversal of the Ostarine-induced phenotype by the antagonist would indicate an AR-dependent mechanism. Additionally, using cell lines that lack AR expression can serve as a negative control[12].
Troubleshooting Guides
Issue 1: Unexpected Cell Toxicity or Death in Culture
Possible Cause:
-
High Concentration: The concentration of Ostarine used may be too high, leading to off-target cytotoxic effects.
-
Contaminated Compound: The purity of the Ostarine being used may be insufficient.
-
Cell Line Sensitivity: The specific cell line may be particularly sensitive to Ostarine or its metabolites.
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration that elicits the desired anabolic effect without causing significant cell death.
-
Purity Verification: Ensure the purity of your Ostarine sample through analytical methods such as HPLC-MS.
-
Use of a Different Cell Line: If possible, replicate the experiment in a different, relevant cell line to see if the toxicity is cell-line specific.
-
Control for Solvent Effects: Ensure that the vehicle (e.g., DMSO) concentration is consistent across all treatment groups and is not contributing to toxicity.
Issue 2: Inconsistent or Non-Reproducible Results
Possible Cause:
-
Compound Degradation: Ostarine may be unstable under the experimental storage or handling conditions.
-
Variability in Experimental Conditions: Inconsistencies in incubation times, cell densities, or media composition can lead to variable results.
-
Cell Passage Number: High passage numbers can lead to phenotypic drift in cell lines.
Troubleshooting Steps:
-
Proper Storage: Store Ostarine according to the manufacturer's recommendations, typically at -20°C for long-term storage, and protect from light[13]. Prepare fresh dilutions for each experiment.
-
Standardized Protocols: Adhere to a strict, standardized experimental protocol.
-
Cell Line Maintenance: Use cells with a low passage number and regularly check for mycoplasma contamination.
Quantitative Data
Table 1: In Vitro Binding Affinity and Potency of Ostarine (MK-2866)
| Parameter | Value | Species/System | Reference |
| Ki for Androgen Receptor | 3.8 nM | Rat | [13] |
| ED50 in Levator Ani Muscle | 0.03 mg/day | Rat | [13] |
| ED50 in Prostate | 0.12 mg/day | Rat | [13] |
| ED50 in Seminal Vesicles | 0.39 mg/day | Rat | [13] |
This table summarizes the binding affinity (Ki) of Ostarine to the androgen receptor and its effective dose (ED50) for anabolic and androgenic activity in a rat model.
Experimental Protocols
Protocol 1: In Vitro Competitive Radioligand Binding Assay
This protocol is adapted from methodologies used to determine the binding affinity of SARMs[13].
Objective: To determine the binding affinity (Ki) of a test compound for the androgen receptor.
Materials:
-
Rat prostate cytosol (as a source of androgen receptors)
-
[3H]mibolerone (radioligand)
-
Test compound (e.g., Ostarine) at various concentrations
-
Triamcinolone acetonide (to block binding to progesterone receptors)
-
Hydroxyapatite
Procedure:
-
Prepare a reaction mixture containing rat cytosol, a saturating concentration of [3H]mibolerone (e.g., 1 nM), and triamcinolone acetonide (e.g., 1000 nM).
-
Add increasing concentrations of the test compound (Ostarine) to the reaction mixture.
-
Incubate the mixture at 4°C for 18 hours to reach equilibrium.
-
Separate the bound from free radioligand using the hydroxyapatite method.
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Calculate the IC50 value by performing a nonlinear regression analysis of the competition binding data.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of Ostarine (MK-2866).
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MK 287: a potent, specific, and orally active receptor antagonist of platelet-activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. moreplatesmoredates.com [moreplatesmoredates.com]
- 4. swolverine.com [swolverine.com]
- 5. andronovauk.com [andronovauk.com]
- 6. Selective androgen receptor modulators: the future of androgen therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. Ostarine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 9. Systematic Review of Safety of Selective Androgen Receptor Modulators in Healthy Adults: Implications for Recreational Users - PMC [pmc.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
- 11. swolverine.com [swolverine.com]
- 12. Selective androgen receptor modulators activate the canonical prostate cancer androgen receptor program and repress cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eurodiagnostico.com [eurodiagnostico.com]
Technical Support Center: Improving the Reproducibility of (rel)-MK 287 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of experiments involving (rel)-MK 287, a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as L-680,573, is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1] It functions as a competitive inhibitor, binding to the PAF receptor and preventing the binding of PAF, a key lipid mediator of inflammation, platelet aggregation, and other physiological and pathological processes.[1][2]
Q2: What are the key in vitro and in vivo applications of this compound?
A2: In vitro, this compound is primarily used to study PAF receptor-mediated signaling pathways. Key applications include radioligand binding assays to determine binding affinity and platelet aggregation assays to assess its inhibitory effect on PAF-induced platelet activation.[1][3] In vivo, it is used to investigate the role of PAF in various disease models, such as inflammation, thrombosis, and asthma.[1][2]
Q3: What are the solubility and storage recommendations for this compound?
Troubleshooting Guides
Radioligand Binding Assays
Q4: I am observing high non-specific binding in my [3H]PAF binding assay. What could be the cause and how can I troubleshoot it?
A4: High non-specific binding can obscure the specific binding signal and lead to inaccurate determination of binding parameters.
-
Possible Cause 1: Inadequate blocking.
-
Solution: Ensure that the assay buffer contains an appropriate blocking agent, such as bovine serum albumin (BSA), to prevent the radioligand from binding to non-receptor sites on the cell membranes or assay plate. The concentration of BSA may need to be optimized (typically 0.1-1%).
-
-
Possible Cause 2: Insufficient washing.
-
Solution: Increase the number and/or volume of washes to thoroughly remove unbound radioligand. Ensure the wash buffer is cold to minimize dissociation of the radioligand from the receptor during washing.
-
-
Possible Cause 3: Radioligand concentration is too high.
-
Solution: Use a radioligand concentration at or below the Kd for the receptor to minimize non-specific binding. If the Kd is unknown, perform a saturation binding experiment to determine it.
-
Q5: My competition binding assay with this compound is showing a shallow or biphasic inhibition curve. What does this indicate?
A5: A shallow or biphasic inhibition curve can suggest several complexities in the binding interaction.
-
Possible Cause 1: Multiple binding sites.
-
Solution: The receptor may exist in different affinity states or there might be multiple binding sites for the antagonist. Analyze the data using a two-site binding model to determine the respective Ki values and population of each site.
-
-
Possible Cause 2: Allosteric modulation.
-
Solution: this compound might be binding to a site on the receptor that is different from the PAF binding site, allosterically modulating PAF binding. This can result in incomplete inhibition. Further experiments, such as Schild analysis, may be needed to characterize the nature of the antagonism.
-
-
Possible Cause 3: Compound stability or solubility issues.
-
Solution: Ensure that this compound is fully dissolved and stable in the assay buffer at the concentrations tested. Precipitated compound will lead to inaccurate results. Consider using a different solvent or sonication to aid dissolution.
-
Platelet Aggregation Assays
Q6: I am not observing a consistent inhibitory effect of this compound on PAF-induced platelet aggregation. What are the potential reasons?
A6: Inconsistent results in platelet aggregation assays can arise from variability in platelet preparation and handling.
-
Possible Cause 1: Platelet activation during preparation.
-
Solution: Handle blood samples and platelet-rich plasma (PRP) gently to avoid mechanical activation of platelets. Use wide-bore pipette tips and avoid vigorous vortexing. Ensure all equipment is clean and free of contaminants that could activate platelets.
-
-
Possible Cause 2: Variability in platelet count.
-
Solution: Standardize the platelet count in the PRP for all experiments. A typical concentration is 2.5 x 10^8 platelets/mL.
-
-
Possible Cause 3: Donor-to-donor variability.
-
Solution: Platelet responsiveness to PAF can vary between donors. If possible, use platelets from the same donor for a set of experiments. If using multiple donors, perform appropriate statistical analysis to account for this variability.
-
Q7: The dose-response curve for PAF-induced aggregation is not reproducible between experiments. How can I improve consistency?
A7: Reproducibility in dose-response curves is critical for accurately determining the potency of an antagonist.
-
Possible Cause 1: Instability of PAF solution.
-
Solution: PAF is a lipid and can be unstable in aqueous solutions. Prepare fresh PAF solutions for each experiment from a concentrated stock stored in an appropriate solvent (e.g., ethanol with 0.1% BSA) at -20°C or -80°C.
-
-
Possible Cause 2: Inconsistent incubation times.
-
Solution: Standardize the pre-incubation time of the platelets with this compound before adding the PAF agonist. A typical pre-incubation time is 1-5 minutes.
-
-
Possible Cause 3: Temperature fluctuations.
-
Solution: Perform all steps of the platelet aggregation assay at a constant temperature, typically 37°C, as platelet function is temperature-sensitive.
-
Quantitative Data Summary
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Cell Type/Membrane | Value | Reference |
| Ki | Human Platelet Membranes | 6.1 ± 1.5 nM | [1] |
| Ki | Human Polymorphonuclear Leukocyte (PMN) Membranes | 3.2 ± 0.7 nM | [1] |
| Ki | Human Lung Membranes | 5.49 ± 2.3 nM | [1] |
| ED50 (Platelet Aggregation) | Human Platelets in Plasma | 56 ± 38 nM | [1] |
| ED50 (Platelet Aggregation) | Gel-filtered Human Platelets | 1.5 ± 0.5 nM | [1] |
| ED50 (Elastase Release) | Human PMNs | 4.4 ± 2.6 nM | [1] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Animal Model | Route of Administration | ED50 | Reference |
| Inhibition of PAF-induced lethality | Mice | Oral | 0.8 mg/kg | [1] |
| Inhibition of PAF-induced bronchoconstriction | Guinea Pigs | Intraduodenal | 0.18 mg/kg | [1] |
| Inhibition of PAF-induced bronchoconstriction | Guinea Pigs | Intravenous | 0.19 mg/kg | [1] |
Experimental Protocols
Protocol 1: [3H]PAF Radioligand Binding Assay
This protocol is a general guideline for a competitive binding assay to determine the affinity of this compound for the PAF receptor.
Materials:
-
Cell membranes expressing the PAF receptor (e.g., from human platelets or a recombinant cell line)
-
[3H]PAF (radioligand)
-
This compound (unlabeled competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare a membrane suspension in binding buffer to a final protein concentration of 20-50 µ g/well .
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL binding buffer, 50 µL [3H]PAF (at a concentration close to its Kd), and 100 µL membrane suspension.
-
Non-specific Binding: 50 µL of a high concentration of unlabeled PAF (e.g., 1 µM), 50 µL [3H]PAF, and 100 µL membrane suspension.
-
Competition: 50 µL of varying concentrations of this compound, 50 µL [3H]PAF, and 100 µL membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound and fit the data to a one-site or two-site competition model to determine the IC50 and Ki values.
Protocol 2: PAF-Induced Platelet Aggregation Assay
This protocol describes a method to assess the inhibitory effect of this compound on platelet aggregation.[3]
Materials:
-
Freshly drawn human blood in sodium citrate anticoagulant
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet-Activating Factor (PAF)
-
This compound
-
Saline or appropriate buffer
-
Aggregometer
Procedure:
-
PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Aggregometer Setup: Set up the aggregometer according to the manufacturer's instructions. Use PPP to set the 100% aggregation baseline and PRP for the 0% aggregation baseline.
-
Assay:
-
Pipette a known volume of adjusted PRP into an aggregometer cuvette with a stir bar and place it in the heating block (37°C).
-
Add a specific concentration of this compound or vehicle control to the PRP and incubate for 1-5 minutes.
-
Add a concentration of PAF that induces a submaximal aggregation response (e.g., EC80).
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis: The extent of platelet aggregation is measured as the maximum change in light transmission. Calculate the percentage of inhibition of aggregation for each concentration of this compound. Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
Visualizations
Caption: Simplified PAF Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a PAF-induced platelet aggregation assay with this compound.
References
- 1. MK 287: a potent, specific, and orally active receptor antagonist of platelet-activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are PAF receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of PAF Receptor Binding Assay Using (rel)-MK-287
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refinement of Platelet-Activating Factor (PAF) receptor binding assays utilizing the antagonist, (rel)-MK-287.
Frequently Asked Questions (FAQs)
Q1: What is (rel)-MK-287 and why is it used in PAF receptor binding assays?
A1: (rel)-MK-287 is a potent, selective, and orally active antagonist of the Platelet-Activating Factor Receptor (PAFR).[1][2] It is a tetrahydrofuran analog that competitively inhibits the binding of PAF to its receptor.[2] Its high affinity and specificity make it an excellent tool for characterizing the PAF receptor and for screening potential PAF receptor antagonists in competitive binding assays.
Q2: What is the mechanism of action of (rel)-MK-287?
A2: (rel)-MK-287 acts as a competitive antagonist at the PAF receptor.[2][3] This means it binds to the same site as the endogenous ligand, PAF, but does not activate the receptor. By occupying the binding site, it prevents PAF from binding and initiating downstream signaling cascades.[3]
Q3: What are the expected binding affinity values for (rel)-MK-287?
A3: The binding affinity of MK-287 is typically reported as an equilibrium inhibition constant (Ki) or as an IC50/ED50 value from functional assays. These values can vary depending on the cell type and experimental conditions.
Quantitative Data Summary
The following tables summarize the reported binding and inhibitory activities of MK-287.
Table 1: Inhibition Constants (Ki) of MK-287 for [³H]C18-PAF Binding
| Tissue/Cell Type | Ki (nM) |
| Human Platelet Membranes | 6.1 ± 1.5 |
| Human Polymorphonuclear Leukocyte (PMN) Membranes | 3.2 ± 0.7 |
| Human Lung Membranes | 5.49 ± 2.3 |
| Data sourced from Hwang SB, et al. (1993).[2] |
Table 2: Inhibitory Concentrations (ED50) of MK-287 in Functional Assays
| Assay | Cell Type | ED50 (nM) |
| PAF-induced Platelet Aggregation | Platelets in Plasma | 56 ± 38 |
| PAF-induced Platelet Aggregation | Gel-filtered Platelets | 1.5 ± 0.5 |
| PAF-induced Elastase Release | Polymorphonuclear Leukocytes (PMNs) | 4.4 ± 2.6 |
| Data sourced from Hwang SB, et al. (1993).[2] |
Experimental Protocols
A detailed methodology for a competitive radioligand binding assay to determine the Ki of (rel)-MK-287 for the PAF receptor is provided below. This protocol is synthesized from established radioligand binding assay procedures.[1][4]
I. Cell Membrane Preparation
High-quality cell membranes are essential for a successful binding assay. This protocol describes the preparation of membranes from cultured cells overexpressing the PAF receptor.
Materials:
-
Cultured cells (e.g., HEK293 or CHO) expressing the PAF receptor
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Dounce homogenizer or sonicator
-
High-speed refrigerated centrifuge
Procedure:
-
Grow cells to confluency.
-
Wash adherent cells twice with ice-cold PBS.
-
Harvest cells by scraping into ice-cold Lysis Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer or sonication on ice.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 - 40,000 x g for 20-30 minutes at 4°C) to pellet the cell membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Lysis Buffer.
-
Repeat the high-speed centrifugation step.
-
Resuspend the final pellet in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
Aliquot the membrane suspension and store at -80°C until use.
II. Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of (rel)-MK-287 by measuring its ability to compete with a radiolabeled PAF receptor agonist (e.g., [³H]C18-PAF).
Materials:
-
Prepared cell membranes expressing the PAF receptor
-
Radioligand (e.g., [³H]C18-PAF)
-
(rel)-MK-287
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1% BSA)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Unlabeled PAF (for determining non-specific binding)
-
96-well microplates
-
Glass fiber filters
-
Filtration apparatus (cell harvester)
-
Scintillation fluid and counter
Procedure:
-
Assay Setup: Set up the assay in triplicate in a 96-well plate.
-
Total Binding: Add assay buffer, radioligand, and cell membranes.
-
Non-specific Binding (NSB): Add assay buffer, radioligand, a high concentration of unlabeled PAF (e.g., 1-10 µM), and cell membranes.
-
Competition: Add assay buffer, radioligand, serial dilutions of (rel)-MK-287, and cell membranes.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
III. Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding as a function of the log concentration of (rel)-MK-287.
-
-
Determine IC50:
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of (rel)-MK-287 that inhibits 50% of the specific binding of the radioligand).
-
-
Calculate Ki:
-
Calculate the equilibrium inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the PAF receptor.
-
-
-
Troubleshooting Guide
This section addresses common issues encountered during PAF receptor binding assays.
Problem 1: High Non-Specific Binding (NSB)
| Potential Cause | Recommended Solution |
| Radioligand Issues | Use a lower concentration of the radioligand, ideally at or below its Kd.[5] Ensure the radiochemical purity of the radioligand is high (>90%).[5] Hydrophobic radioligands can exhibit higher NSB.[4] |
| Tissue/Cell Preparation | Reduce the amount of membrane protein per well. Titrate the membrane concentration to find the optimal signal-to-noise ratio.[5] Ensure thorough homogenization and washing of membranes to remove endogenous ligands. |
| Assay Conditions | Optimize the concentration of blocking agents like Bovine Serum Albumin (BSA) in the assay buffer.[4] Consider adding salts or detergents to the wash buffer to reduce non-specific interactions.[4] Optimize incubation time and temperature; shorter times or lower temperatures may reduce NSB, but ensure equilibrium is reached for specific binding.[4] Increase the number and volume of wash steps with ice-cold wash buffer.[5] |
| Filter Binding | Pre-soak the glass fiber filters in a solution like 0.5% polyethyleneimine (PEI) to reduce radioligand binding to the filter itself. |
Problem 2: Low Specific Binding Signal
| Potential Cause | Recommended Solution |
| Receptor Density | The expression level of the PAF receptor in your cell membranes may be too low. Use a cell line with higher receptor expression or increase the amount of membrane protein per well. |
| Inactive Radioligand | Verify the activity and concentration of your radioligand stock. Ensure proper storage to prevent degradation. |
| Suboptimal Assay Conditions | Perform a time-course experiment (association kinetics) to ensure the incubation time is sufficient to reach equilibrium.[6] Verify the pH and composition of the assay buffer. |
| Ligand Depletion | Ensure that less than 10% of the added radioligand is bound to avoid depleting the free ligand concentration, which can affect the accuracy of Kd and Ki calculations.[7] If necessary, reduce the amount of membrane protein. |
Problem 3: Poor Reproducibility (High Variability between Replicates)
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure proper mixing of all solutions before dispensing. |
| Inconsistent Washing | Use an automated cell harvester for consistent and rapid filtration and washing. If washing manually, ensure the volume, duration, and force are consistent for all wells.[4] |
| Temperature Fluctuations | Perform incubations in a temperature-controlled environment to maintain a constant temperature throughout the assay.[4] |
| "Edge Effects" in Microplates | Avoid using the outer wells of the 96-well plate for samples and standards, as they are more prone to evaporation and temperature variations. Fill the outer wells with buffer to create a humidity barrier.[8] |
Visualizing Key Processes
PAF Receptor Signaling Pathway
The binding of Platelet-Activating Factor (PAF) to its G-protein coupled receptor (PAFR) initiates a cascade of intracellular signaling events. The PAFR can couple to both Gq and Gi proteins.[4] Activation of Gq leads to the stimulation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, a key second messenger in many cellular responses.[9]
Caption: PAF Receptor Signaling via Gq Pathway.
Experimental Workflow for Competitive Binding Assay
The following diagram illustrates the key steps in performing a competitive radioligand binding assay to determine the inhibitory constant (Ki) of a test compound like (rel)-MK-287.
Caption: Competitive Radioligand Binding Assay Workflow.
Troubleshooting Logic Flowchart
This flowchart provides a systematic approach to troubleshooting common problems in a PAF receptor binding assay.
Caption: Troubleshooting Logic for Binding Assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chem.uwec.edu [chem.uwec.edu]
Technical Support Center: Addressing Poor In Vivo Bioavailability of (rel)-MK 287
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor in vivo bioavailability with the investigational compound (rel)-MK 287. The information provided herein offers strategies and experimental approaches to identify and overcome bioavailability challenges.
Troubleshooting Guide: Low In Vivo Bioavailability of this compound
Poor oral bioavailability can stem from a variety of factors, including low aqueous solubility, poor permeability across the intestinal membrane, and extensive first-pass metabolism.[1][2] The following guide provides a systematic approach to troubleshooting low systemic exposure of this compound after oral administration.
| Observed Issue | Potential Cause | Recommended Action |
| Low drug concentration in plasma after oral dosing | Poor Aqueous Solubility: this compound may not be dissolving sufficiently in the gastrointestinal fluids to be absorbed. | 1. Characterize the physicochemical properties of this compound, including its solubility at different pH values. 2. Employ formulation strategies to enhance solubility, such as micronization, salt formation, or the use of co-solvents. 3. Consider advanced formulations like amorphous solid dispersions or lipid-based delivery systems.[2][3] |
| High variability in plasma concentrations between subjects | Food Effects: The presence or absence of food can significantly alter the gastrointestinal environment, affecting drug dissolution and absorption. | 1. Conduct in vivo pharmacokinetic studies in both fed and fasted states to assess the impact of food. 2. If a significant food effect is observed, formulation adjustments may be necessary to ensure consistent absorption. |
| Low oral bioavailability despite adequate aqueous solubility | Poor Membrane Permeability: this compound may not be efficiently transported across the intestinal epithelium. | 1. Perform in vitro permeability assays (e.g., Caco-2 cell monolayer assay) to assess intestinal permeability. 2. If permeability is low, consider the use of permeation enhancers, though this approach requires careful safety evaluation.[4] |
| Significantly lower plasma exposure after oral vs. intravenous administration | Extensive First-Pass Metabolism: this compound may be heavily metabolized in the liver or gut wall before reaching systemic circulation.[1] | 1. Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify metabolic pathways. 2. If first-pass metabolism is high, formulation strategies that promote lymphatic transport, such as lipid-based formulations, may help bypass the liver.[2][5] |
Frequently Asked Questions (FAQs)
Q1: What is bioavailability and why is it important?
A1: Bioavailability refers to the fraction of an administered dose of an unchanged drug that reaches the systemic circulation.[1][6] It is a critical pharmacokinetic parameter that determines the therapeutic efficacy of a drug, as a sufficient amount of the active compound must reach its target site to exert its pharmacological effect.
Q2: My initial in vivo studies with this compound show very low oral bioavailability. What are the first steps I should take?
A2: The first step is to thoroughly characterize the physicochemical properties of this compound. This includes determining its aqueous solubility across a range of physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) and its membrane permeability. This information will help you diagnose the root cause of the poor bioavailability and guide your formulation development strategy.
Q3: What are some common formulation strategies to improve the bioavailability of poorly soluble compounds like this compound?
A3: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs.[1][4] These can be broadly categorized as:
-
Physical Modifications: Techniques like micronization and nanosizing increase the surface area of the drug particles, which can enhance the dissolution rate.[7]
-
Chemical Modifications: Salt formation is a common and effective method for increasing the solubility and dissolution rates of acidic and basic drugs.[3]
-
Enabling Formulations:
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in its high-energy amorphous form can significantly improve solubility.[2][3]
-
Lipid-Based Formulations: These include self-emulsifying drug delivery systems (SEDDS), which can improve solubility and potentially bypass first-pass metabolism through lymphatic absorption.[2][4][5]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.[4]
-
Q4: How can I determine if first-pass metabolism is the primary reason for the low bioavailability of this compound?
A4: To assess the impact of first-pass metabolism, you can compare the pharmacokinetic profiles of this compound following oral and intravenous (IV) administration. A significantly lower area under the curve (AUC) for the oral route compared to the IV route (after dose normalization) suggests a high first-pass effect. In vitro studies using liver microsomes can further elucidate the metabolic stability of the compound.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol outlines a method to assess the intestinal permeability of this compound.
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer, an in vitro model of the human intestinal epithelium.
Materials:
-
Caco-2 cells (passage 20-40)
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Hank's Balanced Salt Solution (HBSS)
-
This compound
-
Lucifer yellow (as a marker for monolayer integrity)
-
Analytical method for quantification of this compound (e.g., LC-MS/MS)
Methodology:
-
Cell Culture and Seeding: Culture Caco-2 cells in DMEM. Seed the cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Monolayer Differentiation: Culture the cells for 21-25 days to allow for differentiation and the formation of a tight monolayer. Monitor the transepithelial electrical resistance (TEER) to assess monolayer integrity.
-
Permeability Experiment:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the dosing solution of this compound in HBSS to the apical (A) chamber.
-
Add fresh HBSS to the basolateral (B) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
At the end of the experiment, collect samples from the apical chamber.
-
-
Integrity Check: After the experiment, assess the permeability of Lucifer yellow to confirm monolayer integrity was maintained.
-
Sample Analysis: Quantify the concentration of this compound in all samples using a validated analytical method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
Visualizations
Caption: Troubleshooting workflow for addressing poor bioavailability.
Caption: Factors influencing the oral bioavailability of a drug.
References
- 1. jneonatalsurg.com [jneonatalsurg.com]
- 2. upm-inc.com [upm-inc.com]
- 3. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: (rel)-MK-287 Analogue Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of (rel)-MK-287 analogues. Due to the proprietary nature of specific drug development programs, this guide assumes (rel)-MK-287 to be a representative small molecule kinase inhibitor with a core structure amenable to common synthetic challenges. The solutions provided are based on established principles of organic chemistry and drug discovery.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yields in the final coupling step of the (rel)-MK-287 analogue synthesis?
Low yields in the final coupling step, typically a Suzuki or Buchwald-Hartwig reaction, can often be attributed to several factors. These include the purity of starting materials, catalyst activity, and reaction conditions. Ensure that your boronic acid/ester or amine coupling partner is free of impurities, as these can poison the catalyst. The palladium catalyst and ligands should be handled under an inert atmosphere to prevent degradation. Additionally, inadequate solvent degassing can lead to oxidation of the catalyst and reduced efficiency.
Q2: I am observing significant amounts of a homo-coupling by-product. How can I minimize this?
The formation of homo-coupling by-products is a common issue in cross-coupling reactions. This can be minimized by carefully controlling the reaction stoichiometry and the rate of addition of the limiting reagent. Running the reaction at a lower temperature can also help to suppress this side reaction. The choice of ligand can also have a significant impact; consider screening different ligands to find one that favors the desired cross-coupling pathway.
Q3: My purified compound shows signs of degradation upon storage. What are the recommended storage conditions?
Many complex organic molecules, including potential (rel)-MK-287 analogues, can be sensitive to light, air, and moisture. For long-term storage, it is recommended to store the compound as a solid in a tightly sealed vial under an inert atmosphere (argon or nitrogen) at -20°C or below. If the compound is in solution, use degassed, anhydrous solvents and store at low temperatures. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Problem 1: Poor Solubility of Starting Materials
Symptoms:
-
Incomplete dissolution of starting materials in the reaction solvent.
-
Heterogeneous reaction mixture where a homogeneous one is expected.
-
Stalled reaction progress.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Solvent System | Screen a range of solvents with varying polarities. A mixture of solvents, such as toluene/water or dioxane/water, may be necessary for some coupling reactions. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for any signs of decomposition. |
| High Concentration of Reactants | Reduce the concentration of the reactants by adding more solvent. |
| Salt Formation | If one of your starting materials is a salt, consider converting it to the freebase form before the reaction. |
Problem 2: Difficulty in Product Purification
Symptoms:
-
Co-elution of the product with impurities during column chromatography.
-
Persistent colored impurities in the final product.
-
Inability to obtain a pure solid from the crude oil.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Residual Catalyst | Use a metal scavenger (e.g., activated carbon, silica-based scavengers) to remove residual palladium. |
| Closely Eluting Impurities | Optimize the mobile phase for column chromatography. Consider using a different stationary phase (e.g., alumina, C18). Preparative HPLC may be necessary for difficult separations. |
| Product Oiling Out | Try different solvent systems for crystallization. If the product is an oil, consider converting it to a salt to induce crystallization. |
| Thermally Labile Compound | Use purification techniques that do not require heat, such as flash chromatography at room temperature or precipitation. |
Experimental Protocols
Protocol: Suzuki-Miyaura Cross-Coupling for Analogue Synthesis
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a heterocyclic halide with a boronic acid or ester.
Materials:
-
Heterocyclic halide (1.0 eq)
-
Boronic acid or ester (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add the heterocyclic halide, boronic acid or ester, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive flow of the inert gas.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Hypothetical signaling pathway and inhibition by (rel)-MK-287 analogue.
Caption: General experimental workflow for analogue synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
Minimizing non-specific binding of (rel)-MK 287
Technical Support Center: (rel)-MK 287
Disclaimer: Information on the specific compound "this compound" is limited in publicly available scientific literature. The following troubleshooting guide is based on the known properties of a similarly named compound, MK-287, a platelet-activating factor (PAF) receptor antagonist, and general principles for minimizing non-specific binding of small molecules in biochemical and cellular assays. Researchers should adapt these recommendations based on their specific experimental setup and the physicochemical properties of their particular molecule.
Frequently Asked Questions (FAQs)
Q1: What is MK-287 and what is its primary mechanism of action?
A1: MK-287 is a potent and selective antagonist of the platelet-activating factor (PAF) receptor.[1][2] It functions by competitively inhibiting the binding of PAF to its receptors on various cell types, including platelets, polymorphonuclear leukocytes (PMNs), and lung membranes.[2] This inhibition prevents the downstream signaling cascades initiated by PAF, which are involved in inflammation, platelet aggregation, and bronchoconstriction.[1][2]
Q2: I am observing high background signal in my ELISA/HTS assay when using this compound. What are the common causes?
A2: High background signal is a frequent issue and can stem from several factors related to non-specific binding. These include:
-
Insufficient Blocking: The blocking buffer may not be effectively saturating all non-specific binding sites on the microplate wells.[3][4][5]
-
Hydrophobic Interactions: The compound may be interacting non-specifically with the plastic of the microplate or other assay components due to its hydrophobicity.
-
Inadequate Washing: Washing steps may not be stringent enough to remove all unbound or weakly bound molecules.[6][7]
-
Compound Aggregation: At higher concentrations, the compound may form aggregates that can lead to spurious signals.
Q3: How can I determine if the observed effect of this compound in my cell-based assay is due to a specific on-target interaction or a non-specific/off-target effect?
A3: Differentiating between on-target and off-target effects is crucial. Here are several strategies:
-
Use a Negative Control: Employ a structurally similar but inactive enantiomer or analog of this compound. For instance, the enantiomer of MK-287, L-680,574, is 20-fold less potent.[2] A significantly reduced effect with the inactive analog suggests the primary compound's effect is specific.
-
Perform a Rescue Experiment: If possible, overexpressing the target receptor (PAF receptor) should make the cells less sensitive to the antagonist, requiring a higher concentration of this compound to achieve the same level of inhibition.
-
Utilize a Structurally Unrelated Antagonist: Confirm that another known PAF receptor antagonist with a different chemical structure produces the same biological effect. This strengthens the evidence that the observed phenotype is due to PAF receptor inhibition.
Troubleshooting Guides
Issue 1: High Background in Plate-Based Assays (ELISA, HTS)
High background can mask the specific signal, reducing the sensitivity and accuracy of your assay.[4][5]
Troubleshooting Steps & Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Insufficient Blocking | Optimize blocking buffer by testing different agents (e.g., BSA, non-fat dry milk, commercial blockers) and concentrations (1-5%).[5][8] Increase blocking incubation time (e.g., 2 hours at RT or overnight at 4°C).[6] | Different blocking agents work better for different systems. Ensuring complete saturation of non-specific sites is key to reducing background.[3][4] |
| Non-Specific Hydrophobic Interactions | Add a non-ionic detergent like Tween-20 (0.05-0.1%) to the wash and/or blocking buffer.[6][9] Use low-binding microplates. | Detergents help to disrupt non-specific hydrophobic interactions between the compound and the plate surface.[9] |
| Inadequate Washing | Increase the number of wash cycles (e.g., from 3 to 5-6). Increase the duration and volume of each wash.[6][10] Ensure vigorous but careful washing to avoid disturbing the coated surface.[8] | Thorough washing is critical for removing unbound compound and other reagents that contribute to background noise.[7] |
| Compound or Detection Reagent Concentration Too High | Titrate the concentration of this compound to find the optimal balance between specific signal and background. Titrate primary and/or secondary antibodies if used in the assay.[6][11] | High concentrations can lead to non-specific binding and aggregation.[11] |
Issue 2: Non-Specific Binding in Immunoprecipitation (IP) or Pull-Down Assays
Non-specific binding of this compound or cellular proteins to the beads or antibody can lead to false positives and high background on subsequent analysis like Western blotting.
Troubleshooting Steps & Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Binding to IP Beads | Pre-clear the lysate by incubating it with beads (without antibody) before the IP.[12][13][14] This removes proteins that non-specifically bind to the bead matrix. | This step depletes the lysate of proteins that have an affinity for the beads themselves, resulting in a cleaner final eluate.[12][13] |
| Non-Specific Antibody Binding | Run an isotype control experiment using a non-specific antibody of the same isotype and from the same host species.[13] | This helps to differentiate between bands that are a result of specific antigen binding and those that bind non-specifically to the immunoglobulin. |
| Insufficient Washing Stringency | Increase the salt concentration (e.g., up to 500 mM NaCl) in the wash buffer.[15] Add a non-ionic detergent (e.g., 0.1-1.0% NP-40 or Triton X-100) to the wash buffer.[15] Increase the number and duration of washes.[15] | Higher salt and detergent concentrations disrupt weaker, non-specific electrostatic and hydrophobic interactions, respectively, while preserving the specific antibody-antigen interaction.[15] |
| Binding to Plastic Tubes | During the final wash step, transfer the beads to a new, clean microcentrifuge tube.[14][15] Use low-binding tubes. | This avoids the carry-over of proteins that may have bound non-specifically to the walls of the original tube.[15] |
Experimental Protocols
Protocol 1: Optimizing Blocking Buffers for ELISA
This protocol aims to identify the most effective blocking agent to minimize non-specific binding of this compound or detection reagents.
-
Plate Coating: Coat the wells of a 96-well plate with your antigen/antibody as per your standard protocol.
-
Prepare Blocking Buffers: Prepare at least three different blocking solutions.
-
Buffer A: 3% Bovine Serum Albumin (BSA) in PBS.
-
Buffer B: 5% Non-Fat Dry Milk in PBS with 0.05% Tween-20.
-
Buffer C: A commercially available blocking buffer.
-
-
Blocking Step: Add 200 µL of the different blocking buffers to replicate sets of wells. Include a "no block" control (PBS only). Incubate for 2 hours at room temperature.
-
Wash: Wash all wells thoroughly (e.g., 4 x 200 µL of PBS-T).
-
Assay Procedure: Proceed with the rest of your ELISA protocol, but add only the detection reagents (e.g., secondary antibody-HRP conjugate, without primary antibody or sample). This will measure the direct non-specific binding of the detection system to the blocked plate.
-
Develop and Read: Add substrate, stop the reaction, and read the absorbance. The buffer that yields the lowest absorbance has the best blocking efficiency for your system.
Data Presentation
Table 1: Binding Affinity of MK-287 for PAF Receptors
This table summarizes the inhibitory constants (Ki) and dissociation constants (KD) of MK-287 from various human tissues. Lower values indicate higher binding affinity.
| Tissue/Cell Type | Assay Type | Parameter | Value (nM) | Reference |
| Human Platelet Membranes | [³H]C18-PAF Binding | Ki | 6.1 ± 1.5 | [2] |
| Human PMN Membranes | [³H]C18-PAF Binding | Ki | 3.2 ± 0.7 | [2] |
| Human Lung Membranes | [³H]C18-PAF Binding | Ki | 5.49 ± 2.3 | [2] |
| Human Platelet Membranes | [³H]MK 287 Binding | KD | 2.1 ± 0.6 | [2] |
| Human PMN Membranes | [³H]MK 287 Binding | KD | 2.9 ± 1.2 | [2] |
Table 2: Functional Inhibitory Potency of MK-287
This table shows the concentration of MK-287 required to achieve 50% inhibition (ED50) in various functional assays.
| Assay | Cell/System | Parameter | Value (nM) | Reference |
| Platelet Aggregation | Platelets in Plasma | ED50 | 56 ± 38 | [2] |
| Platelet Aggregation | Gel-Filtered Platelets | ED50 | 1.5 ± 0.5 | [2] |
| Elastase Release | Human PMNs | ED50 | 4.4 ± 2.6 | [2] |
Visualizations
Caption: Logic diagram for troubleshooting high background signals.
Caption: Workflow for minimizing non-specific binding in IP.
Caption: Simplified signaling pathway for PAF receptor antagonism.
References
- 1. MK-287 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. MK 287: a potent, specific, and orally active receptor antagonist of platelet-activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. Increase ELISA Accuracy: The Role of Blocking Buffers Clinisciences [clinisciences.com]
- 5. hiyka.com [hiyka.com]
- 6. arp1.com [arp1.com]
- 7. clyte.tech [clyte.tech]
- 8. benchchem.com [benchchem.com]
- 9. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Western Blot Troubleshooting High Background | Sino Biological [sinobiological.com]
- 12. Immunoprecipitation (IP): The Complete Guide | Antibodies.com [antibodies.com]
- 13. blog.benchsci.com [blog.benchsci.com]
- 14. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 15. benchchem.com [benchchem.com]
Best practices for storing and handling (rel)-MK 287
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the handling and use of (rel)-MK 287, also known as Ostarine or Enobosarm, in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Ostarine)?
A1: this compound, commonly known as Ostarine, is a non-steroidal selective androgen receptor modulator (SARM).[1] It is an investigational drug that has been studied for its potential to treat conditions such as muscle wasting and osteoporosis.[1] In a research context, it is used to investigate the effects of androgen receptor activation.
Q2: What is the mechanism of action of Ostarine?
A2: Ostarine is a selective agonist of the androgen receptor (AR).[1] Upon binding to the AR in target tissues, such as skeletal muscle, the Ostarine-AR complex translocates to the nucleus. There, it binds to androgen response elements (AREs) on DNA, leading to the up- or down-regulation of specific gene transcription.[2] This signaling cascade can influence protein synthesis and other cellular processes.[2]
Q3: What are the main research applications of Ostarine?
A3: Ostarine is primarily used in preclinical research to study its effects on muscle and bone tissue. It has been investigated for its potential anabolic effects on muscle and its ability to improve bone density.[1] Common in vitro studies involve treating cell lines like C2C12 myoblasts to investigate myogenic differentiation and proliferation.[3] In vivo studies often utilize rodent models to examine changes in muscle mass, bone density, and physical function.
Storage and Handling
Q4: How should solid this compound be stored?
A4: Solid this compound should be stored in a cool, dry place, protected from light. For long-term storage, it is recommended to keep the solid compound at -20°C, where it is stable for at least two years.[4]
Q5: How should stock solutions of this compound be prepared and stored?
A5: Stock solutions can be prepared by dissolving the solid compound in an appropriate organic solvent such as DMSO, ethanol, or DMF.[4] It is recommended to purge the solvent with an inert gas before preparing the solution to minimize oxidation.[4] Stock solutions are stable for up to 6 months when stored at -80°C and for up to 1 month at -20°C.[5] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q6: What are the recommended solvents for dissolving this compound?
A6: this compound is soluble in several organic solvents. The approximate solubilities are provided in the table below. For aqueous solutions, it is best to first dissolve the compound in ethanol and then dilute with the aqueous buffer.[4] Aqueous solutions are not recommended for storage for more than one day.[4]
| Solvent | Approximate Solubility |
| Ethanol | ~25 mg/mL[4] |
| DMSO | ~15 mg/mL[4] |
| Dimethylformamide (DMF) | ~15 mg/mL[4] |
| 1:4 solution of Ethanol:PBS (pH 7.2) | ~0.2 mg/mL[4] |
Q7: What safety precautions should be taken when handling this compound?
A7: this compound should be handled with caution as it is an investigational compound with a limited safety profile. Always wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of the powder. Avoid direct contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For more detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Troubleshooting Guide
Q8: My this compound is not dissolving properly. What should I do?
A8: If you are experiencing solubility issues, consider the following:
-
Solvent Choice: Ensure you are using a recommended solvent (see solubility table above). For aqueous preparations, dissolve in a small amount of ethanol first before diluting with your aqueous buffer.
-
Sonication: Gentle sonication can help to dissolve the compound.
-
Warming: Gentle warming of the solution may also aid in dissolution. However, be cautious not to overheat the solution, as this could lead to degradation.
-
Purity: If solubility issues persist, there may be an issue with the purity of the compound. Contact your supplier for a certificate of analysis.
Q9: I am observing precipitation in my stock solution after storage. What should I do?
A9: Precipitation upon storage, especially after a freeze-thaw cycle, can occur. To resolve this, you can try gently warming the solution and vortexing or sonicating until the precipitate redissolves. To prevent this, ensure your stock solution is not overly concentrated and consider preparing smaller, single-use aliquots to minimize freeze-thaw cycles.
Q10: I am not observing the expected biological effects in my experiment. What could be the reason?
A10: If you are not seeing the expected results, consider the following potential issues:
-
Compound Degradation: Improper storage or handling can lead to the degradation of this compound. Ensure you are following the recommended storage conditions.
-
Solution Instability: Aqueous solutions of Ostarine are not stable for long periods.[4] Prepare fresh aqueous solutions for each experiment.
-
Dosage and Concentration: The effective concentration of Ostarine can vary depending on the cell type or animal model. You may need to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
-
Cell Line/Animal Model: The responsiveness to Ostarine can differ between cell lines and animal models. Verify that the androgen receptor is expressed in your system.
-
Experimental Protocol: Review your experimental protocol for any potential errors in procedure or timing of treatments.
Experimental Protocols
Experimental Protocol 1: In Vitro Cell Proliferation Assay using C2C12 cells
-
Cell Seeding: Seed C2C12 myoblast cells in a 96-well plate at a density of 5,000 cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Allow the cells to attach and grow for 24 hours.
-
Starvation: After 24 hours, replace the growth medium with serum-free DMEM and incubate for another 24 hours to synchronize the cells.
-
Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in serum-free DMEM to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Add the treatment solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., 10% FBS).
-
Incubation: Incubate the cells with the treatments for 48 hours.
-
Proliferation Assay: Measure cell proliferation using a standard method such as the MTT or BrdU assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.
Experimental Protocol 2: Western Blot for Androgen Receptor Activation
-
Cell Culture and Treatment: Culture C2C12 cells in 6-well plates until they reach 70-80% confluency. Treat the cells with this compound at the desired concentration (e.g., 100 nM) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto a 10% SDS-polyacrylamide gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the androgen receptor or a downstream target (e.g., MyoD, myogenin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control such as GAPDH or β-actin.
Visualizations
Signaling Pathway of this compound in Skeletal Muscle
References
- 1. Enobosarm - Wikipedia [en.wikipedia.org]
- 2. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ostarine-Induced Myogenic Differentiation in C2C12, L6, and Rat Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Validation & Comparative
A Comparative Guide to (rel)-MK-287 Binding Affinity and PAF Receptor Antagonism
This guide provides a detailed comparison of the binding affinity of (rel)-MK-287, correctly identified as the potent platelet-activating factor (PAF) receptor antagonist MK-287, with other known PAF receptor antagonists. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of quantitative binding data, experimental methodologies, and relevant signaling pathways.
Comparative Binding Affinity of PAF Receptor Antagonists
The following table summarizes the binding affinities (Ki) of MK-287 and other selected PAF receptor antagonists. The data is compiled from various in vitro studies and presented to facilitate a direct comparison of their potency at the PAF receptor. Lower Ki values are indicative of higher binding affinity.
| Compound | Target/Tissue | Binding Affinity (Ki) [nM] | Reference |
| MK-287 | Human Platelet Membranes | 6.1 ± 1.5 | [1][2] |
| Human Polymorphonuclear Leukocyte (PMN) Membranes | 3.2 ± 0.7 | [1][2] | |
| Human Lung Membranes | 5.49 ± 2.3 | [1][2] | |
| Apafant (WEB 2086) | Human PAF Receptors | 9.9 | [3][4][5][6] |
| Human Platelets | 15 | [7] | |
| Human PAF Receptors | 16.3 | [8] | |
| Ginkgolide B (BN 52021) | Human Neutrophils | 1300 | [9] |
| Rupatadine | PAF Receptor | 550 | [4] |
Experimental Protocols: Radioligand Competition Binding Assay
The determination of the binding affinity for PAF receptor antagonists like MK-287 is typically achieved through a competitive radioligand binding assay. This method quantifies the ability of a test compound to displace a radiolabeled ligand from its receptor.
Objective:
To determine the inhibition constant (Ki) of a test compound for the PAF receptor.
Materials:
-
Radioligand: [3H]PAF (or another suitable radiolabeled PAF receptor agonist/antagonist)
-
Receptor Source: Isolated cell membranes from human platelets, polymorphonuclear leukocytes (PMNs), or other cells endogenously expressing the PAF receptor.
-
Test Compounds: MK-287 and other PAF receptor antagonists.
-
Assay Buffer: Tris-HCl buffer containing MgCl2 and bovine serum albumin (BSA).
-
Filtration System: Glass fiber filters and a vacuum manifold.
-
Scintillation Counter: For measuring radioactivity.
Methodology:
-
Membrane Preparation: Human platelets or other appropriate cells are homogenized and centrifuged to isolate the cell membrane fraction containing the PAF receptors. The protein concentration of the membrane preparation is determined.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the prepared cell membranes, a fixed concentration of the radioligand ([3H]PAF), and varying concentrations of the unlabeled test compound.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a vacuum manifold. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the experimental process and the biological context of PAF receptor antagonism, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MK 287: a potent, specific, and orally active receptor antagonist of platelet-activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. Inhibition by the PAF antagonist WEB 2086 of PAF induced inositol-1,4,5-trisphosphate production in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WEB 2086 | Platelet-Activating Factor (PAF) Receptors | Tocris Bioscience [tocris.com]
- 9. Inhibition by BN 52021 (ginkgolide B) of the binding of [3H]-platelet-activating factor to human neutrophil granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (rel)-MK 287 and Other PAF Antagonists: A Guide for Researchers
This guide provides a detailed comparative analysis of the Platelet-Activating Factor (PAF) receptor antagonist (rel)-MK 287 and other notable PAF antagonists. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their relative potencies and mechanisms of action, supported by experimental data.
Introduction to PAF and its Antagonists
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide range of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. It exerts its effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor (GPCR). The development of PAF receptor antagonists is a significant area of research for potential therapeutic interventions in various diseases. This guide focuses on the comparative efficacy of this compound against other well-characterized PAF antagonists.
Quantitative Comparison of PAF Receptor Antagonists
The following tables summarize the in vitro and in vivo activities of this compound and other selected PAF antagonists. The data is presented to facilitate a direct comparison of their potencies.
In Vitro Activity: Receptor Binding Affinity and Functional Inhibition
| Compound | Assay | Species/Cell Type | Ki (nM) | IC50/ED50 (nM) | Reference(s) |
| This compound | [3H]C18-PAF Binding | Human Platelet Membranes | 6.1 ± 1.5 | - | [1] |
| [3H]C18-PAF Binding | Human PMN Membranes | 3.2 ± 0.7 | - | [1] | |
| [3H]C18-PAF Binding | Human Lung Membranes | 5.49 ± 2.3 | - | [1] | |
| Platelet Aggregation (in plasma) | Human | - | 56 ± 38 | [1] | |
| Platelet Aggregation (gel-filtered) | Human | - | 1.5 ± 0.5 | [1] | |
| Elastase Release | Human PMNs | - | 4.4 ± 2.6 | [1] | |
| WEB 2086 (Apafant) | [3H]PAF Binding | Human Platelets | 15 | - | [2][3] |
| Platelet Aggregation | Human | - | 170 | [2][4] | |
| Neutrophil Aggregation | Human | - | 360 | [2][4] | |
| Inositol Phosphate Formation | Human Platelets | - | 33,000 | [3] | |
| CV-6209 | Platelet Aggregation | Rabbit | - | 75 | [5] |
| Platelet Aggregation | Human | - | 170 | [5] | |
| SR 27417 | [3H]PAF Binding | Rabbit Platelets | 0.057 ± 0.002 | - | [6] |
| [3H]PAF Binding | Human Platelets | 0.050 ± 0.0008 | - | [6] | |
| Platelet Aggregation | Rabbit | - | 0.10 | [7] | |
| Platelet Aggregation | Human | - | 0.50 | [7] | |
| Ginkgolide B (BN 52021) | Platelet Aggregation | Rabbit | - | pA2: 6.38 | [8] |
PMN: Polymorphonuclear leukocyte
In Vivo Activity: Inhibition of PAF-Induced Effects
| Compound | Assay | Species | ED50 (mg/kg) | Route of Administration | Reference(s) |
| This compound | PAF-induced Lethality | Mice | 0.8 | Oral | [1] |
| PAF-induced Bronchoconstriction | Guinea Pigs | 0.18 | Intraduodenal | [1] | |
| PAF-induced Bronchoconstriction | Guinea Pigs | 0.19 | Intravenous | [1] | |
| WEB 2086 (Apafant) | PAF-induced Hypotension | Rats | 0.052 | Intravenous | [4] |
| SR 27417 | PAF-induced Lethality | Mice | 0.0075 | Intravenous | [7] |
| PAF-induced Lethality | Mice | 0.045 | Oral | [7] | |
| PAF-induced Bronchoconstriction | Guinea Pigs | 0.014 | Intravenous | [7] | |
| PAF-induced Bronchoconstriction | Guinea Pigs | 0.14 | Oral | [7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures involved in the evaluation of these antagonists, the following diagrams are provided.
PAF Receptor Signaling Pathway
The PAF receptor is primarily coupled to Gq proteins. Upon PAF binding, Gq activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, a key event in many PAF-mediated cellular responses.
Experimental Workflow: In Vitro PAF Receptor Binding Assay
This workflow outlines the general procedure for a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the PAF receptor.
Experimental Workflow: In Vitro Platelet Aggregation Assay
This workflow illustrates the process of light transmission aggregometry (LTA) to measure the inhibitory effect (IC50) of a PAF antagonist on platelet aggregation.
Experimental Protocols
PAF Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the PAF receptor.
Materials:
-
Cell membranes expressing the PAF receptor (e.g., from human platelets or PMNs).
-
[3H]PAF (radioligand).
-
Test compound (this compound or other antagonists).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Isolate membranes from a suitable source (e.g., human platelets) by homogenization and centrifugation.
-
Assay Setup: In a microplate, combine the cell membranes, a fixed concentration of [3H]PAF, and varying concentrations of the test compound. Include wells for total binding (no antagonist) and non-specific binding (excess unlabeled PAF).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the antagonist concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[9]
Platelet Aggregation Inhibition Assay (Light Transmission Aggregometry)
Objective: To measure the inhibitory effect (IC50) of a test compound on PAF-induced platelet aggregation.
Materials:
-
Freshly drawn human whole blood (anticoagulated with sodium citrate).
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).
-
PAF (agonist).
-
Test compound (this compound or other antagonists).
-
Saline (vehicle).
-
Light Transmission Aggregometer.
Procedure:
-
PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 10 minutes) to obtain PPP.[10]
-
Aggregometer Setup: Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).
-
Assay: Place a cuvette with PRP in the aggregometer. Add the test compound at various concentrations (or vehicle) and incubate for a short period (e.g., 2-5 minutes) at 37°C with stirring.
-
Induce Aggregation: Add a submaximal concentration of PAF to the cuvette to induce platelet aggregation.
-
Measurement: Record the change in light transmission over time (typically 5-10 minutes).
-
Data Analysis: Determine the maximal aggregation for each concentration of the antagonist. Calculate the percentage of inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.[11]
In Vivo PAF-Induced Lethality in Mice
Objective: To evaluate the in vivo efficacy of a PAF antagonist in preventing PAF-induced mortality.
Materials:
-
Mice (e.g., BALB/c).
-
PAF solution.
-
Test compound (this compound or other antagonists) formulated for the desired route of administration (e.g., oral gavage, intravenous injection).
-
Vehicle control.
Procedure:
-
Animal Dosing: Administer the test compound or vehicle to groups of mice via the chosen route (e.g., orally).
-
PAF Challenge: After a specified pretreatment time, administer a lethal dose of PAF (e.g., 100 µg/kg) intravenously or intraperitoneally.[12][13]
-
Observation: Monitor the mice for a set period (e.g., 24-48 hours) and record the number of surviving animals in each group.
-
Data Analysis: Calculate the percentage of protection for each dose of the antagonist. Determine the ED50 value, the dose that protects 50% of the animals from lethality.[7]
Conclusion
This comparative analysis demonstrates that this compound is a potent and selective PAF receptor antagonist with significant in vitro and in vivo activity. Its potency is comparable to or greater than several other well-known PAF antagonists. The provided data tables, signaling pathway diagrams, and experimental protocols offer a valuable resource for researchers in the field of PAF pharmacology and drug development, facilitating the design and interpretation of future studies.
References
- 1. MK 287: a potent, specific, and orally active receptor antagonist of platelet-activating factor PMID: 8400114 | MCE [medchemexpress.cn]
- 2. Pardon Our Interruption [opnme.com]
- 3. Inhibition by the PAF antagonist WEB 2086 of PAF induced inositol-1,4,5-trisphosphate production in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological actions of WEB 2086, a new specific antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CV-6209, a highly potent antagonist of platelet activating factor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of SR 27417 on the binding of [3H]PAF to rabbit and human platelets and human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical and pharmacological activities of SR 27417, a highly potent, long-acting platelet-activating factor receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pA2 values for antagonists of platelet activating factor on aggregation of rabbit platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PAF-acether-induced mortality in mice: protection by benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Novel Role of Platelet-Activating Factor in Protecting Mice against Lipopolysaccharide-Induced Endotoxic Shock - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (rel)-MK 287 and WEB 2086 in Platelet-Activating Factor (PAF) Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent Platelet-Activating Factor (PAF) receptor antagonists: (rel)-MK 287 and WEB 2086. The information presented is curated from scientific literature to assist in the evaluation of these compounds for research and development purposes.
Introduction to PAF and its Antagonists
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide range of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. Its effects are mediated through the G-protein coupled PAF receptor (PAFR). Consequently, PAFR antagonists are of significant interest as potential therapeutic agents. Both this compound, a tetrahydrofuran derivative, and WEB 2086, a thieno-triazolodiazepine, have been extensively studied as selective and potent inhibitors of the PAF receptor.
Mechanism of Action
Both this compound and WEB 2086 are competitive antagonists of the PAF receptor. They bind to the receptor, thereby preventing the binding of PAF and inhibiting the downstream signaling cascade that leads to various cellular responses. This antagonism has been demonstrated to be specific, with little to no effect on other signaling pathways at concentrations where they effectively block PAF-induced responses.
PAF Receptor Signaling Pathway
Upon binding of PAF, the PAF receptor, a G-protein coupled receptor (GPCR), activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to physiological responses such as platelet aggregation, inflammation, and vasodilation. Both this compound and WEB 2086 act by blocking the initial binding of PAF to its receptor, thus inhibiting this entire downstream cascade.
Quantitative Data Comparison
The following tables summarize the reported in vitro and in vivo potencies of this compound and WEB 2086.
Disclaimer: The data presented below are compiled from different studies and were not obtained under identical experimental conditions. Therefore, this information should not be interpreted as a direct head-to-head comparison.
Table 1: this compound In Vitro and In Vivo Potency
| Assay Type | Species/System | Parameter | Value (nM) |
| Radioligand Binding ([3H]PAF) | Human Platelet Membranes | Ki | 6.1 |
| Radioligand Binding ([3H]PAF) | Human PMN Membranes | Ki | 3.2 |
| PAF-induced Platelet Aggregation | Human Platelet-Rich Plasma | ED50 | 56 |
| PAF-induced Platelet Aggregation | Human Gel-Filtered Platelets | ED50 | 1.5 |
| PAF-induced Elastase Release | Human PMNs | ED50 | 4.4 |
| PAF-induced Lethality | Mouse (oral) | ED50 | 0.8 mg/kg |
| PAF-induced Bronchoconstriction | Guinea Pig (i.d.) | ED50 | 0.18 mg/kg |
Table 2: WEB 2086 In Vitro and In Vivo Potency
| Assay Type | Species/System | Parameter | Value (nM) |
| Radioligand Binding ([3H]PAF) | Human Platelets | Ki | 9.9 |
| PAF-induced Platelet Aggregation | Human Platelet-Rich Plasma | IC50 | 170 |
| PAF-induced Neutrophil Aggregation | Human Neutrophils | IC50 | 360 |
| PAF-induced Hypotension | Rat (i.v.) | ED50 | 0.052 mg/kg |
| PAF-induced Bronchoconstriction | Guinea Pig (i.v.) | - | 0.01-0.5 mg/kg (dose-dependent inhibition) |
| PAF-induced Lethality | Guinea Pig (i.v.) | - | 0.01-0.5 mg/kg (dose-dependent inhibition) |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound for the PAF receptor.
1. Membrane Preparation:
-
Human platelets are isolated from whole blood by differential centrifugation.
-
Platelets are washed and then lysed in a hypotonic buffer.
-
The cell lysate is centrifuged at high speed to pellet the membranes.
-
The membrane pellet is resuspended in a suitable buffer for the binding assay.
2. Competitive Binding Assay:
-
In assay tubes, the prepared membranes are incubated with a fixed concentration of a radiolabeled PAF receptor ligand (e.g., [3H]PAF).
-
Increasing concentrations of the unlabeled test compound (this compound or WEB 2086) are added to the tubes.
-
A set of tubes without any unlabeled competitor is used to determine total binding.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled PAF receptor agonist.
-
The mixture is incubated at a specified temperature (e.g., 25°C) for a set time to reach equilibrium.
3. Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
PAF-Induced Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol describes a common method for assessing the functional inhibitory activity of PAF antagonists.
1. Preparation of Platelet-Rich Plasma (PRP):
-
Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate).
-
The blood is centrifuged at a low speed to separate the PRP from red and white blood cells.
-
The PRP is carefully collected and kept at room temperature.
2. Aggregation Measurement:
-
A sample of PRP is placed in a cuvette in a light transmission aggregometer and warmed to 37°C with constant stirring.
-
The test compound (this compound or WEB 2086) or vehicle is added to the PRP and incubated for a short period.
-
Platelet aggregation is initiated by adding a sub-maximal concentration of PAF.
-
The change in light transmission through the PRP is recorded over time. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.
3. Data Analysis:
-
The extent of platelet aggregation is quantified as the maximum change in light transmission.
-
The inhibitory effect of the test compound is calculated as the percentage reduction in PAF-induced aggregation compared to the vehicle control.
-
The concentration of the antagonist that produces 50% inhibition (IC50 or ED50) is determined from the dose-response curve.
Logical Relationship of PAF, its Receptor, and Antagonists
The interaction between PAF, its receptor, and the antagonists this compound and WEB 2086 can be visualized as a competitive binding scenario at the cellular level, which translates to the inhibition of a biological response.
Conclusion
Both this compound and WEB 2086 are potent and selective antagonists of the PAF receptor, demonstrating efficacy in both in vitro and in vivo models of PAF-mediated activity. The choice between these compounds for a particular research application may depend on factors such as the specific experimental system, desired route of administration, and the potency in the target species. The data and protocols provided in this guide are intended to serve as a valuable resource for researchers in the field of inflammation, thrombosis, and drug development.
Efficacy Showdown: (S)-Enobosarm Versus its Racemate in Androgen Receptor Modulation
A comprehensive analysis of the stereoselective activity of the selective androgen receptor modulator, Enobosarm (Ostarine, MK-2866), reveals the pronounced superiority of the (S)-enantiomer in both preclinical and clinical contexts. This guide provides a detailed comparison of the efficacy of the active (S)-enantiomer and its racemic mixture, supported by experimental data and methodologies, for researchers and professionals in drug development.
Enobosarm, a nonsteroidal selective androgen receptor modulator (SARM), has been extensively investigated for its potential therapeutic applications in muscle wasting diseases and osteoporosis. As a chiral molecule, it exists as two non-superimposable mirror images, or enantiomers: (S)-Enobosarm and (R)-Enobosarm. The commercially developed and clinically studied form of this compound is the single (S)-enantiomer, a decision rooted in the stereospecific nature of its interaction with the androgen receptor (AR).
Quantitative Efficacy Comparison
Research on other aryl-propionamide-based SARMs consistently demonstrates that the biological activity resides predominantly in one enantiomer. For Enobosarm, it is the (S)-enantiomer that exhibits high affinity for the androgen receptor and potent agonist activity. A study focused on the chiral analysis of commercially available Ostarine products confirmed that these products exclusively contained the (S)-enantiomer, further cementing its role as the active pharmacological agent.
Below is a table summarizing the expected and reported efficacy parameters based on available literature.
| Parameter | (S)-Enobosarm (Ostarine, MK-2866) | (R)-Enobosarm | Racemic Enobosarm ((rel)-MK-2866) |
| Androgen Receptor Binding Affinity (Ki) | High affinity (reported as ~3.8 nM) | Expected to be significantly lower | Expected to be approximately half that of the pure (S)-enantiomer |
| In Vitro Potency (EC50) | Potent agonist activity | Expected to be inactive or significantly less potent | Expected to be approximately half as potent as the pure (S)-enantiomer |
| Anabolic Activity (in vivo) | High | Expected to be negligible | Expected to be lower than the pure (S)-enantiomer at an equivalent dose |
| Androgenic Activity (in vivo) | Low/Tissue-Selective | Expected to be negligible | Expected to be lower than the pure (S)-enantiomer at an equivalent dose |
Experimental Protocols
The determination of the efficacy of SARMs like Enobosarm involves a series of in vitro and in vivo experiments.
In Vitro Androgen Receptor Binding Assay
Objective: To determine the binding affinity of the test compounds to the androgen receptor.
Methodology:
-
Preparation of Receptor Source: Cytosol from rat prostate tissue or recombinant human androgen receptor is used as the source of the receptor.
-
Competitive Binding: A constant concentration of a radiolabeled androgen, such as [3H]-mibolerone, is incubated with the receptor source in the presence of increasing concentrations of the test compound (e.g., (S)-Enobosarm, (R)-Enobosarm, or racemate).
-
Incubation and Separation: The mixture is incubated to allow for competitive binding to reach equilibrium. Bound and free radioligand are then separated using methods like hydroxylapatite adsorption or filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vitro Transcriptional Activation Assay
Objective: To measure the functional agonist or antagonist activity of the test compounds at the androgen receptor.
Methodology:
-
Cell Culture: A suitable mammalian cell line (e.g., CV-1, HEK293) is cultured.
-
Transfection: The cells are transiently transfected with two plasmids: one expressing the human androgen receptor and another containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.
-
Treatment: The transfected cells are treated with increasing concentrations of the test compounds. A known androgen (e.g., dihydrotestosterone, DHT) is used as a positive control.
-
Reporter Gene Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.
-
Data Analysis: The dose-response curves are plotted, and the EC50 (concentration for 50% maximal response) is calculated to determine the potency of the compound as an agonist.
In Vivo "Hershberger" Assay in Castrated Rats
Objective: To assess the anabolic and androgenic activity of the test compounds in a living organism.
Methodology:
-
Animal Model: Immature male rats are surgically castrated to remove the endogenous source of androgens.
-
Treatment: After a recovery period, the rats are treated with the test compounds or a vehicle control for a specified duration (e.g., 7-10 days).
-
Tissue Collection: At the end of the treatment period, the animals are euthanized, and specific tissues are excised and weighed. The levator ani muscle is used as a marker of anabolic activity, while the prostate and seminal vesicles are markers of androgenic activity.
-
Data Analysis: The weights of the levator ani muscle, prostate, and seminal vesicles are compared between the treated and control groups to determine the anabolic and androgenic potency of the compounds.
Signaling Pathway and Experimental Workflow
The mechanism of action of Enobosarm involves its binding to the androgen receptor, which then initiates a cascade of events leading to changes in gene expression.
Caption: Androgen Receptor Signaling Pathway for (S)-Enobosarm.
The following diagram illustrates a typical experimental workflow for comparing the efficacy of Enobosarm enantiomers.
Caption: Experimental workflow for efficacy comparison.
Comparative Analysis of (rel)-MK 287 and Alternative PAF Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the platelet-activating factor (PAF) receptor antagonist (rel)-MK 287 with other notable alternatives: ABT-491, WEB 2086, and CV-3988. The information presented herein is intended to assist researchers in selecting the most appropriate compound for their specific experimental needs by offering a comprehensive overview of their cross-reactivity profiles, potency, and the methodologies used for their evaluation.
Introduction to this compound and PAF Receptor Antagonism
This compound is the racemic form of MK 287, a potent and specific antagonist of the platelet-activating factor receptor (PAFR), a G-protein coupled receptor (GPCR) implicated in a variety of inflammatory and allergic diseases. By blocking the binding of PAF to its receptor, these antagonists can inhibit downstream signaling pathways, leading to a reduction in inflammatory responses, platelet aggregation, and other PAF-mediated effects. The development of selective PAF receptor antagonists is a key area of research for potential therapeutic interventions in conditions such as asthma, allergic rhinitis, and thrombosis.
Comparative Quantitative Data
The following tables summarize the available quantitative data for this compound and its alternatives, focusing on their binding affinities and functional inhibitory activities.
Table 1: Comparative Binding Affinities of PAF Receptor Antagonists
| Compound | Target | Assay Type | Species | Kᵢ (nM) | Reference |
| This compound | PAF Receptor | Radioligand Binding ([³H]C₁₈-PAF) | Human (Platelets) | 6.1 ± 1.5 | [1] |
| PAF Receptor | Radioligand Binding ([³H]C₁₈-PAF) | Human (PMNs) | 3.2 ± 0.7 | [1] | |
| PAF Receptor | Radioligand Binding ([³H]C₁₈-PAF) | Human (Lung Membranes) | 5.49 ± 2.3 | [1] | |
| ABT-491 | PAF Receptor | Radioligand Binding | Human (Platelets) | 0.6 | [2] |
| WEB 2086 | PAF Receptor | Radioligand Binding | Human (Platelets) | 16.3 | [3] |
| CV-3988 | PAF Receptor | Radioligand Binding ([³H]-PAF) | Rabbit (Platelets) | 120 | |
| PAF Receptor | Radioligand Binding ([³H]-PAF) | Human (Platelets) | 160 | ||
| PAF Receptor | Radioligand Binding ([³H]-PAF) | Guinea Pig (Platelets) | 180 |
Table 2: Comparative Functional Inhibitory Activities of PAF Receptor Antagonists
| Compound | Assay Type | Species | IC₅₀ / ED₅₀ (nM) | Reference |
| This compound | PAF-induced Platelet Aggregation (in plasma) | Human | 56 ± 38 | [1] |
| PAF-induced Platelet Aggregation (gel-filtered) | Human | 1.5 ± 0.5 | [1] | |
| PAF-induced Elastase Release (PMNs) | Human | 4.4 ± 2.6 | [1] | |
| ABT-491 | PAF-induced Vascular Permeability (in vivo) | Rat | 0.3 mg/kg (oral) | [2] |
| WEB 2086 | PAF-induced Platelet Aggregation | Human | 170 | [3] |
| PAF-induced Neutrophil Aggregation | Human | 360 | [3] | |
| CV-3988 | PAF-induced Platelet Aggregation | Rabbit | 3000 - 30000 |
Cross-Reactivity and Selectivity Profile
An ideal antagonist should exhibit high selectivity for its intended target with minimal off-target effects. While comprehensive, head-to-head cross-reactivity data from a standardized screening panel for all the compared compounds is not publicly available, the following information has been gathered from existing literature.
-
This compound : Studies have shown that at concentrations up to 1-10 µM, this compound did not alter the binding of other radioligands such as LTB₄, LTC₄, C₅a, and FMLP to their respective receptors, suggesting a high degree of selectivity.[1]
-
ABT-491 : Described as a potent and selective PAF receptor antagonist.[2]
-
WEB 2086 (Apafant) : Data from a SafetyScreen44™ panel indicated no relevant off-target effects. It also showed no effect on platelet aggregation induced by other agents like ADP and thrombin.[3]
-
CV-3988 : This compound did not affect the aggregation of rabbit platelets induced by arachidonic acid, ADP, collagen, or A-23187, nor did it affect the binding of [³H]-5-hydroxytryptamine to rabbit platelets.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.
Protocol 1: Competitive Radioligand Binding Assay for PAF Receptor
This protocol is a generalized procedure based on commonly used methods for determining the binding affinity of a test compound for the PAF receptor.
1. Materials:
- [³H]-PAF (Radioligand)
- Unlabeled PAF (for determining non-specific binding)
- Test compounds (e.g., this compound, ABT-491, WEB 2086, CV-3988)
- Membrane preparation from cells expressing the PAF receptor (e.g., human platelets, PMNs, or a recombinant cell line)
- Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.25% BSA)
- Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
- Glass fiber filters
- Scintillation cocktail
- 96-well filter plates and vacuum manifold
- Scintillation counter
2. Procedure:
- Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled PAF), and competitive binding (radioligand + varying concentrations of test compound).
- Reaction Mixture: To each well, add the components in the following order:
- 50 µL of Binding Buffer (for total binding) or 50 µL of unlabeled PAF (for non-specific binding) or 50 µL of test compound dilution.
- 50 µL of [³H]-PAF at a concentration near its Kd.
- 100 µL of the membrane preparation.
- Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
- Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through a glass fiber filter plate using a vacuum manifold.
- Washing: Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
- Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
Protocol 2: In Vitro Platelet Aggregation Assay
This protocol outlines the light transmission aggregometry (LTA) method to assess the inhibitory effect of a test compound on PAF-induced platelet aggregation.
1. Materials:
- Freshly drawn human whole blood collected in 3.2% sodium citrate tubes.
- Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).
- PAF (agonist).
- Test compounds.
- Saline or appropriate vehicle control.
- Aggregometer and cuvettes with stir bars.
- Centrifuge.
2. Procedure:
- PRP and PPP Preparation:
- Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
- Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.
- Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
- Aggregometer Setup:
- Set the aggregometer to 37°C.
- Calibrate the instrument using PPP for 100% aggregation (0% light transmission) and PRP for 0% aggregation (100% light transmission).
- Assay:
- Pipette a defined volume of adjusted PRP (e.g., 450 µL) into a cuvette with a stir bar and place it in the heating block of the aggregometer.
- Add a small volume (e.g., 50 µL) of the test compound at various concentrations (or vehicle control) and incubate for a specified time (e.g., 2-5 minutes).
- Add a defined concentration of PAF to induce aggregation.
- Record the change in light transmission for at least 5 minutes.
- Data Analysis: Determine the maximum percentage of aggregation for each concentration of the test compound. Plot the percentage of inhibition against the log concentration of the test compound to calculate the IC₅₀ value.
Visualizations
Signaling Pathway of PAF Receptor
Caption: Simplified signaling pathway of the Platelet-Activating Factor (PAF) receptor.
Experimental Workflow for Cross-Reactivity Screening
Caption: General workflow for assessing the cross-reactivity of a test compound.
References
In Vivo Efficacy of (rel)-MK 287: A Comparative Guide for Researchers
(rel)-MK 287 , a potent and stereospecific antagonist of the platelet-activating factor (PAF) receptor, has demonstrated significant efficacy in preclinical in vivo models of PAF-induced pathologies. This guide provides a comparative overview of its performance against other PAF receptor antagonists, supported by experimental data and detailed methodologies to assist researchers in drug development and scientific investigation.
Mechanism of Action and Stereochemistry
This compound is a tetrahydrofuran analog that competitively inhibits the binding of platelet-activating factor to its receptor. The designation "(rel)-" refers to the relative stereochemistry of the molecule, which is crucial for its biological activity. The inhibitory effects of MK 287 are stereospecific, with its enantiomer, L-680,574, being approximately 20-fold less potent, and the racemate, L-668,750, showing intermediate potency. This highlights the specific conformational requirements for effective binding and antagonism at the PAF receptor.
The signaling pathway initiated by PAF binding to its G-protein coupled receptor involves the activation of phospholipase C, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C, respectively, culminating in a variety of cellular responses, including platelet aggregation, inflammation, and bronchoconstriction. This compound acts by blocking the initial binding of PAF, thereby inhibiting these downstream signaling events.
Figure 1: Simplified PAF signaling pathway and the inhibitory action of this compound.
Comparative In Vivo Efficacy
The in vivo efficacy of this compound has been evaluated in established animal models of PAF-induced disorders. This section compares its potency with other known PAF receptor antagonists.
Table 1: Inhibition of PAF-Induced Lethality in Mice
| Compound | Administration Route | ED₅₀ |
| This compound | Oral | 0.8 mg/kg |
| SR 27417A | Intravenous | 7.5 µg/kg |
| SR 27417A | Oral | 45 µg/kg |
| UK-74505 | Oral (2h post-dose) | 0.26 mg/kg |
| UK-74505 | Oral (8h post-dose) | 1.33 mg/kg |
Table 2: Inhibition of PAF-Induced Bronchoconstriction in Guinea Pigs
| Compound | Administration Route | ED₅₀ |
| This compound | Intraduodenal | 0.18 mg/kg |
| This compound | Intravenous | 0.19 mg/kg |
| SR 27417A | Intravenous | 14 µg/kg |
| SR 27417A | Oral | 140 µg/kg |
| WEB 2086 | Intravenous | Not explicitly defined, but effective at 0.01-0.5 mg/kg |
| WEB 2086 | Oral | Not explicitly defined, but effective at 0.1-2.0 mg/kg |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for the key in vivo experiments cited.
PAF-Induced Lethality in Mice
This model assesses the ability of a compound to protect against the lethal effects of a high dose of PAF.
Figure 2: Experimental workflow for the PAF-induced lethality assay in mice.
Protocol:
-
Animals: Male Swiss-Webster mice (20-25 g) are used.
-
Acclimatization: Animals are acclimatized to the laboratory environment for at least 3 days prior to the experiment.
-
Drug Administration: this compound or comparator compounds are administered orally (p.o.) or intravenously (i.v.) at various doses. The vehicle control group receives the same volume of the vehicle used to dissolve the compounds.
-
PAF Challenge: At a predetermined time after drug administration (e.g., 1 hour for oral administration), a lethal dose of PAF (e.g., 100 µg/kg) is injected intravenously.
-
Observation: The number of surviving animals in each group is recorded at a specified time point (e.g., 30 minutes or 24 hours) after the PAF challenge.
-
Data Analysis: The ED₅₀ value, the dose at which 50% of the animals are protected from lethality, is calculated using a suitable statistical method, such as probit analysis.
PAF-Induced Bronchoconstriction in Guinea Pigs
This model evaluates the ability of a compound to inhibit the airway-constricting effects of PAF.
Protocol:
-
Animals: Male Dunkin-Hartley guinea pigs (300-400 g) are used.
-
Anesthesia and Instrumentation: Animals are anesthetized (e.g., with pentobarbital), and a tracheal cannula is inserted for artificial ventilation. A catheter is placed in the jugular vein for drug and PAF administration.
-
Measurement of Bronchoconstriction: Bronchoconstriction is measured as an increase in pulmonary inflation pressure or a decrease in tidal volume.
-
Drug Administration: this compound or comparator compounds are administered intravenously or intraduodenally at various doses.
-
PAF Challenge: A sub-maximal bronchoconstrictor dose of PAF (e.g., 0.5-1 µg/kg) is administered intravenously.
-
Data Analysis: The percentage inhibition of the PAF-induced bronchoconstriction is calculated for each dose of the antagonist. The ED₅₀ value, the dose that causes a 50% inhibition of the bronchoconstrictor response, is then determined.
Conclusion
The available in vivo data robustly confirms the efficacy of this compound as a potent PAF receptor antagonist. Its oral activity in the low mg/kg range in a lethality model and sub-mg/kg efficacy in a bronchoconstriction model positions it as a significant compound for research in PAF-mediated diseases. When compared to other PAF antagonists, this compound demonstrates comparable or superior potency, particularly in terms of its oral efficacy. The detailed protocols provided in this guide are intended to facilitate further comparative studies and the exploration of the therapeutic potential of this compound and other related compounds. Researchers are encouraged to adapt these methodologies to their specific experimental needs while adhering to ethical guidelines for animal research.
Head-to-Head Comparison: (rel)-MK 287 and Ginkgolide B as Platelet-Activating Factor Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent antagonists of the Platelet-Activating Factor (PAF) receptor: the synthetic compound (rel)-MK 287 and the naturally derived ginkgolide B. Both molecules are significant tools in thrombosis, inflammation, and neuroscience research due to their targeted inhibition of the potent lipid mediator, PAF.
Overview and Mechanism of Action
Both this compound and ginkgolide B exert their primary pharmacological effect by acting as competitive antagonists at the PAF receptor (PAFR), a G-protein coupled receptor. By binding to this receptor, they prevent the binding of PAF and subsequently block the initiation of a cascade of intracellular signaling events that lead to platelet aggregation, inflammation, and other physiological and pathological processes.
This compound , a tetrahydrofuran analog, is a potent and highly selective PAF receptor antagonist.[1] The "(rel)" designation indicates a racemic mixture of the compound. Studies have shown its stereospecificity, with one enantiomer being significantly more active than the other.[1]
Ginkgolide B is a complex diterpenoid trilactone isolated from the leaves of the Ginkgo biloba tree.[2][3] It is one of the most potent naturally occurring PAF receptor antagonists and has been extensively studied for its neuroprotective and anti-inflammatory properties.[3][4][5]
Quantitative Comparison of Biological Activity
The following tables summarize the key quantitative data for this compound and ginkgolide B, highlighting their potency in various experimental models.
Table 1: In Vitro PAF Receptor Binding Affinity
| Compound | Preparation | Kᵢ (nM) | Reference |
| This compound | Human Platelet Membranes | 6.1 ± 1.5 | [1] |
| Human PMN Membranes | 3.2 ± 0.7 | [1] | |
| Human Lung Membranes | 5.49 ± 2.3 | [1] | |
| Ginkgolide B | Cloned PAF Receptors | 110 | [2] |
PMN: Polymorphonuclear leukocyte
Table 2: In Vitro Functional Antagonism
| Compound | Assay | Preparation | ED₅₀ (nM) | Reference |
| This compound | Platelet Aggregation | Human Platelets in Plasma | 56 ± 38 | [1] |
| Platelet Aggregation | Gel-filtered Human Platelets | 1.5 ± 0.5 | [1] | |
| Elastase Release | Human PMNs | 4.4 ± 2.6 | [1] | |
| Ginkgolide B | Platelet Aggregation | Not specified | IC₅₀: 273 | [6] |
Table 3: In Vivo Efficacy
| Compound | Model | Species | ED₅₀ (mg/kg) | Route | Reference |
| This compound | PAF-induced Lethality | Mice | 0.8 | Oral | [1] |
| PAF-induced Bronchoconstriction | Guinea Pigs | 0.18 | Intraduodenal | [1] | |
| PAF-induced Bronchoconstriction | Guinea Pigs | 0.19 | Intravenous | [1] | |
| Ginkgolide B | PAF-induced Bronchoconstriction | Guinea Pigs | Not specified | Not specified | [7] |
Signaling Pathways
Both compounds modulate downstream signaling pathways initiated by PAF receptor activation. While their primary action is receptor blockade, the net effect is the inhibition of multiple intracellular cascades.
Ginkgolide B has been shown to influence several key signaling pathways, including:
-
PI3K/Akt Pathway: Ginkgolide B can modulate the PI3K/Akt signaling cascade, which is crucial for cell survival and proliferation.[8][9]
-
MAPK Pathway: It has been observed to inhibit the ERK/MAPK signaling pathway, which plays a role in inflammatory responses.
-
NF-κB Pathway: By inhibiting PAF-induced signaling, ginkgolide B can suppress the activation of the transcription factor NF-κB, a key regulator of inflammation.[8]
The signaling pathways affected by This compound are primarily those directly downstream of PAF receptor activation, leading to the inhibition of phospholipase C activation, intracellular calcium mobilization, and subsequent cellular responses like platelet aggregation and neutrophil degranulation.
Experimental Protocols
The quantitative data presented in this guide are derived from standard pharmacological assays. Below are generalized methodologies for these key experiments.
PAF Receptor Binding Assay
This assay determines the affinity of a compound for the PAF receptor.
Methodology:
-
Membrane Preparation: Isolation of cell membranes rich in PAF receptors (e.g., from human platelets or polymorphonuclear leukocytes).[1]
-
Incubation: Membranes are incubated with a constant concentration of a radiolabeled PAF ligand (e.g., [³H]PAF) and varying concentrations of the unlabeled test compound (this compound or ginkgolide B).
-
Separation: The reaction mixture is filtered to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Quantification: The radioactivity retained on the filter, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ (inhibitory constant) is then calculated from the IC₅₀ value.[10]
Platelet Aggregation Assay
This functional assay measures the ability of a compound to inhibit PAF-induced platelet aggregation.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is centrifuged at a low speed to obtain PRP.[11]
-
Aggregation Monitoring: The PRP is placed in an aggregometer, which measures changes in light transmission as platelets aggregate.
-
Induction of Aggregation: A PAF solution is added to the PRP to induce aggregation.
-
Inhibition Measurement: In separate experiments, the PRP is pre-incubated with varying concentrations of the test compound (this compound or ginkgolide B) before the addition of PAF.[4]
-
Data Analysis: The extent of inhibition of aggregation is measured, and the ED₅₀ (the effective dose that produces 50% of the maximal response) is calculated.[1]
Neutrophil Elastase Release Assay
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit PAF-induced elastase release from neutrophils.
Methodology:
-
Neutrophil Isolation: Polymorphonuclear leukocytes (PMNs or neutrophils) are isolated from whole blood.
-
Cell Stimulation: The isolated neutrophils are incubated with varying concentrations of the test compound before being stimulated with PAF to induce degranulation and the release of elastase.
-
Elastase Activity Measurement: The supernatant is collected, and the activity of the released elastase is measured using a specific substrate that produces a colorimetric or fluorometric signal upon cleavage.[12][13]
-
Data Analysis: The inhibition of elastase release by the test compound is quantified, and the ED₅₀ is determined.[1]
Summary and Conclusion
Both this compound and ginkgolide B are effective antagonists of the PAF receptor, but they exhibit notable differences in their potency and origin.
-
This compound is a synthetically derived, highly potent PAF receptor antagonist with nanomolar affinity in receptor binding and functional assays.[1][14] Its high potency and selectivity make it a valuable tool for in-depth studies of the PAF signaling pathway.
-
Ginkgolide B is a natural product with a more complex structure. While it is a potent PAF receptor antagonist, its affinity appears to be lower than that of this compound based on the available data.[2][6] However, ginkgolide B has been shown to modulate multiple signaling pathways, suggesting a broader spectrum of biological activity that may contribute to its therapeutic effects.[8][9]
The choice between this compound and ginkgolide B for research purposes will depend on the specific experimental goals. For studies requiring high potency and selectivity for the PAF receptor, this compound may be the preferred compound. For investigations into the broader pharmacological effects of PAF receptor antagonism, including the modulation of multiple signaling pathways and potential neuroprotective effects, ginkgolide B remains a compound of significant interest. Further head-to-head studies would be beneficial to directly compare the efficacy and off-target effects of these two important pharmacological agents.
References
- 1. MK 287: a potent, specific, and orally active receptor antagonist of platelet-activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of 7-substituted ginkgolide derivatives: potent platelet activating factor (PAF) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Ginkgolide B: mechanisms of neurobiological effects, prospects for use in the therapy of Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-atherosclerotic effects and molecular targets of ginkgolide B from Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological control of the in vivo passive anaphylactic shock by the PAF-acether antagonist compound BN 52021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparing the role of Ginkgolide B and Ginkgolide K on cultured astrocytes exposed to oxygen-glucose deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparing the role of Ginkgolide B and Ginkgolide K on cultured astrocytes exposed to oxygen‑glucose deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A competitive receptor binding assay for platelet-activating factor (PAF): quantification of PAF in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4.3. Platelet Aggregometry Assay [bio-protocol.org]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Elastase - Assay | Worthington Biochemical [worthington-biochem.com]
- 14. medchemexpress.com [medchemexpress.com]
Validating the Specificity of (rel)-MK 287 for the PAF Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (rel)-MK 287, a potent Platelet-Activating Factor (PAF) receptor antagonist, with other known PAF receptor inhibitors. The following sections present quantitative data on binding affinities and functional activities, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows to objectively evaluate the specificity and performance of this compound.
Comparative Analysis of PAF Receptor Antagonists
This compound demonstrates high affinity and potent functional antagonism of the PAF receptor. The following tables summarize its performance in comparison to other well-characterized PAF receptor antagonists, such as WEB 2086, Ginkgolide B (BN-52021), and CV-3988.
Table 1: Comparative Binding Affinity of PAF Receptor Antagonists
| Compound | Tissue/Cell Type | Radioligand | Kᵢ (nM) | Citation |
| This compound | Human Platelet Membranes | [³H]C₁₈-PAF | 6.1 ± 1.5 | [1] |
| Human PMN Membranes | [³H]C₁₈-PAF | 3.2 ± 0.7 | [1] | |
| Human Lung Membranes | [³H]C₁₈-PAF | 5.49 ± 2.3 | [1] | |
| WEB 2086 | Human Platelets | [³H]PAF | 16.3 | [2] |
| Ginkgolide B (BN-52021) | Human Neutrophils | [³H]PAF | 1300 ± 500 | [3] |
| CV-3988 | Rabbit Platelets | [³H]PAF | 120 | [3] |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity. PMN: Polymorphonuclear Leukocytes
Table 2: Comparative Functional Activity of PAF Receptor Antagonists
| Compound | Assay | Cell Type | IC₅₀/ED₅₀ (nM) | Citation |
| This compound | Platelet Aggregation (in plasma) | Human Platelets | ED₅₀ = 56 ± 38 | [1] |
| Platelet Aggregation (gel-filtered) | Human Platelets | ED₅₀ = 1.5 ± 0.5 | [1] | |
| Elastase Release | Human PMNs | ED₅₀ = 4.4 ± 2.6 | [1] | |
| WEB 2086 | PAF-induced Platelet Aggregation | Human Platelets | - | [4] |
| Ginkgolide B (BN-52021) | PAF-induced Degranulation | Human PMNs | K𝘥 = 600 ± 100 | [3] |
| PAF-induced Superoxide Production | Human PMNs | K𝘥 = 400 ± 100 | [3] | |
| CV-3988 | PAF-induced Platelet Aggregation | Human Platelets | - | [5] |
IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of an antagonist that inhibits a biological response by 50%. ED₅₀ (Half-maximal Effective Dose): The dose of a drug that produces 50% of its maximum effect.
Assessment of Specificity and Off-Target Effects
A critical aspect of validating a pharmacological tool is to assess its specificity for the intended target. Studies have shown that this compound is highly selective for the PAF receptor.
Off-Target Binding Profile
In competitive binding assays, this compound did not inhibit the binding of other potent inflammatory mediators to their respective receptors, even at high concentrations. This indicates a high degree of specificity for the PAF receptor.[1]
-
Leukotriene B4 (LTB4) receptor: No inhibition observed at 1-10 µM this compound.
-
Leukotriene C4 (LTC4) receptor: No inhibition observed at 1-10 µM this compound.
-
Complement C5a receptor: No inhibition observed at 1-10 µM this compound.
-
Formyl-methionyl-leucyl-phenylalanine (fMLP) receptor: No inhibition observed at 1-10 µM this compound.
This lack of cross-reactivity with other G-protein coupled receptors involved in inflammatory signaling pathways underscores the specificity of this compound as a PAF receptor antagonist.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize PAF receptor antagonists.
Radioligand Competitive Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a test compound for the PAF receptor by measuring its ability to compete with a radiolabeled PAF receptor ligand.
a. Membrane Preparation:
-
Isolate human platelets from whole blood by differential centrifugation.
-
Resuspend platelets in a lysis buffer (e.g., 5 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and homogenize.
-
Centrifuge the homogenate at low speed to remove cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).
b. Binding Assay:
-
In a multi-well plate, add a fixed amount of the membrane preparation to each well.
-
Add a fixed concentration of a radiolabeled PAF receptor ligand (e.g., [³H]C₁₈-PAF) to each well.
-
Add varying concentrations of the unlabeled test compound (e.g., this compound) or a known PAF receptor antagonist (for positive control) to the wells.
-
For determining non-specific binding, add a high concentration of an unlabeled PAF receptor agonist to a set of wells.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a specific duration to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
c. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝘥), where [L] is the concentration of the radioligand and K𝘥 is its dissociation constant.
PAF-Induced Platelet Aggregation Assay
This functional assay measures the ability of a test compound to inhibit platelet aggregation induced by PAF.
a. Platelet-Rich Plasma (PRP) Preparation:
-
Collect whole blood from healthy human donors into tubes containing an anticoagulant (e.g., sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes to separate the PRP from red and white blood cells.
-
Carefully collect the upper PRP layer.
b. Aggregation Measurement:
-
Adjust the platelet count in the PRP to a standardized concentration.
-
Pre-warm the PRP sample to 37°C in an aggregometer cuvette with a stir bar.
-
Add the test compound (e.g., this compound) at various concentrations and incubate for a short period.
-
Initiate platelet aggregation by adding a sub-maximal concentration of PAF.
-
Monitor the change in light transmittance through the PRP suspension over time using an aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.
c. Data Analysis:
-
Measure the maximum aggregation percentage for each concentration of the test compound.
-
Plot the percentage of inhibition of aggregation against the logarithm of the test compound concentration.
-
Determine the ED₅₀ or IC₅₀ value from the resulting dose-response curve.
Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the PAF receptor signaling pathway and the experimental workflows described above.
Caption: PAF Receptor Signaling Pathway.
Caption: Radioligand Competitive Binding Assay Workflow.
Caption: PAF-Induced Platelet Aggregation Assay Workflow.
References
- 1. MK 287: a potent, specific, and orally active receptor antagonist of platelet-activating factor PMID: 8400114 | MCE [medchemexpress.cn]
- 2. The specific binding of the platelet-activating factor (PAF) receptor antagonist WEB 2086 and the benzodiazepine flunitrazepam to rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet activating factor (PAF) antagonism with ginkgolide B protects the liver against acute injury. importance of controlling the receptor of PAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PAF-induced platelet aggregation ex vivo as a method for monitoring pharmacological activity in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
(rel)-MK 287: A Comparative Benchmarking Guide Against Novel PAF Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Platelet-Activating Factor (PAF) receptor antagonist, (rel)-MK 287, against a selection of novel and established PAF antagonists. The data presented is intended to assist researchers in evaluating the relative potency and efficacy of these compounds for preclinical and clinical research.
Platelet-Activating Factor (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) is a potent phospholipid mediator involved in a wide range of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.[1] Its effects are mediated through the G-protein coupled PAF receptor (PAFR).[1] Consequently, the development of PAF receptor antagonists has been a significant area of research for the treatment of various inflammatory and cardiovascular diseases.
This guide focuses on the comparative pharmacology of this compound, a tetrahydrofuran analog, against three other well-characterized PAF receptor antagonists: WEB-2086, a thieno-triazolodiazepine; CV-3988, a thiazolium derivative; and Ginkgolide B (BN 52021), a natural product derived from the Ginkgo biloba tree.
Quantitative Comparison of PAF Receptor Antagonists
The following tables summarize the in vitro and in vivo activities of this compound and the selected novel PAF antagonists. The data is compiled from various publicly available scientific studies.
Table 1: In Vitro PAF Receptor Binding Affinity and Functional Inhibition
| Compound | Receptor Binding (Ki, nM) | Inhibition of PAF-Induced Platelet Aggregation (IC50, nM) | Cell/Tissue Source |
| This compound | 6.1 ± 1.5[2] | 56 ± 38 (in plasma)[2] | Human Platelets |
| 3.2 ± 0.7[2] | 1.5 ± 0.5 (gel-filtered)[2] | Human PMNs | |
| 5.49 ± 2.3[2] | - | Human Lung Membranes | |
| WEB-2086 | 9.9[3] | 170[4] | Human Platelets |
| 16.3[5] | 360[4] | Human Neutrophils | |
| CV-3988 | 120[6] | 79 (rabbit)[6] | Rabbit Platelets |
| - | 160 (human)[6] | Human Platelets | |
| - | 180 (guinea pig)[6] | Guinea Pig Platelets | |
| Ginkgolide B (BN 52021) | 1300 ± 500[7] | - | Human Neutrophils |
| - | 7000 ± 2200 (chemotaxis)[8] | Human Eosinophils | |
| - | 23000 ± 2000 (chemotaxis)[8] | Human Neutrophils |
Table 2: In Vivo Efficacy of PAF Receptor Antagonists
| Compound | Animal Model | Endpoint | ED50 | Route of Administration |
| This compound | Mouse | Inhibition of PAF-induced lethality | 0.8 mg/kg[2] | Oral |
| Guinea Pig | Inhibition of PAF-induced bronchoconstriction | 0.18 mg/kg[2] | Intraduodenal | |
| 0.19 mg/kg[2] | Intravenous | |||
| WEB-2086 | Guinea Pig | Inhibition of PAF-induced bronchoconstriction | 0.01 - 0.5 mg/kg[4] | Intravenous |
| 0.1 - 2.0 mg/kg[4] | Oral | |||
| CV-3988 | Rat | Inhibition of PAF-induced hypotension | 1 - 10 mg/kg[9] | Intravenous |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established procedures in the field and are intended to provide a framework for reproducible research.
In Vitro PAF Receptor Binding Assay (Competitive Inhibition)
This assay determines the affinity of a test compound for the PAF receptor by measuring its ability to compete with a radiolabeled PAF ligand.
Materials:
-
Human platelet membranes (source of PAF receptors)
-
[³H]-PAF (radioligand)
-
Test compounds (e.g., this compound, novel antagonists)
-
Binding buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 0.25% BSA)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, incubate the human platelet membranes with a fixed concentration of [³H]-PAF and varying concentrations of the test compound.
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of [³H]-PAF (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Inhibition of PAF-Induced Platelet Aggregation Assay
This functional assay assesses the ability of a test compound to inhibit the aggregation of platelets induced by PAF.
Materials:
-
Human platelet-rich plasma (PRP) or washed platelets
-
Platelet-Activating Factor (PAF)
-
Test compounds
-
Saline or appropriate vehicle
-
Aggregometer
Procedure:
-
Prepare PRP from fresh human blood by centrifugation.
-
Pre-incubate the PRP with various concentrations of the test compound or vehicle at 37°C for a short period (e.g., 2-5 minutes).
-
Add a sub-maximal concentration of PAF to induce platelet aggregation.
-
Monitor the change in light transmittance through the platelet suspension over time using an aggregometer. An increase in light transmittance corresponds to platelet aggregation.
-
The percentage of inhibition of aggregation by the test compound is calculated relative to the vehicle control.
-
The IC50 value, the concentration of the antagonist that causes 50% inhibition of the PAF-induced aggregation, is determined.[10]
In Vivo PAF-Induced Bronchoconstriction in Guinea Pigs
This in vivo model evaluates the efficacy of a test compound in preventing airway constriction induced by PAF.
Materials:
-
Male Dunkin-Hartley guinea pigs
-
Platelet-Activating Factor (PAF)
-
Test compounds
-
Anesthetic
-
Ventilator
-
Pressure transducer to measure pulmonary inflation pressure
Procedure:
-
Anesthetize the guinea pigs and cannulate the trachea for artificial ventilation.
-
Administer the test compound via the desired route (e.g., intravenous, intraduodenal, or oral) at various doses.
-
After a predetermined time, challenge the animals with an intravenous injection of PAF to induce bronchoconstriction.
-
Measure the increase in pulmonary inflation pressure as an index of bronchoconstriction.
-
The dose of the test compound that causes a 50% reduction in the PAF-induced increase in pulmonary inflation pressure (ED50) is determined.[11]
Visualizing Key Processes
To further aid in the understanding of the mechanisms and workflows discussed, the following diagrams have been generated.
Caption: A simplified diagram of the Platelet-Activating Factor (PAF) receptor signaling pathway.
Caption: A typical experimental workflow for the screening and evaluation of novel PAF receptor antagonists.
References
- 1. What are PAF receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. MK 287: a potent, specific, and orally active receptor antagonist of platelet-activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological actions of WEB 2086, a new specific antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WEB 2086 | Platelet-Activating Factor (PAF) Receptors | Tocris Bioscience [tocris.com]
- 6. Inhibition by CV-3988 of the binding of [3H]-platelet activating factor (PAF) to the platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition by BN 52021 (ginkgolide B) of the binding of [3H]-platelet-activating factor to human neutrophil granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of platelet-activating factor (PAF)-induced chemotaxis and PAF binding to human eosinophils and neutrophils by the specific ginkgolide-derived PAF antagonist, BN 52021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bronchoconstriction and eosinophil recruitment in guinea pig lungs after platelet activating factor administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of (rel)-MK 287: A Step-by-Step Guide for Laboratory Professionals
Providing essential, immediate safety and logistical information, this guide offers procedural, step-by-step guidance on the proper disposal of (rel)-MK 287 (Ostarine), ensuring laboratory safety and regulatory compliance. As a novel research compound, this compound should be treated as hazardous waste unless explicitly determined otherwise by a thorough risk assessment.
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals working with selective androgen receptor modulators (SARMs) like this compound, adherence to proper disposal protocols is paramount. This guide outlines the necessary procedures for the safe handling and disposal of this compound and its associated waste streams, emphasizing the importance of consulting with your institution's Environmental Health and Safety (EHS) office and adhering to all local, state, and federal regulations.
Waste Stream Management and Segregation
Proper segregation of waste is critical to prevent hazardous reactions and ensure compliant disposal.[1] All materials contaminated with this compound must be collected and disposed of as hazardous waste.[2] The following table summarizes the primary waste streams and their appropriate handling procedures.
| Waste Type | Description | Container Type | Disposal Procedure |
| Solid Waste | Unused or expired solid this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, weigh paper, and absorbent materials.[1] | Lined, puncture-resistant container with a lid, clearly labeled as "this compound Solid Waste".[1] | Segregate from liquid waste. Do not dispose of in regular trash. Arrange for pickup by your institution's EHS or a certified hazardous waste contractor.[1] |
| Aqueous Liquid Waste | Solutions of this compound in water, buffers, or cell culture media.[1] | Leak-proof, compatible plastic or glass bottle with a screw cap, clearly labeled as "this compound Aqueous Waste". | Segregate from organic solvents. Do not dispose of down the drain.[2] Arrange for pickup by EHS or a certified hazardous waste contractor. |
| Organic Liquid Waste | Solutions of this compound in flammable or chlorinated solvents. | Leak-proof, compatible plastic or glass bottle with a screw cap, clearly labeled as "this compound Organic Solvent Waste". | Segregate halogenated and non-halogenated solvent waste if required by your institution.[3][4] Store away from sources of ignition.[2] Arrange for pickup by EHS or a certified hazardous waste contractor. |
| Sharps Waste | Needles, syringes, contaminated glass pipettes, or broken glass that has come into contact with this compound.[1] | Puncture-resistant sharps container, clearly labeled as "Hazardous Sharps Waste - this compound".[1] | Do not overfill. Once the container is full, seal it and arrange for pickup by EHS or a certified hazardous waste contractor. |
| Empty Containers | Original containers of this compound. | Original container. | For containers of highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[2] After thorough rinsing, deface the original label and dispose of the container according to institutional guidelines.[2] |
Experimental Protocol for Waste Generation and Disposal
The following is a generalized experimental workflow that highlights key points for waste generation and disposal when working with this compound.
-
Preparation and Weighing:
-
Don appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
When weighing solid this compound, any contaminated weigh paper or spatula tips must be disposed of in the designated solid chemical waste container.[1]
-
-
Solution Preparation and Use:
-
Prepare solutions in a chemical fume hood to minimize inhalation exposure.
-
All contaminated labware, such as pipette tips, should be disposed of in the appropriate solid or sharps waste containers.
-
-
Post-Experiment Cleanup:
-
Decontaminate work surfaces with an appropriate solvent and cleaning agent. All cleaning materials, such as absorbent pads and wipes, must be disposed of as solid hazardous waste.
-
The final experimental solutions containing this compound are considered hazardous liquid waste and must be collected in the designated aqueous or organic waste containers.[1]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical steps for the proper disposal of this compound waste.
Caption: Logical workflow for the segregation and disposal of this compound waste.
Signaling Pathway for Responsible Disposal
While this compound acts on the androgen receptor signaling pathway within a biological context, the "signaling pathway" for its responsible disposal is a procedural one, dictated by safety and regulatory frameworks. The diagram below illustrates the logical relationships in this procedural pathway.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
